Product packaging for Bis(2,4-dinitrophenyl)-L-histidine(Cat. No.:)

Bis(2,4-dinitrophenyl)-L-histidine

Cat. No.: B12394934
M. Wt: 487.3 g/mol
InChI Key: WOZYZMUUGRWSLF-AWEZNQCLSA-N
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Description

Bis(2,4-dinitrophenyl)-L-histidine is a useful research compound. Its molecular formula is C18H13N7O10 and its molecular weight is 487.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N7O10 B12394934 Bis(2,4-dinitrophenyl)-L-histidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13N7O10

Molecular Weight

487.3 g/mol

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)/t14-/m0/s1

InChI Key

WOZYZMUUGRWSLF-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Role of Bis(2,4-dinitrophenyl)-L-histidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of Bis(2,4-dinitrophenyl)-L-histidine, a key derivative in the chemical modification and analysis of proteins. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core function, experimental applications, and the underlying biochemical principles.

Core Function: A Chromophoric Label for Histidine Identification

This compound is primarily utilized as a chemical standard in the study of protein structure. Its fundamental function stems from the attachment of two 2,4-dinitrophenyl (DNP) groups to the L-histidine amino acid. This modification serves to label the histidine molecule with a chromophore, a compound that absorbs light in the visible spectrum, rendering it easily detectable and quantifiable.

The IUPAC name for this compound is 2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid[1]. The "Bis" designation signifies that two DNP groups are covalently bonded to the L-histidine molecule: one at the α-amino group and the other on a nitrogen atom of the imidazole side chain.

This derivatization is typically achieved through the reaction of L-histidine with 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent[2]. This reagent was instrumental in Frederick Sanger's pioneering work on sequencing the protein insulin[2]. The dinitrophenylation of amino acids, including histidine, was a foundational technique in the early days of protein chemistry.

In modern biochemical analysis, this compound serves as a crucial reference compound in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC)[3]. When a protein is treated with FDNB, its N-terminal amino acids and reactive side chains, such as the imidazole group of histidine, become dinitrophenylated. Subsequent acid hydrolysis breaks the peptide bonds, releasing the DNP-amino acid derivatives. By comparing the chromatographic retention time of the unknown derivative from the protein hydrolysate with that of the known this compound standard, researchers can unequivocally identify and quantify the modified histidine residues within the protein sequence[3][4].

Physicochemical Properties and Identification Data

The accurate identification and quantification of this compound are paramount for its use as an analytical standard. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₈H₁₃N₇O₁₀PubChem[1]
Molecular Weight 487.3 g/mol PubChem[1]
IUPAC Name 2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acidPubChem[1]
CAS Number 3129-33-7PubChem[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis of this compound and its application in protein analysis.

Synthesis of this compound

This protocol describes the dinitrophenylation of L-histidine using 1-fluoro-2,4-dinitrobenzene (FDNB).

Materials:

  • L-histidine

  • 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ether or other suitable organic solvent for extraction

  • Distilled water

Procedure:

  • Dissolve L-histidine in an aqueous solution of sodium bicarbonate to create a slightly alkaline environment. This deprotonates the amino groups, enhancing their nucleophilicity.

  • Add a solution of FDNB in ethanol to the L-histidine solution. The reaction mixture is typically stirred at room temperature for several hours.

  • The nucleophilic α-amino group and the imidazole nitrogen of histidine attack the electron-deficient benzene ring of FDNB, displacing the fluoride ion.

  • After the reaction is complete, the solution is acidified with HCl. This protonates the carboxylic acid group and any unreacted amines.

  • The resulting this compound, being less soluble in acidic aqueous solution, may precipitate out or can be extracted into an organic solvent like ether.

  • The product can be further purified by recrystallization.

Identification of Histidine Residues in a Protein Sample

This protocol outlines the general workflow for using this compound as a standard to identify modified histidine residues in a protein.

Materials:

  • Protein sample

  • This compound standard

  • FDNB solution

  • Sodium bicarbonate buffer

  • 6 M Hydrochloric acid

  • HPLC system with a suitable column (e.g., reverse-phase C18)

  • UV-Vis detector

Procedure:

  • Dinitrophenylation of the Protein: Dissolve the protein sample in a sodium bicarbonate buffer and react it with an ethanolic solution of FDNB.

  • Hydrolysis: After the reaction, remove the excess reagent and hydrolyze the DNP-protein using 6 M HCl at an elevated temperature (e.g., 110°C) for 24 hours in a sealed, evacuated tube. This cleaves the peptide bonds, yielding a mixture of DNP-amino acids and free amino acids.

  • Chromatographic Analysis:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard onto the HPLC system and record its retention time and peak area.

    • Inject the hydrolyzed protein sample (the DNP-amino acid mixture) onto the same HPLC system under identical conditions.

  • Identification and Quantification:

    • Compare the chromatograms of the standard and the sample. A peak in the sample chromatogram with the same retention time as the this compound standard confirms the presence of modified histidine in the original protein.

    • The area of the corresponding peak in the sample chromatogram can be used to quantify the amount of modified histidine by comparing it to the peak area of the known concentration standard.

Logical Workflow and Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products L_Histidine L-Histidine Reaction Dinitrophenylation (Alkaline pH, Room Temp) L_Histidine->Reaction FDNB 1-Fluoro-2,4-dinitrobenzene (FDNB) FDNB->Reaction Bis_DNP_His This compound Reaction->Bis_DNP_His HF HF Reaction->HF

Caption: Synthetic pathway for this compound.

analysis_workflow Protein Protein Dinitrophenylation Dinitrophenylation Protein->Dinitrophenylation React with FDNB DNP_Protein DNP_Protein Dinitrophenylation->DNP_Protein Forms DNP-Protein Hydrolysis Hydrolysis DNP_Protein->Hydrolysis Acid Hydrolysis (6M HCl) DNP_Amino_Acids DNP_Amino_Acids Hydrolysis->DNP_Amino_Acids Releases DNP-Amino Acids HPLC_Analysis HPLC_Analysis DNP_Amino_Acids->HPLC_Analysis Inject into HPLC Identification Identification HPLC_Analysis->Identification Compare Retention Times Standard This compound Standard Standard->HPLC_Analysis Inject into HPLC Result Result Identification->Result Identification & Quantification of Histidine Residues

Caption: Experimental workflow for protein analysis using this compound.

Conclusion

This compound is a vital, albeit historically rooted, tool in the arsenal of protein chemists and biochemists. Its primary function as a chromophorically labeled standard enables the precise identification and quantification of histidine residues within proteins. Understanding its synthesis, properties, and analytical application is essential for researchers engaged in protein sequencing, structural analysis, and the characterization of protein modifications. The methodologies described herein provide a foundational framework for the effective utilization of this important chemical compound in a research setting.

References

A Technical Guide to Bis(2,4-dinitrophenyl)-L-histidine in Protein Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4-dinitrophenyl)-L-histidine is a derivative of the amino acid L-histidine where both the α-amino group and the imidazole nitrogen of the side chain are modified with 2,4-dinitrophenyl (DNP) groups. This modification is typically achieved using 1-fluoro-2,4-dinitrobenzene (DNFB), a compound famously known as Sanger's reagent.[1] The formation of DNP-amino acids was a cornerstone in the early days of protein chemistry, enabling the first successful sequencing of a protein, insulin, by Frederick Sanger.[1][2]

The unique reactivity of the histidine side chain, with its imidazole ring having a pKa near physiological pH, makes it a frequent participant in enzyme catalytic mechanisms and protein-protein interactions.[3] Chemical modification of histidine residues with reagents like DNFB can, therefore, serve multiple purposes in protein chemistry research. This guide provides an in-depth overview of the applications, experimental protocols, and analytical considerations for this compound.

Core Principles of Dinitrophenylation of Histidine

The reaction between DNFB and L-histidine is a nucleophilic aromatic substitution. The electron-withdrawing nitro groups on the dinitrophenyl ring activate the fluorine atom for substitution by nucleophiles such as the primary α-amino group and the secondary amine in the imidazole ring of histidine.[2][4] The reaction is typically carried out under mild alkaline conditions. The resulting DNP derivatives are stable to acid hydrolysis, which allows for the complete breakdown of the protein into its constituent amino acids while keeping the DNP-modified residue intact for identification.[1]

The dinitrophenyl group is a chromophore, rendering the modified amino acid colored and easily detectable by spectrophotometry.[1] This property is crucial for the quantification and identification of the modified residues.

Applications in Protein Chemistry

The dinitrophenylation of histidine residues has several key applications in protein chemistry:

  • N-Terminal Sequencing: As part of the broader Sanger sequencing method, the dinitrophenylation of the N-terminal amino acid of a polypeptide allows for its identification after acid hydrolysis and chromatographic separation.[1][2] If the N-terminal residue is histidine, it will be identified as a DNP-histidine derivative.

  • Identification of Essential Histidine Residues: By modifying histidine residues and observing a concomitant loss of protein function, researchers can infer the importance of these residues in catalysis or substrate binding. The rate of inactivation can be correlated with the rate of modification to provide evidence for the presence of a histidine residue in the active site of an enzyme.

  • Probing Protein Structure and Environment: The reactivity of a specific histidine residue to DNFB can provide information about its accessibility and local environment within the three-dimensional structure of the protein. Buried histidine residues will react more slowly or not at all compared to surface-exposed residues.[5]

  • Drug Development and Discovery: The modification of histidine residues can be a tool in the development of covalent drugs. Understanding the reactivity of specific histidines in a target protein can aid in the design of electrophilic compounds that form a covalent bond with the protein, leading to irreversible inhibition.[2] Furthermore, modified histidines are utilized in the synthesis of bioactive peptides with enhanced properties.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of DNP-amino acids, which can be adapted for the bis-dinitrophenylation of L-histidine.

Materials:

  • L-Histidine

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-histidine and an excess of sodium bicarbonate in water to maintain an alkaline pH.

  • Add a solution of DNFB in ethanol to the histidine solution. A molar excess of DNFB is required to ensure dinitrophenylation of both the α-amino group and the imidazole nitrogen.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with HCl. This will protonate the carboxylic acid group and may precipitate the DNP-histidine derivative.

  • The yellow precipitate of this compound is collected by filtration.

  • The crude product is washed with water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization or column chromatography.

General Protocol for Dinitrophenylation of Proteins

This protocol provides a general workflow for the modification of proteins with DNFB, based on the method used for insulin.[1]

Materials:

  • Protein of interest

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • 6M Hydrochloric acid (HCl)

Procedure:

  • Dinitrophenylation:

    • Dissolve the protein and sodium bicarbonate in water.

    • Add a solution of DNFB in ethanol and stir the mixture at room temperature for approximately 2 hours.

    • The DNP-protein will precipitate as a yellow solid.

    • Collect the precipitate by centrifugation and wash sequentially with water, ethanol, and ether. Air-dry the DNP-protein.

  • Acid Hydrolysis:

    • Resuspend the DNP-protein in 6M HCl.

    • Heat the mixture under reflux for 8-12 hours to completely hydrolyze the peptide bonds.

  • Extraction and Analysis:

    • Cool the hydrolysate and extract with diethyl ether to separate the ether-soluble DNP-amino acids (from the N-terminus and other modified residues) from the free amino acids in the aqueous phase.

    • The ether extract is dried and the DNP-amino acids are identified by chromatography (e.g., HPLC).

Analysis of DNP-Histidine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of DNP-amino acids.

Instrumentation and Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: An aqueous buffer, such as sodium acetate or phosphate, at a slightly acidic pH.

    • Solvent B: An organic solvent like acetonitrile or methanol.

  • Detection: UV-Vis detection at or near the absorption maximum of DNP derivatives (approximately 360 nm).

  • Quantification: The concentration of the DNP-amino acid is determined by comparing its peak area to that of a known standard.

Quantitative Data

The quantitative analysis of this compound relies on its distinct physicochemical properties.

PropertyValue / Description
Molecular Formula C₁₈H₁₃N₇O₁₀
Molecular Weight 487.3 g/mol
UV-Vis Absorption Maximum DNP-amino acid derivatives typically exhibit a strong absorbance in the range of 350-390 nm. For quantitative analysis, a wavelength of ~360 nm is commonly used.
Molar Absorptivity (ε) The molar absorptivity of DNP-amino acids is a key parameter for their spectrophotometric quantification. While a specific value for this compound is not readily available in the literature, DNP derivatives generally have high molar extinction coefficients, which contributes to the high sensitivity of this method.
HPLC Retention The retention time of DNP-histidine in reverse-phase HPLC is dependent on the specific chromatographic conditions (column, mobile phase, gradient). It is typically eluted among other DNP-amino acid derivatives.

Reaction Kinetics

The reaction of DNFB with the nucleophilic groups of amino acids, including the imidazole side chain of histidine, follows second-order kinetics. The rate of the reaction is dependent on the pH of the medium, as this affects the nucleophilicity of the amino and imidazole groups. The bimolecular rate constant for the inactivation of myo-inositol monophosphatase by diethylpyrocarbonate, another histidine-modifying reagent, was reported to be 0.37 M⁻¹s⁻¹, providing an example of the reactivity of histidine residues in proteins.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for the identification of protein modifications. In the analysis of DNP-modified peptides, the mass of the DNP group (167.0 Da for a single modification) is added to the mass of the modified amino acid residue. For this compound, this would result in a significant mass shift.

The fragmentation pattern of protonated histidine in tandem mass spectrometry (MS/MS) typically involves the loss of water and carbon monoxide. The fragmentation of DNP-derivatives can be complex, but characteristic fragment ions can be used for identification.

Visualizations

Reaction of L-Histidine with DNFB

Caption: Chemical reaction for the synthesis of this compound.

Sanger's Method for N-Terminal Amino Acid Identification

G Workflow for N-Terminal Analysis using Sanger's Reagent Protein Polypeptide with unknown N-terminus Reaction React with DNFB (Sanger's Reagent) in alkaline conditions Protein->Reaction DNP_Protein DNP-Polypeptide (N-terminus labeled) Reaction->DNP_Protein Hydrolysis Complete Acid Hydrolysis (e.g., 6M HCl, heat) DNP_Protein->Hydrolysis Mixture Mixture of DNP-amino acid and free amino acids Hydrolysis->Mixture Separation Chromatographic Separation (e.g., HPLC) Mixture->Separation Identification Identify DNP-amino acid by comparing to standards Separation->Identification

Caption: Workflow for Sanger's N-terminal amino acid identification method.

Experimental Workflow for Protein Modification and Analysis

G cluster_modification Protein Modification cluster_analysis Analysis cluster_functional Functional Assay start Protein Sample modify Chemical Modification (e.g., with DNFB) start->modify quench Quench Reaction modify->quench purify_protein Purify Modified Protein quench->purify_protein digest Proteolytic Digestion purify_protein->digest assay Measure Biological Activity purify_protein->assay separate_peptides Peptide Separation (e.g., LC-MS/MS) digest->separate_peptides identify_modification Identify Modification Site and Sequence separate_peptides->identify_modification compare Compare with Unmodified Protein assay->compare

Caption: General workflow for protein modification and subsequent analysis.

Conclusion

This compound, and the underlying chemistry of dinitrophenylation, remains a relevant and powerful tool in protein chemistry. While modern techniques such as Edman degradation and mass spectrometry-based proteomics have largely replaced Sanger's method for de novo protein sequencing, the use of DNFB for the targeted modification of histidine residues continues to be valuable for probing protein structure and function. For researchers in basic science and drug development, understanding the principles and applications of histidine modification provides a valuable approach to investigating the intricate roles of this versatile amino acid in biological systems.

References

The Dawn of Protein Sequencing: A Technical Guide to the Dinitrophenyl Labeling of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal moment in the history of molecular biology, the discovery of dinitrophenyl (DNP) labeling by Frederick Sanger and his colleagues in the mid-20th century revolutionized our understanding of proteins. This guide provides an in-depth technical exploration of this groundbreaking method, offering researchers, scientists, and drug development professionals a detailed look into the foundational experiments that paved the way for modern proteomics.

The work of Frederick Sanger, which earned him his first Nobel Prize in Chemistry in 1958, provided the first definitive proof that proteins have a specific, genetically determined sequence of amino acids.[1] His method, utilizing 1-fluoro-2,4-dinitrobenzene (FDNB), or Sanger's reagent, allowed for the systematic identification of the N-terminal amino acids of a polypeptide chain, a crucial first step in deciphering its entire sequence.[1][2] This guide will delve into the historical context, the core chemical principles, detailed experimental protocols derived from Sanger's seminal work, and the quantitative data that laid the groundwork for protein sequencing.

The Core Principle: Unmasking the N-Terminus

The dinitrophenyl labeling method is elegant in its simplicity. Sanger's reagent, FDNB, is highly reactive towards the free amino group of the N-terminal amino acid of a polypeptide chain under mildly alkaline conditions.[1] This reaction, a nucleophilic aromatic substitution, forms a stable, yellow-colored dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1]

Subsequent acid hydrolysis breaks all the peptide bonds, releasing the constituent amino acids. However, the DNP-tagged N-terminal amino acid remains intact and can be separated from the other free amino acids by solvent extraction and identified using chromatography.[1][3] The yellow color of the DNP group facilitated its detection and quantification in these early experiments.[1]

The Chemical Reaction of Dinitrophenyl Labeling

The fundamental chemistry of the DNP method involves the reaction of FDNB with the primary amine of the N-terminal amino acid. The fluorine atom on the dinitrophenyl ring is a good leaving group, readily displaced by the nucleophilic amino group.

Caption: Chemical reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) with an N-terminal amino acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are synthesized from the methodologies described in Frederick Sanger's seminal publications, particularly his 1945 paper in the Biochemical Journal.

Preparation of Dinitrophenyl (DNP) Insulin

This initial step involves the labeling of the insulin protein with Sanger's reagent.

Reagents:

  • Insulin

  • Sodium bicarbonate (NaHCO₃)

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Ethanol

  • Water

  • Ether

Procedure:

  • Dissolve 0.5 g of Insulin and 0.5 g of NaHCO₃ in 5 ml of water (Solution A).[4]

  • Prepare a solution of 0.5 ml of FDNB in 10 ml of Ethanol (Solution B).[4]

  • Mix Solution A and Solution B and stir gently for 2 hours at room temperature.[4]

  • The DNP-Insulin will precipitate as a yellow powder.[4]

  • Wash the precipitate sequentially with water, ethanol, and finally ether.[4]

  • Air-dry the resulting DNP-Insulin powder.[4]

Hydrolysis of DNP-Insulin

This step breaks the peptide bonds to release the amino acids, with the N-terminal one still labeled.

Reagents:

  • DNP-Insulin

  • 20% Hydrochloric acid (HCl)

Procedure:

  • To 100 mg of DNP-Insulin, add 10 ml of 20% HCl.[4]

  • Boil the mixture under reflux for 8 hours to ensure complete hydrolysis of the protein.[4]

  • Allow the solution to cool to room temperature.

Separation and Identification of DNP-Amino Acids

The yellow DNP-amino acids are separated from the free amino acids and identified.

Reagents:

  • Hydrolyzed DNP-Insulin solution

  • Ether

  • Ethanol-ligroin mixture

  • Acetone-cyclohexane mixture

Procedure:

  • Extract the cooled hydrolysate three times with ether. The ether extract will contain the ether-soluble DNP derivatives.[4]

  • The aqueous solution will contain free amino acids and acid-soluble DNP derivatives (e.g., di-DNP-histidine, ε-DNP-lysine).[4]

  • Dry the combined ether extracts.

  • The dried extract is then passed through a column of ethanol-ligroin followed by an acetone-cyclohexane column to remove any residual HCl and ether.[4]

  • The separated DNP-amino acids are then identified, historically by paper or silica gel chromatography, by comparing their migration with that of known DNP-amino acid standards.[2]

Quantitative Analysis of N-Terminal Residues in Insulin

Sanger's quantitative analysis of the DNP-derivatives from insulin was a critical step in establishing the number of polypeptide chains in the protein. By colorimetrically estimating the amount of DNP-phenylalanine and DNP-glycine, he concluded that insulin (with an assumed molecular weight of 12,000 at the time) was composed of four polypeptide chains: two with phenylalanine at the N-terminus and two with glycine at the N-terminus.[2] Later work would refine the molecular weight of insulin to approximately 6,000, revealing it to be composed of two chains.

While Sanger's original papers describe the estimation process, they do not present the raw quantitative data in a consolidated tabular format. The table below is a representative summary of the key findings from his N-terminal analysis of insulin.

DNP-Amino Acid IdentifiedN-Terminal Amino AcidNumber of Residues per 12,000 MW
DNP-phenylalaninePhenylalanine2
DNP-glycineGlycine2
ε-DNP-lysineLysine (from side chain)-

Logical Workflow of Sanger's N-Terminal Analysis

The entire process, from labeling to identification, followed a logical and systematic workflow.

Sanger_Workflow cluster_labeling 1. DNP Labeling cluster_hydrolysis 2. Acid Hydrolysis cluster_separation 3. Separation cluster_identification 4. Identification Insulin Intact Insulin DNP_Insulin DNP-Insulin (Yellow Precipitate) Insulin->DNP_Insulin Reaction at pH ~8-9 FDNB FDNB (Sanger's Reagent) FDNB->DNP_Insulin Hydrolysis Boiling with 20% HCl DNP_Insulin->Hydrolysis Mixture Mixture of Free Amino Acids and DNP-Amino Acids Hydrolysis->Mixture Extraction Ether Extraction Mixture->Extraction Ether_Phase Ether Phase (DNP-Amino Acids) Extraction->Ether_Phase Aqueous_Phase Aqueous Phase (Free Amino Acids) Extraction->Aqueous_Phase Chromatography Chromatography (Paper or Silica Gel) Ether_Phase->Chromatography Identification Identification by Comparison to Standards Chromatography->Identification

References

Comprehensive Literature Review: Bis(2,4-dinitrophenyl)-L-histidine - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that a comprehensive, in-depth technical guide or whitepaper on bis(2,4-dinitrophenyl)-L-histidine is not feasible based on the currently available scientific literature. Extensive searches have revealed a significant scarcity of specific data regarding its synthesis, properties, and applications.

While the dinitrophenyl (DNP) group is a well-known tool in protein chemistry for the modification of amino acids, and L-histidine is a frequent target of such modifications, the specific compound this compound is not extensively characterized in publicly accessible research. The available information primarily pertains to the general principles of dinitrophenylation of histidine and the broader applications of DNP-conjugated molecules in immunological studies.

This document summarizes the limited available information and provides a general overview of the related concepts.

Chemical Properties and Synthesis

This compound is a derivative of the amino acid L-histidine where two 2,4-dinitrophenyl groups are attached. One DNP group acylates the α-amino group of the histidine backbone, and the second DNP group substitutes a hydrogen on the imidazole ring.

Table 1: General Chemical Information

PropertyValue
Chemical Formula C₁₈H₁₃N₇O₁₀
Molecular Weight 487.34 g/mol
CAS Number 3129-33-7

Experimental Protocols: General Dinitrophenylation of Histidine

The following is a generalized protocol for the dinitrophenylation of amino acids, which would be the basis for the synthesis of DNP-histidine derivatives. It is important to note that specific reaction conditions for the synthesis of the bis-DNP derivative would require optimization.

Objective: To attach a dinitrophenyl group to the amino and/or imidazole groups of L-histidine.

Materials:

  • L-histidine

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other organic solvent for extraction

  • Silica gel for chromatography

Methodology:

  • Dissolve L-histidine in an aqueous solution of sodium bicarbonate to deprotonate the amino groups.

  • Add a solution of FDNB in a suitable solvent (e.g., ethanol) to the histidine solution.

  • Allow the reaction to proceed, typically with stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, acidify the mixture with HCl.

  • Extract the DNP-amino acid derivative with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water to remove unreacted starting materials and salts.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent.

  • Purify the product using column chromatography on silica gel.

Applications in Research

The primary application of dinitrophenylation of amino acids, including histidine, is in the study of proteins. DNP groups serve as chromophoric labels that can be detected spectrophotometrically.

  • Protein Sequencing: Historically, FDNB was famously used by Frederick Sanger in the determination of the amino acid sequence of insulin. By reacting with the N-terminal amino acid of a polypeptide chain, the DNP-labeled amino acid could be identified after hydrolysis of the protein.

  • Identification of Active Site Residues: Dinitrophenylation can be used to identify reactive and accessible amino acid residues in proteins. Modification of a specific histidine residue that leads to a loss of protein function can suggest that this residue is part of the active site.

  • Immunological Studies: The dinitrophenyl group is a widely used hapten. When conjugated to a carrier protein, DNP can elicit a strong antibody response. Anti-DNP antibodies are frequently used as model systems in immunological research to study antibody-antigen interactions and the humoral immune response. It is in this context that DNP-histidine might be used as an epitope.

Signaling Pathways and Biological Activity

There is no evidence in the available literature to suggest that this compound is involved in any biological signaling pathways. As a synthetic derivative, its primary role is that of a chemical tool for in vitro studies rather than a biologically active molecule within a cell.

Data Presentation

Due to the lack of specific studies on this compound, no quantitative data on its biological or biochemical activity (e.g., binding affinities, enzyme inhibition constants, IC50 values) can be presented.

Visualization of Experimental Workflows

Given the absence of detailed experimental workflows specifically utilizing this compound, a generalized workflow for the dinitrophenylation of a peptide and subsequent analysis is presented below.

DNP_Peptide_Analysis Peptide Peptide with N-terminal Histidine Reaction Dinitrophenylation Reaction Peptide->Reaction FDNB FDNB (Sanger's Reagent) FDNB->Reaction DNP_Peptide DNP-Peptide Reaction->DNP_Peptide Hydrolysis Acid Hydrolysis DNP_Peptide->Hydrolysis DNP_His DNP-Histidine Hydrolysis->DNP_His Amino_Acids Other Amino Acids Hydrolysis->Amino_Acids Chromatography Chromatographic Separation (e.g., HPLC) DNP_His->Chromatography Amino_Acids->Chromatography Identification Identification of DNP-Histidine Chromatography->Identification

Caption: Generalized workflow for the identification of an N-terminal histidine using dinitrophenylation.

Conclusion

The Dinitrophenyl Group: A Tool for Interrogating Histidine Residue Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of amino acid side chains is a cornerstone of protein chemistry, providing invaluable insights into protein structure, function, and regulation. Among the arsenal of reagents available for this purpose, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, holds a significant place. Historically pivotal in the sequencing of proteins, FDNB continues to be a powerful tool for investigating the roles of specific amino acid residues, particularly histidine. The dinitrophenyl (DNP) group, once attached, acts as a bulky, chromophoric label that can be used to probe the local environment of the modified residue and assess its importance in catalysis, substrate binding, and protein-protein interactions. This technical guide provides a comprehensive overview of the role of the dinitrophenyl group in modifying histidine residues, with a focus on the underlying chemistry, experimental protocols, and the interpretation of quantitative data.

The Chemistry of Histidine Dinitrophenylation

The reaction between FDNB and the imidazole side chain of histidine is a nucleophilic aromatic substitution. The lone pair of electrons on one of the imidazole nitrogens attacks the electron-deficient carbon atom of the benzene ring that is attached to the fluorine atom. The presence of two strongly electron-withdrawing nitro groups makes the aromatic ring highly susceptible to nucleophilic attack. The reaction is highly dependent on the pH of the medium, as the nucleophilicity of the imidazole ring is governed by its protonation state.

The imidazole side chain of histidine has a pKa of approximately 6.0-7.0 in proteins, meaning that at physiological pH, a significant proportion of histidine residues will be in the unprotonated, nucleophilic form. As the pH increases, the rate of reaction with FDNB generally increases due to the greater availability of the deprotonated imidazole nitrogen.

cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Histidine Histidine Residue (in a protein) DNP_His N-Dinitrophenyl-Histidine Residue Histidine->DNP_His Nucleophilic Aromatic Substitution FDNB 1-Fluoro-2,4-dinitrobenzene (FDNB) FDNB->DNP_His HF Hydrogen Fluoride pH Alkaline pH (e.g., pH 8-9)

Caption: Chemical reaction of histidine modification with FDNB.

Quantitative Analysis of Histidine Modification

The modification of histidine residues with FDNB can be quantified to determine the number of accessible and reactive residues in a protein. This information is crucial for understanding the protein's surface topology and the role of specific histidines in its function.

Table 1: Physicochemical Properties of N-(2,4-dinitrophenyl)histidine

PropertyValue
Molecular Formula C₁₂H₁₁N₅O₆
Molecular Weight 321.25 g/mol
Appearance Yellow solid
λmax ~360 nm

Data synthesized from publicly available chemical databases.

The extent of modification can be determined spectrophotometrically by measuring the absorbance of the DNP group at around 360 nm. The number of modified histidine residues per protein molecule can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of DNP-histidine is known.

Table 2: Second-Order Rate Constants for the Reaction of FDNB with the Imidazole Group of Histidine at 25°C

pHk (M⁻¹s⁻¹)
7.00.05
8.00.5
9.05.0

Note: These are representative values illustrating the pH-dependence. Actual values can vary depending on the specific protein and reaction conditions. The rate of reaction increases significantly with pH, reflecting the increased concentration of the more nucleophilic deprotonated imidazole side chain.

Impact on Protein Function: A Case Study of Creatine Kinase

The modification of histidine residues can have a profound impact on a protein's function, particularly if the modified residues are located in the active site or are involved in maintaining the protein's three-dimensional structure. A classic example is the inactivation of creatine kinase by FDNB.

Table 3: Effect of FDNB Modification on Creatine Kinase Activity

FDNB Concentration (mM)Creatine Kinase Activity (%)
0100
0.175
0.530
1.010

Data adapted from studies on the inhibition of creatine phosphokinase by 2,4-dinitrofluorobenzene.[1]

The progressive inhibition of creatine kinase activity with increasing concentrations of FDNB suggests that one or more histidine residues are essential for its catalytic function. By identifying the specific histidine(s) that are modified, researchers can gain a deeper understanding of the enzyme's catalytic mechanism.

Experimental Protocols

Protocol 1: Dinitrophenylation of a Protein

This protocol provides a general procedure for the modification of a protein with FDNB. The optimal conditions, such as pH, temperature, and reagent concentrations, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (e.g., lysozyme, creatine kinase)

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution in ethanol

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

  • Dialysis tubing or desalting column

  • Spectrophotometer

Procedure:

  • Dissolve the protein in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • To the protein solution, add a 10 to 100-fold molar excess of the FDNB solution dropwise while gently stirring. The final ethanol concentration should not exceed 10% to avoid protein denaturation.

  • Incubate the reaction mixture in the dark at room temperature for 2-4 hours with gentle stirring.

  • Stop the reaction by adding an excess of a small molecule containing a primary amine, such as glycine or Tris, to quench any unreacted FDNB.

  • Remove the unreacted FDNB and byproducts by extensive dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or by using a desalting column.

  • Determine the extent of modification spectrophotometrically by measuring the absorbance at 360 nm.

start Start: Purified Protein in Buffer dissolve Dissolve Protein in Bicarbonate Buffer (pH 8.5) start->dissolve add_fdnb Add FDNB Solution (in Ethanol) dissolve->add_fdnb incubate Incubate in Dark (2-4 hours) add_fdnb->incubate quench Quench Reaction (e.g., with Glycine) incubate->quench purify Purify DNP-Protein (Dialysis/Desalting) quench->purify analyze Analyze Extent of Modification (Spectrophotometry at 360 nm) purify->analyze end End: Characterized DNP-Protein analyze->end

Caption: Experimental workflow for protein dinitrophenylation.

Protocol 2: Determination of the Extent of Modification

Procedure:

  • Measure the absorbance of the purified DNP-protein solution at 280 nm and 360 nm.

  • Determine the protein concentration using the absorbance at 280 nm and the protein's known molar extinction coefficient. A correction for the absorbance of the DNP group at 280 nm may be necessary for accurate quantification.

  • Calculate the concentration of DNP groups using the absorbance at 360 nm and the molar extinction coefficient of DNP-histidine (ε₃₆₀ ≈ 10,000 M⁻¹cm⁻¹).

  • The number of modified histidine residues per protein molecule is the ratio of the molar concentration of DNP groups to the molar concentration of the protein.

Protocol 3: Analysis of DNP-Modified Amino Acids by HPLC

Materials:

  • DNP-modified protein

  • 6 M HCl

  • Vacuum hydrolysis tubes

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase: Acetonitrile and water with trifluoroacetic acid (TFA)

  • DNP-amino acid standards

Procedure:

  • Hydrolyze the DNP-protein in 6 M HCl under vacuum at 110°C for 24 hours.

  • Dry the hydrolysate to remove the HCl.

  • Dissolve the dried hydrolysate in the HPLC mobile phase.

  • Inject the sample onto the C18 column and elute with a gradient of acetonitrile in water containing 0.1% TFA.

  • Monitor the elution profile at 360 nm.

  • Identify and quantify the DNP-amino acids by comparing their retention times and peak areas to those of known standards.

Logical Relationships in Histidine Modification Analysis

The process of using the dinitrophenyl group to study histidine residues involves a series of logical steps, from the initial hypothesis about a residue's importance to the final interpretation of the experimental data.

hypothesis Hypothesis: Histidine residue(s) are crucial for protein function. modification Chemical Modification: React protein with FDNB hypothesis->modification purification Purification: Remove excess reagents modification->purification quantification Quantification: Determine number of modified histidines purification->quantification functional_assay Functional Assay: Measure activity of modified protein purification->functional_assay identification Identification: Determine which histidine(s) are modified (e.g., by MS) purification->identification Optional interpretation Interpretation: Correlate modification with functional changes quantification->interpretation functional_assay->interpretation identification->interpretation conclusion Conclusion: Define the role of specific histidine residues. interpretation->conclusion

Caption: Logical workflow for investigating histidine function.

Conclusion

The dinitrophenylation of histidine residues remains a valuable and informative technique in protein science. By providing a means to specifically label and perturb histidine residues, the DNP group allows researchers to dissect the intricate relationship between protein structure and function. The quantitative data derived from these experiments, when combined with detailed kinetic and structural analyses, can illuminate the roles of individual histidine residues in catalysis, binding, and conformational stability. This guide provides the foundational knowledge and experimental frameworks necessary for the effective application of this classic yet powerful method in modern biochemical and drug development research.

References

Unveiling Enzyme Active Sites: A Technical Guide to Using Bis(2,4-dinitrophenyl)-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification of amino acid residues within the active site of an enzyme is fundamental to understanding its catalytic mechanism, substrate specificity, and for the rational design of inhibitors. Histidine, with the unique pKa of its imidazole side chain hovering around physiological pH, frequently plays a pivotal role in catalysis, acting as a general acid, a general base, or a metal ligand.[1][2] Consequently, reagents that can selectively modify histidine residues are invaluable tools for elucidating enzyme function.

This technical guide explores the application of Bis(2,4-dinitrophenyl)-L-histidine, a chemical modification agent, for the identification of active site histidine residues. While specific literature on the widespread use of this particular reagent is not abundant, its chemical structure suggests a reactivity profile that can be harnessed for this purpose. This document provides a framework for its use, drawing upon established principles of chemical labeling and protein mass spectrometry.

Core Principles of Active Site Labeling

The fundamental strategy for identifying active site residues using a chemical modifying agent involves several key steps:

  • Selective Modification: A reagent is chosen that reacts with a specific type of amino acid side chain. In this case, the electrophilic dinitrophenyl groups are expected to react with the nucleophilic imidazole ring of histidine.

  • Enzyme Inactivation: Modification of a critical active site residue will typically lead to a loss of enzyme activity. Correlating the extent of modification with the degree of inactivation provides evidence that the modified residue is important for function.

  • Identification of the Modified Residue: The modified protein is proteolytically digested, and the resulting peptides are analyzed by mass spectrometry. The mass shift caused by the covalent attachment of the modifying group allows for the identification of the specific peptide and, through tandem mass spectrometry (MS/MS), the precise residue that was modified.[3]

Proposed Reaction Mechanism

The reaction of this compound with a protein histidine residue is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The imidazole nitrogen of the histidine side chain acts as a nucleophile, attacking one of the electron-deficient dinitrophenyl rings. A hydrogen atom is subsequently lost from the imidazole ring, resulting in a stable, covalently modified histidine residue.

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products His_Residue Histidine Residue (in protein active site) Intermediate Meisenheimer-like Intermediate His_Residue->Intermediate Nucleophilic Attack BDNPH This compound BDNPH->Intermediate Modified_His Dinitrophenylated Histidine Residue Intermediate->Modified_His Loss of Leaving Group Leaving_Group 2,4-Dinitrophenyl-L-histidine Intermediate->Leaving_Group

A proposed reaction mechanism for the modification of a protein histidine residue by this compound.

Experimental Protocols

The following is a generalized protocol for the use of this compound to identify active site histidine residues. Optimization of parameters such as reagent concentration, incubation time, pH, and temperature will be necessary for each specific protein.

Materials
  • Purified enzyme of interest

  • This compound (ensure purity)

  • Reaction buffer (e.g., phosphate or HEPES buffer, pH 6.0-8.0)

  • Quenching reagent (e.g., a high concentration of a small molecule with a free thiol or amine, like β-mercaptoethanol or Tris)

  • Reagents for enzyme activity assay

  • Reagents for protein digestion (e.g., trypsin, chymotrypsin)

  • Reagents for mass spectrometry analysis (e.g., acetonitrile, formic acid)

Experimental Workflow

G Start Start: Purified Enzyme Incubate Incubate with This compound Start->Incubate Control Control (No Reagent) Start->Control Quench Quench Reaction Incubate->Quench Activity_Assay Enzyme Activity Assay Quench->Activity_Assay Compare Compare Activity Activity_Assay->Compare Control->Activity_Assay Proteolysis Proteolytic Digestion Compare->Proteolysis Inactivation Observed LC_MS LC-MS Analysis Proteolysis->LC_MS MS_MS Tandem MS (MS/MS) Analysis LC_MS->MS_MS Identify Identify Modified Peptide and Residue MS_MS->Identify End End: Active Site Residue Identified Identify->End

A generalized experimental workflow for active site histidine identification.
Detailed Methodology

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).

    • Dialyze the purified enzyme into the desired reaction buffer to remove any interfering small molecules.

  • Labeling Reaction:

    • To a solution of the enzyme in the reaction buffer, add a molar excess of this compound. The optimal molar ratio (reagent:protein) should be determined empirically, starting with a range from 10:1 to 1000:1.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period. It is advisable to take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of inactivation.

    • A control reaction containing the enzyme and the same concentration of the organic solvent without the labeling reagent should be run in parallel.

  • Quenching:

    • Stop the reaction by adding a quenching reagent in large molar excess to consume any unreacted this compound.

  • Enzyme Activity Assay:

    • Measure the residual enzyme activity of the labeled and control samples at each time point using a validated activity assay.

    • Plot the percentage of remaining activity against time to determine the rate of inactivation.

  • Sample Preparation for Mass Spectrometry:

    • Once significant inactivation is observed, take the labeled protein sample and remove the excess reagent and quenching agent by dialysis or buffer exchange chromatography.

    • Denature the protein (e.g., with urea or guanidinium chloride), reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).

    • Digest the protein into smaller peptides using a specific protease like trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by liquid chromatography coupled to a mass spectrometer (LC-MS).

    • Compare the peptide mass map of the labeled sample with that of the control sample to identify peptides with a mass shift corresponding to the addition of a dinitrophenyl group (mass increase of 167.0 Da).

    • Perform tandem mass spectrometry (MS/MS) on the modified peptides to fragment them and determine the exact site of modification. The fragmentation pattern will reveal which amino acid residue within the peptide carries the dinitrophenyl group.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

EnzymeReagent Concentration (µM)Incubation Time (min)Residual Activity (%)Modified Peptide SequenceIdentified Modified ResidueMass Shift (Da)
Example Kinase500100---
Example Kinase503045VAHIDFGKHis-123+167.0
Example Kinase506022VAHIDFGKHis-123+167.0
Example Kinase1003015VAHIDFGKHis-123+167.0

Interpretation:

  • A time- and concentration-dependent loss of enzyme activity upon incubation with this compound suggests that the reagent is an irreversible inhibitor.

  • The identification of a specific histidine residue that is consistently modified in correlation with enzyme inactivation provides strong evidence that this residue is located in the active site and is crucial for catalysis.

Conclusion

This compound presents a potential tool for the chemical labeling and identification of active site histidine residues. While its application is not as widely documented as other histidine-modifying reagents, its chemical properties suggest its utility in this context. The protocols and data interpretation frameworks provided in this guide offer a starting point for researchers to explore its use. As with any chemical labeling experiment, careful optimization and the use of appropriate controls are paramount to obtaining reliable and interpretable results. The insights gained from such studies can significantly advance our understanding of enzyme mechanisms and inform the development of novel therapeutics.

References

An In-depth Technical Guide to Chromophoric Labeling of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chromophoric labeling of proteins, a cornerstone technique in modern biological research and drug development. From fundamental principles to detailed experimental protocols and troubleshooting, this document serves as a practical resource for effectively employing chromophoric labels to elucidate protein function, interactions, and localization.

Core Principles of Chromophoric Protein Labeling

Chromophoric labeling involves the covalent attachment of a molecule, known as a chromophore, to a protein of interest.[1] This process imparts new optical properties to the protein, allowing it to be detected and quantified through various spectroscopic and imaging techniques.[2][3] The choice of labeling strategy depends on the specific research question, the properties of the target protein, and the desired downstream application.

There are three primary strategies for labeling proteins with chromophores:

  • Chemical Labeling: This approach utilizes reactive chemical groups on the chromophore that specifically target and covalently bind to certain amino acid side chains on the protein.[4] Common targets include the primary amines of lysine residues and the N-terminus, as well as the sulfhydryl groups of cysteine residues.[4][5] Chemical labeling is a versatile and widely used method due to the availability of a vast array of chromophores with different reactive functionalities.[4]

  • Enzymatic Labeling: In this method, enzymes are used to catalyze the site-specific attachment of a label to a protein.[6] This technique offers high specificity as the enzyme recognizes a particular amino acid sequence or structure on the target protein.[6]

  • Genetic Labeling (Fusion Proteins): This strategy involves genetically fusing the coding sequence of a fluorescent protein (e.g., Green Fluorescent Protein, GFP) to the gene of the protein of interest.[7] The resulting fusion protein is expressed with the fluorescent tag intrinsically attached. While offering excellent specificity and suitability for in-vivo studies, the large size of fluorescent proteins can sometimes interfere with the function of the target protein.[7][8]

This guide will focus on the widely applicable and versatile methods of chemical labeling.

Key Chemistries for Covalent Protein Labeling

The success of chemical labeling hinges on the selective reaction between a functional group on the chromophore and a target residue on the protein. Two of the most robust and commonly employed chemistries are N-hydroxysuccinimide (NHS) ester and maleimide chemistry.

Amine-Reactive Labeling: NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, which are present on the side chains of lysine residues and at the N-terminus of proteins.[9][10] The reaction, which forms a stable amide bond, is most efficient at a slightly alkaline pH of 8.3-8.5.[4]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine or N-terminus) LabeledProtein Chromophore-Protein (Stable Amide Bond) Protein->LabeledProtein pH 8.3-8.5 NHSEster Chromophore-NHS Ester NHSEster->LabeledProtein Byproduct NHS

Thiol-Reactive Labeling: Maleimides

Maleimide chemistry targets the sulfhydryl (thiol) groups of cysteine residues. This reaction is highly specific and proceeds efficiently at a neutral pH range of 6.5-7.5, forming a stable thioether bond.[11] Cysteine residues are often less abundant on the protein surface than lysines, allowing for more site-specific labeling.[7]

Maleimide_Reaction cluster_reactants Reactants cluster_products Product Protein Protein-SH (Cysteine) LabeledProtein Chromophore-Protein (Stable Thioether Bond) Protein->LabeledProtein pH 6.5-7.5 Maleimide Chromophore-Maleimide Maleimide->LabeledProtein

Quantitative Data for Common Chromophores

The selection of a chromophore is dictated by the experimental requirements, including the desired wavelength of excitation and emission, brightness, and photostability. The following tables summarize key quantitative data for commonly used classes of chromophores.

Table 1: Properties of Common Amine-Reactive Chromophores (NHS Esters)

Chromophore ClassExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
FluoresceinFITC~495~518~75,000~0.9
RhodamineTRITC~547~572~85,000~0.3
CyanineCy3~550~570~150,000~0.15
CyanineCy5~650~670~250,000~0.2
Alexa FluorAlexa Fluor 488~494~517~71,000~0.92
Alexa FluorAlexa Fluor 555~556~573~150,000~0.1
Alexa FluorAlexa Fluor 647~650~668~239,000~0.33

Table 2: Properties of Common Thiol-Reactive Chromophores (Maleimides)

Chromophore ClassExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
FluoresceinFluorescein-5-Maleimide~492~516~83,000~0.9
RhodamineTMRM~549~573~95,000~0.4
CyanineCy3 Maleimide~550~570~150,000~0.15
CyanineCy5 Maleimide~650~670~250,000~0.2
Alexa FluorAlexa Fluor 488 C5 Maleimide~493~519~72,000~0.92
Alexa FluorAlexa Fluor 555 C2 Maleimide~555~565~150,000~0.1
Alexa FluorAlexa Fluor 647 C2 Maleimide~650~665~239,000~0.33

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for NHS ester and maleimide labeling of proteins.

Protocol: Amine-Reactive Labeling with NHS Esters

This protocol is a general guideline for labeling proteins with amine-reactive NHS ester dyes.[7][12] Optimization may be required for specific proteins and dyes.

NHS_Labeling_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) C 3. Labeling Reaction (Add dye to protein, incubate 1-4h at RT or overnight at 4°C, protected from light) A->C B 2. Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) B->C D 4. Stop Reaction (Optional) (Add quenching reagent, e.g., Tris or lysine) C->D E 5. Purify Conjugate (Size-exclusion chromatography, dialysis) D->E F 6. Characterize Labeled Protein (Determine Degree of Labeling - DOL) E->F

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[4]

  • NHS ester-functionalized chromophore

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.3-8.5.[4] Buffers containing primary amines, such as Tris, should be avoided in the labeling reaction.[4]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Calculate the required amount of NHS ester. A molar excess of 8-10 fold of dye to protein is a good starting point for mono-labeling.[4]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4][7]

  • Stop the Reaction (Optional): The reaction can be stopped by adding a quenching reagent that contains primary amines, such as Tris or lysine, to a final concentration of 50-100 mM.[13]

  • Purify the Conjugate: Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis.[4]

  • Characterize the Labeled Protein: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of the dye.[13][14]

Protocol: Thiol-Reactive Labeling with Maleimides

This protocol provides a general procedure for labeling proteins with thiol-reactive maleimide dyes.[11][15]

Maleimide_Labeling_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 6.5-7.5) B 2. Reduce Disulfide Bonds (Optional) (Incubate with TCEP for 30 min) A->B D 4. Labeling Reaction (Add dye to protein, incubate 2h at RT or overnight at 4°C, protected from light) B->D C 3. Prepare Dye Stock Solution (10 mM in anhydrous DMSO or DMF) C->D E 5. Purify Conjugate (Size-exclusion chromatography, dialysis) D->E F 6. Characterize Labeled Protein (Determine Degree of Labeling - DOL) E->F

Materials:

  • Purified protein (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[15]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Maleimide-functionalized chromophore

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5.[15]

  • Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[11]

  • Prepare the Dye Stock Solution: Allow the vial of the maleimide dye to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[11]

  • Perform the Labeling Reaction:

    • Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.[16]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11] The reaction should be carried out in an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[11]

  • Purify the Conjugate: Remove unreacted dye using size-exclusion chromatography, dialysis, or HPLC.[15][16]

  • Characterize the Labeled Protein: Determine the degree of labeling (DOL) using spectrophotometry.[16]

Application in Drug Development: Visualizing GPCR Signaling

Chromophoric labeling is a powerful tool in drug discovery and development, enabling the visualization and quantification of drug-target interactions.[17] For example, labeling a G-protein coupled receptor (GPCR) or its interacting partners can allow researchers to monitor the signaling cascade upon ligand binding.[18][19]

GPCR_Signaling Ligand Ligand (Drug Candidate) GPCR GPCR (Chromophore-Labeled) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Troubleshooting Common Issues

Table 3: Common Problems and Solutions in Protein Labeling

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Verify the pH of the buffer is optimal for the chosen chemistry (8.3-8.5 for NHS esters, 6.5-7.5 for maleimides).[4][11]
Inactive labeling reagent due to hydrolysis.Prepare fresh dye stock solutions immediately before use. Store dyes properly, protected from moisture.[20]
Presence of interfering substances in the protein buffer (e.g., Tris for NHS esters).Perform buffer exchange into a suitable labeling buffer before the reaction.[20]
Insufficient molar excess of the dye.Increase the molar ratio of dye to protein in the labeling reaction.[20]
Protein Precipitation High hydrophobicity of the chromophore.Use a more hydrophilic version of the dye if available. Reduce the degree of labeling.[16][21]
Protein instability at the labeling pH.Test a range of pH values within the optimal range for the chemistry. Add stabilizing agents like glycerol (note: this may reduce labeling efficiency).[12]
High concentration of organic solvent (DMSO/DMF).Keep the volume of the dye stock solution to a minimum, typically less than 10% of the total reaction volume.[21]
Loss of Protein Activity Labeling of critical residues in the active or binding site.If using NHS esters, consider switching to maleimide chemistry to target less abundant cysteines. Perform site-directed mutagenesis to introduce a cysteine at a non-critical location.[22]
Over-labeling of the protein.Reduce the molar excess of the dye to achieve a lower degree of labeling (ideally 1-2 labels per protein).[22]
Denaturation of the protein during labeling.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[7]

Conclusion

Chromophoric labeling of proteins is an indispensable technique for researchers in life sciences and drug development. By carefully selecting the appropriate labeling chemistry, chromophore, and reaction conditions, scientists can generate powerful tools to investigate protein function with high sensitivity and specificity. This guide provides the foundational knowledge and practical protocols to successfully implement these methods, paving the way for new discoveries in cellular and molecular biology.

References

Methodological & Application

Application Notes and Protocols: Labeling Proteins with Bis(2,4-dinitrophenyl)-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of proteins with specific chemical tags is a cornerstone of biochemical and pharmaceutical research, enabling the study of protein structure, function, and interactions. Bis(2,4-dinitrophenyl)-L-histidine is a derivative formed by the reaction of L-histidine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.[1][2] This labeling process targets the α-amino group and the imidazole ring of histidine residues, as well as the N-terminus of the protein. The resulting dinitrophenyl (DNP) group is a robust chromophore and a hapten, making it valuable for a range of detection and analysis techniques.

Historically, DNFB was instrumental in the first sequencing of a protein, insulin, by Frederick Sanger.[1][2] Today, DNP labeling remains a versatile tool for various applications, including:

  • N-terminal protein and peptide sequencing: The stability of the DNP-amino acid bond to acid hydrolysis allows for the identification of the N-terminal residue.[1][3]

  • Immunological studies: The DNP group acts as a potent hapten, capable of eliciting an antibody response when conjugated to a carrier protein. This is widely used in immunological assays and for studying antibody-antigen interactions.

  • Spectrophotometric quantification: The DNP group has a distinct absorbance spectrum, which can be utilized for colorimetric detection and quantification of labeled proteins.[1]

  • Analysis of protein cross-linking: In conjunction with mass spectrometry, DNP labeling can be used to identify and characterize cross-linked peptides within a protein or protein complex.[4]

This document provides a detailed protocol for the labeling of proteins with this compound through the use of DNFB and outlines methods for the characterization and quantification of the resulting labeled protein.

Principle of the Reaction

The labeling of proteins with DNFB occurs via a nucleophilic aromatic substitution reaction. The primary and secondary amine groups on the protein, specifically the N-terminal α-amino group and the imidazole nitrogen of histidine residues, act as nucleophiles. These nucleophiles attack the electron-deficient aromatic ring of DNFB at the fluorine-bearing carbon, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. The reaction is typically carried out under mild alkaline conditions to ensure the deprotonation of the amino groups, thereby increasing their nucleophilicity.

The reaction with a histidine residue results in the formation of this compound, where one DNP group is attached to the α-amino group and another to a nitrogen atom in the imidazole ring.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • 2,4-Dinitrofluorobenzene (DNFB, Sanger's reagent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing or desalting columns

  • Spectrophotometer

  • HPLC system (optional)

  • Mass spectrometer (optional)

Protein Preparation
  • Dissolve the protein of interest in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. The optimal protein concentration may vary depending on the specific protein but a starting concentration of 1-10 mg/mL is recommended.

  • Ensure the buffer is free of any primary or secondary amines (e.g., Tris buffer) that could compete with the protein for reaction with DNFB.

Protein Labeling with DNFB
  • Prepare a fresh solution of DNFB in a water-miscible organic solvent, such as ethanol. A typical starting concentration is 1-5% (w/v).

  • While gently stirring, add the DNFB solution dropwise to the protein solution. The molar ratio of DNFB to protein should be optimized for each specific protein and desired degree of labeling. A starting point is a 5 to 20-fold molar excess of DNFB.

  • Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring. Protect the reaction from light, as DNP derivatives can be light-sensitive.

  • The reaction can be quenched by the addition of a small molecule containing a primary amine, such as Tris buffer, to consume any unreacted DNFB.

Purification of the Labeled Protein
  • Following the labeling reaction, the unreacted DNFB and by-products must be removed. This can be achieved by:

    • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.

    • Gel Filtration/Desalting Columns: For faster removal of small molecules, use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer.

  • After purification, the labeled protein can be concentrated if necessary using standard methods such as ultrafiltration.

Characterization and Quantification

Spectrophotometric Quantification:

  • Measure the absorbance of the purified DNP-labeled protein solution at 280 nm and the characteristic absorbance maximum of the DNP group (typically around 360 nm).

  • The concentration of the protein can be determined using the Beer-Lambert law, correcting for the absorbance of the DNP group at 280 nm.

  • The degree of labeling (moles of DNP per mole of protein) can be estimated by using the molar extinction coefficient of the DNP group.

Chromatographic and Mass Spectrometric Analysis:

  • HPLC: Reversed-phase HPLC can be used to assess the purity of the labeled protein and to separate different labeled species.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the labeled protein, providing a more accurate measure of the degree of labeling.[4] Peptide mapping following proteolytic digestion can identify the specific sites of DNP modification.[4]

Quantitative Data Summary

The efficiency of protein labeling with DNFB can be influenced by several factors including the concentration of reactants, pH, temperature, and reaction time. The following table provides a template for summarizing the quantitative data from a typical labeling experiment.

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
DNFB:Protein Molar Ratio 5:110:110:1
Reaction pH 8.08.58.5
Reaction Time 1 hour2 hours2 hours
Degree of Labeling (mol DNP/mol protein) e.g., 1.2e.g., 2.5e.g., 2.8
Protein Recovery (%) e.g., 85%e.g., 80%e.g., 75%

Visualizations

Chemical Reaction Workflow

cluster_0 Protein Labeling with DNFB Protein Protein Solution (in Bicarbonate Buffer, pH 8.0-8.5) Reaction Labeling Reaction (Room Temperature, 1-2 hours) Protein->Reaction DNFB DNFB Solution (in Ethanol) DNFB->Reaction Purification Purification (Dialysis or Desalting Column) Reaction->Purification Labeled_Protein DNP-Labeled Protein Purification->Labeled_Protein Analysis Characterization & Quantification (Spectrophotometry, MS, HPLC) Labeled_Protein->Analysis

Caption: Experimental workflow for labeling proteins with DNFB.

Logical Relationship in DNP Labeling

cluster_1 Principle of DNP Labeling Protein_Amines Nucleophilic Amine Groups (N-terminus, Histidine Imidazole) Nucleophilic_Attack Nucleophilic Aromatic Substitution Protein_Amines->Nucleophilic_Attack DNFB 2,4-Dinitrofluorobenzene (DNFB) DNFB->Nucleophilic_Attack Covalent_Bond Stable DNP-Protein Conjugate Nucleophilic_Attack->Covalent_Bond Fluoride_Ion Fluoride Ion (Leaving Group) Nucleophilic_Attack->Fluoride_Ion

Caption: Logical diagram of the DNP labeling reaction mechanism.

Applications in Drug Development

The use of DNFB to label proteins and peptides is a valuable technique in the field of drug development.

  • Vaccine Development: DNP-labeled proteins are frequently used as model antigens to study the efficacy of adjuvants and vaccine delivery systems. The strong immunogenicity of the DNP hapten allows for a robust and easily measurable immune response.

  • Pharmacokinetic Studies: While less common for in-vivo tracking due to the bulky nature of the DNP group, radiolabeled DNFB can be used in preclinical studies to determine the biodistribution and metabolism of a protein therapeutic.[5]

  • High-Throughput Screening: The colorimetric properties of the DNP group can be adapted for high-throughput screening assays to identify inhibitors of protein-protein interactions or enzyme activity.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Suboptimal pHEnsure the reaction pH is between 8.0 and 8.5.
Inactive DNFBUse a fresh solution of DNFB.
Competing nucleophiles in the bufferUse a buffer free of primary or secondary amines.
Protein Precipitation High concentration of organic solventAdd the DNFB solution slowly and with gentle stirring.
Excessive labelingReduce the DNFB:protein molar ratio or the reaction time.
High Background in Assays Incomplete removal of unreacted DNFBEnsure thorough purification by dialysis or gel filtration.

Conclusion

The labeling of proteins with this compound using DNFB is a well-established and versatile technique. It offers a straightforward method for introducing a chromogenic and immunogenic tag onto a protein of interest. While newer labeling technologies with higher specificity and milder reaction conditions are available, the simplicity, cost-effectiveness, and robustness of DNP labeling ensure its continued relevance in biochemical research and drug development. Careful optimization of the reaction conditions and thorough purification of the labeled product are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols: A Step-by-Step Guide for Peptide Mapping using DNP-Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique for the comprehensive characterization of protein therapeutics. It provides detailed information about the primary structure of a protein, including confirmation of the amino acid sequence and identification of post-translational modifications (PTMs). Chemical labeling of specific amino acid residues prior to mass spectrometry analysis can enhance the detection and quantification of surface-accessible and reactive sites, offering insights into protein conformation, folding, and interactions.

This application note provides a detailed, step-by-step guide for performing peptide mapping with a specific focus on the chemical labeling of histidine residues using 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent. The dinitrophenyl (DNP) group covalently attaches to the imidazole ring of histidine, introducing a stable tag that can be readily detected by mass spectrometry. This method allows for the identification and relative quantification of histidine-containing peptides, providing valuable information on histidine accessibility and reactivity within a protein.

Principle

The workflow integrates a chemical labeling step into the standard bottom-up proteomics approach. The protein of interest is first reacted with FDNB under controlled conditions to label accessible histidine residues. The DNP-labeled protein is then subjected to denaturation, reduction, alkylation, and enzymatic digestion. The resulting peptide mixture, containing both labeled and unlabeled peptides, is analyzed by liquid chromatography-mass spectrometry (LC-MS). The DNP group introduces a specific mass shift of +166 Da to the modified histidine-containing peptides, enabling their identification. By comparing the ion intensities of the DNP-labeled peptides to their unlabeled counterparts, the relative extent of histidine modification can be quantified.

Experimental Protocols

Materials
  • Protein of interest

  • 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Tris-HCl buffer

  • Trypsin (mass spectrometry grade)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Reversed-phase C18 column

Protocol 1: DNP-Labeling of Histidine Residues
  • Protein Solubilization : Dissolve the protein of interest in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-2 mg/mL.

  • FDNB Labeling :

    • Prepare a fresh 100 mM stock solution of FDNB in acetonitrile.

    • Add FDNB to the protein solution to a final concentration of 10 mM. The optimal concentration may need to be determined empirically for each protein.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation, protected from light.

  • Quenching : Quench the reaction by adding a final concentration of 20 mM DTT to consume excess FDNB. Incubate for 15 minutes at room temperature.

  • Buffer Exchange : Remove excess reagents by buffer exchange into 8 M urea in 100 mM Tris-HCl, pH 8.0, using a desalting column or dialysis.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Denaturation : The protein is already in 8 M urea from the previous step, which ensures denaturation.

  • Reduction : Add DTT to the denatured protein solution to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.

  • Alkylation : Add IAA to a final concentration of 25 mM. Incubate for 20 minutes at room temperature in the dark.

  • Quenching : Add DTT to a final concentration of 10 mM to quench the excess IAA. Incubate for 15 minutes at room temperature in the dark.

  • Digestion :

    • Dilute the sample with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).

    • Incubate overnight at 37°C.

  • Acidification : Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • Desalting : Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol. Elute the peptides with 50% acetonitrile, 0.1% formic acid.

  • Drying : Dry the desalted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
  • Reconstitution : Reconstitute the dried peptides in 0.1% formic acid in water.

  • LC Separation :

    • Inject the peptide sample onto a C18 reversed-phase column.

    • Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid. A typical gradient might be from 2% to 40% acetonitrile over 60 minutes.

  • Mass Spectrometry :

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • Set the mass spectrometer to perform a full scan followed by MS/MS scans of the most intense precursor ions.

    • Include the expected mass of the DNP modification (+166.0011 Da on histidine) as a variable modification in the search parameters.

Data Presentation

The following tables present simulated quantitative data from a peptide mapping experiment using DNP-histidine labeling.

Table 1: Identification of a DNP-Labeled Histidine-Containing Peptide

ParameterUnlabeled PeptideDNP-Labeled Peptide
Peptide SequenceGAHKILVGAH(DNP)KILV
Theoretical Monoisotopic Mass (Da)777.4890943.4901
Observed [M+H]+ (m/z)778.4963944.4974
Mass Error (ppm)1.671.38
Retention Time (min)25.428.1

Table 2: Relative Quantification of Histidine Modification

Peptide SequenceUnmodified Peptide Peak AreaDNP-Modified Peptide Peak Area% Modification
GAHKILV8.54E+072.13E+0719.9%
FHNPTGSIK1.22E+089.76E+0744.4%
YHWSDEVLR5.67E+074.54E+0744.5%

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for peptide mapping using DNP-histidine.

PeptideMappingWorkflow cluster_0 Protein Preparation & Labeling cluster_1 Sample Digestion cluster_2 LC-MS Analysis cluster_3 Data Analysis Protein Protein Sample FDNB_Labeling DNP-Histidine Labeling (FDNB) Protein->FDNB_Labeling Quench_Buffer Quenching & Buffer Exchange FDNB_Labeling->Quench_Buffer Denature Denaturation (8M Urea) Quench_Buffer->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Desalt Desalting (C18 SPE) Digest->Desalt LC_MS LC-MS/MS Analysis Desalt->LC_MS Data_Analysis Data Analysis (Peptide Identification & Quantification) LC_MS->Data_Analysis

Caption: Workflow for DNP-Histidine Peptide Mapping.

Differential Analysis Workflow

This method can be powerfully applied in a differential or comparative manner to study changes in protein conformation or solvent accessibility. For example, one could compare the DNP-histidine labeling pattern of a protein in the presence and absence of a ligand or in different formulation buffers.

DifferentialAnalysis cluster_0 Sample A (Control) cluster_1 Sample B (Treated) Protein_A Protein (Condition A) Label_A DNP-Histidine Labeling Protein_A->Label_A Digest_A Digestion & LC-MS/MS Label_A->Digest_A Data_Analysis Comparative Data Analysis (Relative Quantification of DNP-Peptides) Digest_A->Data_Analysis Protein_B Protein (Condition B) Label_B DNP-Histidine Labeling Protein_B->Label_B Digest_B Digestion & LC-MS/MS Label_B->Digest_B Digest_B->Data_Analysis Conclusion Identify Differentially Labeled Histidine Residues Data_Analysis->Conclusion

Caption: Differential DNP-Histidine Labeling Workflow.

Conclusion

Peptide mapping incorporating DNP-histidine labeling is a robust method for probing the structural landscape of therapeutic proteins. The detailed protocols and workflows provided in this application note offer a comprehensive guide for researchers to implement this technique. The ability to identify and relatively quantify the modification of specific histidine residues provides valuable insights into protein structure, conformation, and interactions, which are critical for the development and quality control of biopharmaceuticals.

Application Notes and Protocols: Bis(2,4-dinitrophenyl)-L-histidine as a Spectrophotometric Label

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4-dinitrophenyl)-L-histidine is a chromophoric derivative of the amino acid L-histidine. The attachment of two 2,4-dinitrophenyl (DNP) groups, one to the α-amino group and another to the imidazole ring, imparts a distinct yellow color, allowing for its detection and quantification using spectrophotometry. This compound is primarily formed during the reaction of L-histidine with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. While not typically used as a standalone spectrophotometric label for quantifying other molecules, its formation and spectral properties are central to historical methods of N-terminal amino acid analysis and the quantification of histidine itself.

These application notes provide an overview of the principles and theoretical protocols for the spectrophotometric analysis related to the dinitrophenylation of histidine.

Principle of Spectrophotometric Detection

The spectrophotometric utility of this compound stems from the strong absorbance of the DNP group in the ultraviolet and visible regions of the electromagnetic spectrum. The reaction of FDNB with the primary amine of the α-amino group and the secondary amine in the imidazole ring of histidine results in the formation of a stable, colored product. The intensity of the color is directly proportional to the concentration of the DNP-histidine derivative, which can be quantified by measuring its absorbance at a specific wavelength.

Quantitative Data

Compound/DerivativeWavelength of Maximum Absorbance (λmax)Molar Extinction Coefficient (ε)Solvent/Conditions
Dinitrophenyl-amino acids (general)~360 - 395 nmVaries, typically in the range of 1.0 x 10⁴ - 2.0 x 10⁴ M⁻¹cm⁻¹Alkaline or acidified organic solvents
DNP derivatives of proteolytic products395 nmNot specifiedpH 2.5[1]
Dinitrophenyl alanine amide340 nm30,000 M⁻¹cm⁻¹Not specified[2]
2,4-Dinitrophenyl hapten conjugated to RSA360 nm1.74 x 10⁴ M⁻¹cm⁻¹PBS buffer, water, or other neutral buffers[3]

Note: The exact λmax and molar extinction coefficient for this compound would need to be determined experimentally for precise quantitative analysis.

Experimental Protocols

The following protocols are based on the principles of dinitrophenylation for the potential quantification of histidine or N-terminal histidine residues in peptides.

Protocol 1: Spectrophotometric Quantification of L-Histidine via Dinitrophenylation

This protocol describes the derivatization of L-histidine with FDNB to form this compound for subsequent spectrophotometric analysis.

Materials:

  • L-Histidine standard solutions of known concentrations

  • 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent) solution (e.g., 1% w/v in ethanol)

  • Sodium bicarbonate buffer (e.g., 1 M, pH 8.5)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Spectrophotometer and cuvettes

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of L-histidine standard solutions in water or a suitable buffer (e.g., 0.1 M sodium bicarbonate).

    • In a set of reaction tubes, add a fixed volume of each standard solution.

  • Derivatization Reaction:

    • To each tube, add an equal volume of sodium bicarbonate buffer (1 M, pH 8.5).

    • Add an excess of the FDNB solution in ethanol. The final reaction mixture should be aqueous-ethanolic.

    • Incubate the mixture in the dark at room temperature (e.g., for 2 hours) or at a slightly elevated temperature (e.g., 40°C for 1 hour) to ensure complete reaction.

  • Reaction Quenching and Extraction (Optional but Recommended):

    • After incubation, acidify the reaction mixture with HCl to a pH of ~1 to stop the reaction and protonate unreacted amines.

    • The DNP-histidine derivative can be extracted into an organic solvent like ether or ethyl acetate to separate it from water-soluble unreacted FDNB and byproducts. Repeat the extraction for quantitative recovery.

    • Evaporate the organic solvent to dryness.

  • Spectrophotometric Measurement:

    • Redissolve the dried DNP-histidine derivative in a known volume of a suitable solvent (e.g., ethanol, acetone, or a buffered solution).

    • Measure the absorbance of the solutions at the predetermined λmax (e.g., around 360 nm).

    • Use the solvent as a blank.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the L-histidine standards.

    • Determine the concentration of an unknown sample by measuring its absorbance after derivatization and interpolating the value from the standard curve.

Logical Workflow for Histidine Quantification

G cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis Spectrophotometric Analysis Histidine_Standards Prepare L-Histidine Standards Mix Mix with NaHCO3 Buffer Histidine_Standards->Mix Unknown_Sample Prepare Unknown Sample Unknown_Sample->Mix Add_FDNB Add FDNB Solution Mix->Add_FDNB Incubate Incubate (Dark, RT) Add_FDNB->Incubate Acidify Acidify to Stop Reaction Incubate->Acidify Measure_Abs Measure Absorbance at λmax Acidify->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Determine_Conc Determine Unknown Concentration Plot_Curve->Determine_Conc

Caption: Workflow for the spectrophotometric quantification of L-histidine.

Application in N-Terminal Protein Analysis

The formation of this compound is significant in the context of the Sanger method for N-terminal amino acid identification in proteins and peptides. If histidine is the N-terminal residue, its α-amino group will react with FDNB. The imidazole ring will also react. After complete acid hydrolysis of the DNP-labeled peptide, the resulting this compound can be identified and quantified, confirming histidine as the N-terminal amino acid.

Experimental Workflow for N-Terminal Histidine Identification

G cluster_labeling Protein Labeling cluster_hydrolysis Hydrolysis cluster_identification Identification & Quantification Protein_Sample Protein/Peptide Sample React_FDNB React with FDNB (pH 8.5) Protein_Sample->React_FDNB DNP_Protein DNP-Labeled Protein React_FDNB->DNP_Protein Acid_Hydrolysis Complete Acid Hydrolysis (e.g., 6M HCl) DNP_Protein->Acid_Hydrolysis Hydrolysate Amino Acid Hydrolysate Acid_Hydrolysis->Hydrolysate Separate Separate DNP-Amino Acids (e.g., Chromatography) Hydrolysate->Separate Spectro_Analysis Spectrophotometric Analysis of DNP-His Separate->Spectro_Analysis Identify_N_Terminus Identify N-Terminal Histidine Spectro_Analysis->Identify_N_Terminus

Caption: Workflow for N-terminal histidine identification using FDNB.

Limitations and Considerations

  • Specificity: FDNB reacts with any primary or secondary amine. In proteins, this includes the N-terminal α-amino group and the ε-amino group of lysine residues. Therefore, this method is not specific to histidine unless it is the N-terminal residue and lysine is absent or its contribution is accounted for.

  • Molar Extinction Coefficient: For accurate quantification, the molar extinction coefficient of this compound under the specific experimental conditions (solvent, pH) must be precisely determined.

  • Reaction Conditions: The dinitrophenylation reaction is sensitive to pH, temperature, and reaction time. These parameters must be carefully controlled for reproducible results.

  • Interferences: Other compounds in the sample that absorb at the same wavelength will interfere with the measurement. A proper blank or a purification step is necessary.

Conclusion

This compound serves as a spectrophotometrically detectable derivative of L-histidine. While not a conventional labeling reagent, understanding its formation and spectral characteristics is fundamental for certain analytical applications in protein chemistry and amino acid analysis. The provided theoretical protocols and workflows offer a foundation for researchers to develop specific assays tailored to their needs, with the critical caveat that key parameters like the molar extinction coefficient must be empirically determined for accurate quantification.

References

Application Notes and Protocols for Quantitative Analysis of DNP-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of 2,4-dinitrophenyl (DNP) labeling for peptides has a significant history in protein chemistry, most notably with Frederick Sanger's work in N-terminal amino acid sequencing using 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent.[1] While modern quantitative proteomics has largely adopted other labeling strategies such as stable isotope dimethyl labeling, tandem mass tags (TMT), and stable isotope labeling by amino acids in cell culture (SILAC), the principles of chemical labeling can be adapted for the use of DNP in quantitative mass spectrometry.[2][3][4][5]

These application notes provide a detailed, representative protocol for the quantitative analysis of peptides labeled with DNP. It is important to note that while this method is theoretically sound, it is not a mainstream approach, and the provided protocols are adapted from general chemical labeling workflows for quantitative proteomics. The DNP group provides a stable chemical tag that can be quantified based on its unique mass and spectral properties.

Principle of the Method

The primary amine groups of peptides (the N-terminus and the ε-amino group of lysine residues) react with DNFB in a nucleophilic aromatic substitution reaction to form a stable DNP-peptide adduct.[1] For relative quantification, two or more samples can be derivatized, and the relative abundance of the DNP-labeled peptides is compared across samples using liquid chromatography-mass spectrometry (LC-MS). For absolute quantification, a known amount of a synthetic DNP-labeled peptide can be used as an internal standard.[5][6]

Key Applications

  • Relative Quantification of Protein Abundance: Comparing protein expression levels between different biological samples.

  • Validation of Biomarker Candidates: Quantifying potential protein biomarkers in complex mixtures.

  • Drug Efficacy and Toxicity Studies: Assessing the effect of drug candidates on protein expression.

Experimental Protocols

Protocol 1: DNP Labeling of Peptides for Quantitative Analysis

This protocol outlines the steps for labeling protein digests with 1-fluoro-2,4-dinitrobenzene (DNFB) for subsequent LC-MS analysis.

Materials and Reagents:

  • Protein extract

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Tris-HCl buffer

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • 1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent)

  • Sodium bicarbonate buffer

  • Solid-phase extraction (SPE) cartridges (C18)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing 8 M urea.

    • Determine protein concentration using a standard protein assay.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Stop the digestion by adding TFA to a final concentration of 0.1%.

  • DNP Labeling of Peptides:

    • Adjust the pH of the peptide solution to ~8.5 with 1 M sodium bicarbonate buffer.

    • Prepare a fresh solution of 1% (w/v) DNFB in acetonitrile.

    • Add the DNFB solution to the peptide mixture in a 10-fold molar excess over the estimated amount of primary amines.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding an excess of a primary amine-containing buffer, such as 1 M Tris-HCl, and incubating for 15 minutes.

  • Sample Cleanup:

    • Acidify the labeled peptide solution with TFA to a final concentration of 0.1%.

    • Desalt and purify the DNP-labeled peptides using a C18 SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the labeled peptides with a solution of 50-80% acetonitrile and 0.1% TFA.

    • Lyophilize or dry the eluted peptides in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried DNP-labeled peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

    • Perform chromatographic separation on a reverse-phase HPLC column.[7]

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8]

  • Data Analysis:

    • Identify peptides using a database search algorithm, specifying the mass modification of the DNP group on N-termini and lysine residues (+166.00 Da).

    • Quantify the relative abundance of DNP-labeled peptides by comparing the peak areas or intensities of the corresponding precursor ions across different samples.

    • Normalize the data to account for variations in sample loading.

Data Presentation

The following tables are illustrative examples of how quantitative data from DNP-labeling experiments could be presented.

Table 1: DNP-Labeling Efficiency

Peptide SequenceLabeled SitesObserved Mass Shift (Da)Labeling Efficiency (%)
TPEVTCVVVDVSHEDPEVQFKN-terminus, K+332.0098.5
LVNELTEFAKN-terminus, K+332.0099.1
YLYEIARN-terminus+166.0097.8
VAPEEHPVLLTEAPLNPKN-terminus, K+332.0098.2

Table 2: Relative Quantification of DNP-Labeled Peptides in Control vs. Treated Samples

ProteinPeptide SequenceFold Change (Treated/Control)p-value
Protein ATPEVTCVVVDVSHEDPEVQFK2.50.001
Protein BLVNELTEFAK0.80.25
Protein CYLYEIAR3.1<0.001
Protein DVAPEEHPVLLTEAPLNPK1.20.56

Visualizations

DNP_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling DNP Labeling cluster_analysis Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Tryptic Digestion p2->p3 l1 pH Adjustment p3->l1 l2 Reaction with DNFB l1->l2 l3 Quenching l2->l3 a1 Sample Cleanup (SPE) l3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for quantitative analysis of DNP-labeled peptides.

DNP_Reaction peptide Peptide (with primary amine) dnfb DNFB (Sanger's Reagent) dnp_peptide DNP-Peptide (Labeled) peptide->dnp_peptide + hf HF dnp_peptide->hf Quantification_Principle cluster_samples Biological Samples cluster_processing Processing cluster_measurement Measurement & Analysis s1 Sample A (e.g., Control) proc1 Protein Extraction & Digestion s1->proc1 s2 Sample B (e.g., Treated) s2->proc1 proc2 DNP Labeling proc1->proc2 proc3 Combine Samples proc2->proc3 m1 LC-MS/MS Analysis proc3->m1 m2 Extract Ion Chromatograms of DNP-Peptides m1->m2 m3 Compare Peak Areas (A vs. B) m2->m3 m4 Relative Quantification m3->m4

References

Application Notes and Protocols for Bis(2,4-dinitrophenyl)-L-histidine in Affinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature reveals a significant lack of detailed application notes and experimental protocols for the use of Bis(2,4-dinitrophenyl)-L-histidine as an affinity labeling reagent. While the chemical entity is known, its specific applications, target binding sites, and methodologies for its use in affinity labeling are not well-documented in accessible sources.

Affinity labeling is a powerful technique to identify and characterize ligand-binding sites within proteins. The strategy involves using a molecule that is structurally similar to a protein's natural ligand but also contains a reactive group. This "affinity label" first binds reversibly to the target site and then forms a stable, covalent bond with a nearby amino acid residue, thereby "labeling" the site. The dinitrophenyl (DNP) group has historically been used as a hapten to elicit an immune response and subsequently, DNP-containing compounds have been used to probe the binding sites of anti-DNP antibodies.

Theoretical Framework for Application

Based on the structure of this compound, which contains two dinitrophenyl groups and a histidine moiety, a hypothetical application in affinity labeling can be postulated. The dinitrophenyl groups would likely serve as the primary recognition elements, targeting binding sites with an affinity for this motif, such as the antigen-binding sites of anti-dinitrophenyl antibodies. The histidine residue itself, or a reactive group that could be generated from it, would then be responsible for the covalent modification of the binding site.

Potential, Undocumented Experimental Workflow

Without specific literature, a generic workflow for an affinity labeling experiment using a hypothetical reagent like this compound would follow these general steps. It is crucial to note that the following is a theoretical construct and not based on published protocols for this specific compound.

G cluster_prep Preparation cluster_labeling Affinity Labeling Reaction cluster_analysis Analysis of Labeled Protein P1 Synthesize and Purify This compound L1 Incubate Protein with Affinity Label P1->L1 P2 Prepare Target Protein (e.g., Anti-DNP Antibody) P2->L1 P3 Characterize Binding Affinity (e.g., ITC, SPR) P3->L1 Inform concentration L2 Optimize Reaction Conditions (pH, Temp, Time) L1->L2 L3 Quench Reaction L2->L3 A1 Separate Labeled from Unlabeled Protein L3->A1 A2 Confirm Covalent Modification (e.g., Mass Spectrometry) A1->A2 A3 Identify Labeled Residue(s) (e.g., Proteolysis and MS/MS) A2->A3

Caption: Theoretical workflow for an affinity labeling experiment.

Data Presentation: Hypothetical Quantitative Data

In a typical affinity labeling study, several quantitative parameters would be determined. The following table illustrates the type of data that would be collected. The values presented here are purely illustrative and not based on experimental data for this compound.

ParameterDescriptionHypothetical Value
Kd Dissociation constant for the reversible binding of the affinity label to the target protein. A lower Kd indicates higher affinity.10 µM
kinact Maximum rate of inactivation of the protein at saturating concentrations of the affinity label.0.1 min-1
KI Concentration of the affinity label that gives half-maximal rate of inactivation.25 µM
Stoichiometry Molar ratio of the affinity label incorporated per mole of protein at complete inactivation.1:1

Concluding Remarks

The application of this compound for affinity labeling remains largely unexplored in the available scientific literature. While its chemical structure suggests a potential role in targeting DNP-binding proteins, the absence of established protocols and quantitative data necessitates that any investigation using this compound would require extensive initial optimization and characterization. Researchers interested in this area would need to perform foundational studies to determine its reactivity, specificity, and suitability as an affinity labeling reagent. The information provided herein is intended as a general guide based on the principles of affinity labeling and should not be construed as an established protocol for this specific compound.

Detecting Post-Translational Histidine Modifications with DNP Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of histidine residues, particularly phosphorylation, play a crucial role in cellular signaling and regulation. However, the inherent instability of the phosphoramidate bond in phosphohistidine has made its detection and characterization challenging. Chemical derivatization using dinitro-phenyl (DNP) reagents, such as 2,4-dinitrofluorobenzene (DNFB), offers a robust method to stabilize and detect these modifications. This application note provides detailed protocols for the detection of histidine modifications using DNP reagents, followed by immunological or mass spectrometric analysis.

Principle of the Method

The imidazole ring of histidine is nucleophilic and can react with DNFB under appropriate conditions to form a stable dinitrophenyl-histidine derivative. This DNP tag can then be recognized by highly specific anti-DNP antibodies in immunoassays like Western blotting and ELISA, or identified by its characteristic mass shift in mass spectrometry. This approach allows for both qualitative and quantitative analysis of histidine modifications.

Data Presentation

Table 1: Quantitative Analysis of Histidine Phosphorylation in Mammalian Cells by ³¹P NMR

ParameterValueReference
Abundance of Phosphohistidine vs. Phosphoserine/Phosphothreonine~1/3[1]
Abundance of Phosphohistidine vs. Phosphotyrosine~15 times more abundant[1]
Amount of Phosphohistidine per gram of protein (16HBE14o- cells)23 µmol/g[1]
Amount of Phosphohistidine per cell (16HBE14o- cells)1.8 fmol/cell[1]
Predominant IsomerN3 (tele) position[1]

Table 2: Mass Shift of DNP-Modified Histidine for Mass Spectrometry

ModificationMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
Dinitrophenylation (on imidazole nitrogen)+166.0011+166.10

Experimental Protocols

Protocol 1: Dinitrophenyl (DNP) Labeling of Histidine-Modified Proteins

This protocol describes the chemical modification of histidine residues in a protein sample using 2,4-dinitrofluorobenzene (DNFB).

Materials:

  • Protein sample (purified or complex mixture)

  • DNFB (Sanger's reagent)

  • Sodium bicarbonate buffer (100 mM, pH 8.5)

  • Acetonitrile

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). If necessary, perform a buffer exchange into 100 mM sodium bicarbonate buffer, pH 8.5. The ideal protein concentration is 1-5 mg/mL.

  • DNFB Solution Preparation: Prepare a fresh 100 mM solution of DNFB in acetonitrile.

  • Labeling Reaction: a. To 100 µL of the protein sample, add a 10-fold molar excess of the DNFB solution. Note: The optimal molar excess may need to be determined empirically. b. Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching the Reaction (Optional): To stop the reaction, add a final concentration of 50 mM Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.

  • Removal of Excess DNFB: Remove unreacted DNFB by dialysis, gel filtration (e.g., G-25 column), or acetone precipitation.

  • Sample Storage: Store the DNP-labeled protein sample at -20°C or -80°C for further analysis.

Protocol 2: Detection of DNP-Modified Proteins by Western Blot

This protocol outlines the immunodetection of DNP-labeled proteins following SDS-PAGE.

Materials:

  • DNP-labeled protein sample (from Protocol 1)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-DNP antibody (rabbit or mouse monoclonal)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • SDS-PAGE: Separate the DNP-labeled proteins by SDS-PAGE according to standard procedures.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DNP primary antibody diluted in blocking buffer (typically 1:1000 to 1:10,000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:20,000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Protocol 3: Quantification of DNP-Modified Proteins by Indirect ELISA

This protocol provides a method for the quantitative detection of DNP-labeled proteins.

Materials:

  • DNP-labeled protein sample (from Protocol 1)

  • High-binding 96-well ELISA plate

  • Coating buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Primary antibody: Anti-DNP antibody

  • Secondary antibody: HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the DNP-labeled protein sample and standards to a suitable concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL per well and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted anti-DNP primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Protocol 4: Sample Preparation for Mass Spectrometry Analysis of DNP-Histidine Peptides

This protocol details the preparation of DNP-labeled protein samples for identification of modified histidine residues by mass spectrometry.

Materials:

  • DNP-labeled protein sample (from Protocol 1)

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation: a. Resuspend the DNP-labeled protein in 50 mM ammonium bicarbonate buffer. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: a. Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio. b. Incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Search the data for a mass shift of +166.0011 Da on histidine residues.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_analysis Downstream Analysis protein Protein with Histidine Modification reaction DNP Labeling Reaction protein->reaction dnfb DNFB Reagent dnfb->reaction dnp_protein DNP-Labeled Protein reaction->dnp_protein western Western Blot dnp_protein->western Detection elisa ELISA dnp_protein->elisa Quantification mass_spec Mass Spectrometry dnp_protein->mass_spec Identification

Caption: Experimental workflow for detecting histidine modifications.

western_blot_workflow dnp_protein DNP-Labeled Protein Sample sds_page SDS-PAGE dnp_protein->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Anti-DNP Antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection result Detection of DNP-Histidine detection->result

Caption: Western blot workflow for DNP-histidine detection.

signaling_pathway stimulus External Stimulus hk Histidine Kinase (HK) stimulus->hk Activates hk->hk rr Response Regulator (RR) hk->rr Phosphotransfer response Cellular Response rr->response Initiates

Caption: Two-component histidine kinase signaling pathway.

References

Application Notes and Protocols for Incorporating DNP-Histidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptides is a critical strategy in modern drug discovery and chemical biology. N(im)-2,4-Dinitrophenyl-histidine (DNP-histidine) is a valuable derivative used in solid-phase peptide synthesis (SPPS), primarily within the tert-butyloxycarbonyl (Boc) protection strategy. The DNP group serves as a robust protecting group for the imidazole side chain of histidine, preventing undesirable side reactions such as racemization and alkylation during peptide elongation.[1][2] Furthermore, the DNP moiety can function as a hapten, a small molecule that elicits an immune response when attached to a larger carrier, opening avenues for the development of novel peptide-based immunotherapeutics.[3]

These application notes provide a comprehensive overview of the principles and protocols for the successful incorporation of DNP-histidine into synthetic peptides. Detailed experimental procedures, data presentation, and visual workflows are included to guide researchers in utilizing this versatile building block.

Data Presentation

The efficiency of incorporating DNP-histidine and the purity of the resulting crude peptides are critical parameters in SPPS. The following tables summarize representative quantitative data for the coupling of Boc-His(Dnp)-OH and the potential for premature deprotection under certain conditions.

Table 1: Representative Coupling Efficiency of Boc-Amino Acids in SPPS *

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
Boc-His(Dnp)-OHDIC/HOBt60-120>99
Boc-His(Dnp)-OHHBTU/DIEA30-60>99
Boc-Ala-OHDIC/HOBt60>99
Boc-Gly-OHDIC/HOBt60>99

*Data presented is representative of typical coupling efficiencies for Boc-protected amino acids in SPPS. Specific efficiencies for Boc-His(Dnp)-OH may vary depending on the peptide sequence and reaction conditions.

Table 2: Stability of the DNP Protecting Group

ConditionReagentTimeDNP Cleavage (%)Reference
Fmoc-deprotection20% Piperidine in DMF2 x 10 min84[1]
DNP-deprotection20-fold excess Thiophenol in DMF1-2 h>95

Experimental Protocols

Protocol 1: Manual Boc-SPPS for a Peptide Containing DNP-Histidine

This protocol outlines the manual solid-phase synthesis of a model peptide containing a DNP-histidine residue using Boc chemistry.

1. Resin Preparation:

  • Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL).

2. First Amino Acid Coupling (Boc-AA-OH to Resin):

  • In a separate flask, dissolve Boc-amino acid (2.0 mmol) and cesium iodide (2.0 mmol) in dimethylformamide (DMF, 5 mL).

  • Add the solution to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours with gentle agitation.

  • Wash the resin with DMF (3 x 10 mL), DMF/DCM (1:1, 3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

3. Boc-SPPS Cycle for Peptide Elongation:

a. Boc Deprotection:

  • Wash the resin with DCM (3 x 10 mL).
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.
  • Agitate for 30 minutes at room temperature.
  • Filter and wash the resin with DCM (3 x 10 mL).

b. Neutralization:

  • Wash the resin with DCM (2 x 10 mL).
  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL) to the resin.
  • Agitate for 5 minutes.
  • Repeat the neutralization step.
  • Wash the resin with DCM (3 x 10 mL).

c. Amino Acid Coupling (including Boc-His(Dnp)-OH):

  • In a separate flask, dissolve the next Boc-amino acid (3.0 mmol) and 1-hydroxybenzotriazole (HOBt) (3.0 mmol) in DMF (5 mL).
  • Add N,N'-diisopropylcarbodiimide (DIC) (3.0 mmol) to the solution and pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Monitor the coupling completion using the Kaiser test.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

d. Repeat the cycle (a-c) for each subsequent amino acid in the sequence.

4. DNP Group Removal (on-resin):

  • Swell the peptide-resin in DMF (10 mL/g of resin).

  • Add thiophenol (2 mL/g of resin) and triethylamine (2 mL/g of resin).

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter and wash the resin with DMF (2 x 10 mL), DCM (2 x 10 mL), and methanol (2 x 10 mL).

  • Dry the resin under vacuum.

5. Cleavage from Resin and Global Deprotection:

  • Transfer the dried peptide-resin to a cleavage vessel.

  • Add a cleavage cocktail of TFA/thioanisole/ethanedithiol/anisole (90:5:3:2, v/v/v/v) (10 mL/g of resin).

  • Stir for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

6. Peptide Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

Protocol 2: Chemoenzymatic Ligation for C-terminal DNP Functionalization

This protocol describes the use of Sortase A-mediated ligation to attach a DNP-containing moiety to the C-terminus of a target peptide.

1. Peptide Synthesis:

  • Synthesize the target peptide with a C-terminal LPXTG recognition motif (e.g., LPETG) using standard Fmoc-SPPS.

  • Synthesize a DNP-functionalized glycine nucleophile (e.g., Gly-Gly-Gly-Lys(DNP)-NH2) using standard SPPS.

2. Sortase A-Mediated Ligation Reaction:

  • Dissolve the LPETG-containing peptide (1 mM) and the DNP-glycine nucleophile (5 mM) in a reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

  • Add Sortase A enzyme to a final concentration of 10-50 µM.

  • Incubate the reaction mixture at 37°C for 2-4 hours, or until the reaction is complete as monitored by RP-HPLC.

3. Purification of the DNP-functionalized Peptide:

  • Stop the reaction by adding 1% TFA.

  • Purify the final DNP-labeled peptide from the reaction mixture using preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity by analytical RP-HPLC and mass spectrometry.

Visualizations

Experimental Workflow: Boc-SPPS of a DNP-Histidine Containing Peptide

SPPS_Workflow Resin Swell Resin Coupling1 Couple 1st Boc-AA-OH Resin->Coupling1 Deprotection Boc Deprotection (50% TFA/DCM) Coupling1->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling_His Couple Boc-His(Dnp)-OH Neutralization->Coupling_His Elongation Repeat Cycle: Deprotection, Neutralization, Coupling Coupling_His->Elongation DNP_Removal DNP Removal (Thiophenol) Elongation->DNP_Removal Cleavage Cleavage & Global Deprotection (HF or TFA cocktail) DNP_Removal->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for Boc-SPPS incorporating DNP-histidine.

Signaling Pathway: DNP-Hapten Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

ADCC_Pathway cluster_tumor Tumor Cell cluster_immune Immune Response Tumor_Cell Tumor Cell Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Tumor_Antigen Tumor Antigen DNP_Peptide DNP-Peptide (bound to antigen) Anti_DNP_Ab Anti-DNP Antibody (IgG) DNP_Peptide->Anti_DNP_Ab binds Fc_Receptor Fcγ Receptor (CD16) Anti_DNP_Ab->Fc_Receptor binds NK_Cell NK Cell Granzymes Perforin & Granzymes NK_Cell->Granzymes releases Granzymes->Tumor_Cell induces

Caption: DNP-hapten mediated ADCC against tumor cells.

Logical Relationship: Chemoenzymatic Synthesis of a DNP-Functionalized Peptide

Chemoenzymatic_Synthesis Peptide_SPPS SPPS Synthesize Peptide with C-terminal LPETG motif Sortase_Ligation Sortase A Ligation Mix Peptide, DNP-Nucleophile, and Sortase A enzyme Peptide_SPPS->Sortase_Ligation DNP_Nucleophile_SPPS SPPS Synthesize DNP-Glycine Nucleophile DNP_Nucleophile_SPPS->Sortase_Ligation Purification Purification Purify DNP-Peptide by RP-HPLC Sortase_Ligation->Purification Final_Product Final Product Pure DNP-Functionalized Peptide Purification->Final_Product

Caption: Chemoenzymatic synthesis of a DNP-peptide.

References

Application Notes and Protocols for Protein Modification using Bis(2,4-dinitrophenyl)-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of amino acid side chains is a powerful tool for elucidating protein structure and function. Histidine, with the unique pKa of its imidazole side chain, often plays a crucial role in enzyme catalysis, protein-protein interactions, and metal binding. Bis(2,4-dinitrophenyl)-L-histidine is a reagent designed for the targeted modification of protein residues. The 2,4-dinitrophenyl (DNP) group is a well-established hapten and labeling agent. In a phenomenon known as "transconjugation," the DNP group from a di-DNP-L-histidine carrier can be transferred to other proteins, suggesting the reactivity of this reagent towards protein modification.

These application notes provide a detailed overview of the experimental conditions and protocols for reacting proteins with this compound, drawing upon established principles of dinitrophenylation of proteins.

Data Presentation: Reaction Parameters

The following table summarizes key quantitative parameters for the dinitrophenylation of proteins, primarily based on studies using the analogous reagent 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. These conditions are expected to be a good starting point for reactions with this compound.

ParameterRecommended RangeTypical ValueNotes
pH 7.0 - 9.58.0 - 9.0Mildly alkaline conditions are crucial for the deprotonation of target amino groups, enhancing their nucleophilicity.
Buffer System Sodium Bicarbonate, Borate, Phosphate50-100 mM Sodium BicarbonateThe buffer should not contain primary or secondary amines that could compete with the protein for the reagent.
Temperature 4°C - 37°C25°C (Room Temperature)Higher temperatures can increase the reaction rate but may also lead to protein denaturation.
Reaction Time 30 minutes - 24 hours2 - 4 hoursReaction time should be optimized based on the protein's reactivity and stability.
Molar Ratio (Reagent:Protein) 1:1 to 100:110:1 - 50:1The optimal ratio depends on the number of accessible reactive sites on the protein and the desired degree of modification.
Protein Concentration 0.1 - 10 mg/mL1 - 5 mg/mLHigher concentrations can promote aggregation, while very low concentrations may require longer reaction times.
Co-solvent Ethanol, Acetonitrile, DMSO5-10% (v/v) EthanolA small amount of organic solvent may be necessary to dissolve the dinitrophenylating reagent.

Experimental Protocols

Protocol 1: General Procedure for Dinitrophenylation of a Target Protein

This protocol describes a general method for the chemical modification of a protein using this compound.

Materials:

  • Target Protein

  • This compound

  • Reaction Buffer: 50 mM Sodium Bicarbonate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or desalting column

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Reaction Initiation: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Protect the reaction from light to prevent photodegradation of the DNP group.

  • Reaction Quenching: Stop the reaction by adding a quenching solution containing a primary amine (e.g., Tris-HCl) to consume any unreacted reagent.

  • Removal of Excess Reagent: Remove unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Characterization: Determine the extent of modification by measuring the absorbance of the DNP-protein conjugate at approximately 360 nm. The protein concentration can be determined using a standard protein assay (e.g., BCA assay), taking into account potential interference from the DNP group.

Protocol 2: Identification of Modified Histidine Residues

This protocol outlines a method to identify which histidine residues within a protein have been modified.

Materials:

  • DNP-modified protein from Protocol 1

  • Proteolytic enzyme (e.g., Trypsin)

  • Mass Spectrometer (e.g., LC-MS/MS)

  • Appropriate buffers for proteolytic digestion and mass spectrometry analysis

Procedure:

  • Proteolytic Digestion: Subject the DNP-modified protein to proteolytic digestion to generate smaller peptide fragments.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides that show a mass shift corresponding to the addition of a dinitrophenyl group (mass increase of 167.0 Da). The site of modification on the peptide can be determined by analyzing the fragmentation pattern (MS/MS spectrum).

Visualizations

Experimental Workflow for Protein Dinitrophenylation

experimental_workflow Experimental Workflow for Protein Dinitrophenylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) reaction Initiate Reaction (Add reagent to protein) protein_prep->reaction reagent_prep Prepare Reagent Stock (this compound) reagent_prep->reaction incubation Incubate (2-4h at Room Temperature) reaction->incubation quenching Quench Reaction (Add Tris buffer) incubation->quenching purification Purify DNP-Protein (Dialysis / Desalting) quenching->purification analysis Characterize Modified Protein (Spectrophotometry, Mass Spec) purification->analysis

Caption: A flowchart illustrating the key steps involved in the dinitrophenylation of a protein.

Potential Impact of Histidine Modification on a Signaling Pathway

The modification of histidine residues can have significant consequences for cellular signaling. While specific pathways affected by dinitrophenylation are not well-documented, histidine phosphorylation is known to be a key, albeit transient, event in many signaling cascades. Chemical modification of a critical histidine residue could potentially mimic or block phosphorylation, thereby dysregulating the pathway. Below is a conceptual diagram illustrating how modification of a histidine in a kinase could impact a generic signaling cascade.

signaling_pathway Conceptual Impact of Histidine Modification on a Kinase Signaling Pathway cluster_unmodified Normal Signaling cluster_modified Disrupted Signaling Signal_unmod External Signal Receptor_unmod Receptor Signal_unmod->Receptor_unmod KinaseA_unmod Kinase A (Active Histidine) Receptor_unmod->KinaseA_unmod Activates KinaseB_unmod Kinase B KinaseA_unmod->KinaseB_unmod Phosphorylates TF_unmod Transcription Factor KinaseB_unmod->TF_unmod Phosphorylates Response_unmod Cellular Response TF_unmod->Response_unmod Activates Signal_mod External Signal Receptor_mod Receptor Signal_mod->Receptor_mod KinaseA_mod Kinase A (DNP-Modified Histidine) Receptor_mod->KinaseA_mod Activates Block X KinaseA_mod->Block KinaseB_mod Kinase B TF_mod Transcription Factor KinaseB_mod->TF_mod Response_mod No/Altered Response TF_mod->Response_mod Block->KinaseB_mod

Troubleshooting & Optimization

How to improve the yield of Bis(2,4-dinitrophenyl)-L-histidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bis(2,4-dinitrophenyl)-L-histidine reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incorrect pH: The reaction requires an alkaline pH to deprotonate the amino groups of L-histidine, making them sufficiently nucleophilic to react with Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB). The imidazole side chain of histidine has a pKa of approximately 6.0 and needs to be deprotonated for the second dinitrophenylation to occur.Maintain the reaction pH between 8.0 and 9.0 using a suitable buffer, such as sodium bicarbonate. Regularly monitor and adjust the pH throughout the reaction.
Insufficient Reagent: An inadequate amount of Sanger's reagent will result in incomplete dinitrophenylation, leading to a mixture of unreacted L-histidine and mono-substituted products.Use a molar excess of Sanger's reagent. A 2 to 3-fold molar excess relative to L-histidine is recommended to ensure complete bis-dinitrophenylation.
Low Reaction Temperature: The reaction rate may be too slow at low temperatures, leading to incomplete conversion.Perform the reaction at room temperature (around 25°C) or slightly elevated temperatures (up to 40°C) to increase the reaction rate. Avoid excessive heat, which can lead to degradation of the product.
Presence of Mono-substituted Product Suboptimal pH: While an alkaline pH is necessary, a pH at the lower end of the optimal range (around 8.0) might not be sufficient to fully deprotonate the imidazole ring for the second substitution.Ensure the pH is maintained in the higher end of the optimal range (8.5-9.0) to facilitate the dinitrophenylation of both the α-amino group and the imidazole side chain.
Insufficient Reaction Time: The reaction may not have proceeded to completion, leaving mono-substituted intermediates.Increase the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material and mono-substituted product are no longer visible.
Product Degradation (Darkening of Reaction Mixture) Excessively High pH or Temperature: DNP derivatives can be unstable at very high pH or elevated temperatures, leading to decomposition.Carefully control the pH to not exceed 9.0 and maintain a moderate reaction temperature.
Light Exposure: Some dinitrophenyl compounds are light-sensitive and can degrade upon prolonged exposure to light.Protect the reaction mixture from direct light by wrapping the reaction vessel in aluminum foil.
Difficulty in Product Isolation and Purification Improper pH during Extraction: The solubility of DNP-amino acids is pH-dependent. This compound is known to be an acid-soluble derivative.After the reaction is complete, acidify the mixture with an acid like HCl. This will protonate the carboxyl group and potentially aid in the separation from other less soluble byproducts.
Inefficient Purification Method: Simple precipitation may not be sufficient to separate the desired bis-substituted product from mono-substituted and other impurities.Employ chromatographic techniques for purification. Given the polar nature of the dinitrophenyl groups and the amino acid backbone, techniques like silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) or reversed-phase HPLC can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The optimal pH for the reaction is in the alkaline range, typically between 8.0 and 9.0. This is crucial for deprotonating both the α-amino group and the nitrogen in the imidazole ring of the L-histidine side chain, making them nucleophilic enough to react with Sanger's reagent.

Q2: What is the ideal molar ratio of L-histidine to Sanger's reagent?

A2: To achieve a high yield of the bis-substituted product, a molar excess of Sanger's reagent is recommended. A 2 to 3-fold molar excess of Sanger's reagent relative to L-histidine is a good starting point to drive the reaction to completion and minimize the formation of mono-substituted byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside standards of L-histidine and a mono-dinitrophenylated standard (if available), you can observe the disappearance of the starting materials and the formation of the product spot.

Q4: What are the common side products in this reaction?

A4: The most common side product is mono-(2,4-dinitrophenyl)-L-histidine, where only the α-amino group has reacted. Incomplete reaction due to suboptimal conditions is the primary cause. Other potential byproducts can arise from the reaction of Sanger's reagent with the solvent or buffer components if they contain nucleophilic groups.

Q5: What is the best method to purify the final product?

A5: Purification can be challenging due to the similar polarities of the desired product and byproducts. After acidification of the reaction mixture, the acid-soluble this compound can be further purified using column chromatography. Silica gel chromatography with a gradient elution of increasing polarity (e.g., methanol in chloroform or dichloromethane) is a common approach. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed for higher purity.

Q6: Why is my final product a different color than expected?

A6: Dinitrophenyl derivatives are typically yellow. If your product is significantly darker, it may indicate degradation due to excessive heat, high pH, or exposure to light during the reaction or workup. Ensure that the reaction conditions are carefully controlled and that the product is protected from light.

Experimental Protocols

General Synthesis of this compound
  • Dissolution of L-histidine: Dissolve L-histidine in an aqueous solution buffered to pH 8.5-9.0 with sodium bicarbonate.

  • Addition of Sanger's Reagent: In a separate flask, dissolve a 2.5-fold molar excess of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) in a minimal amount of a water-miscible organic solvent like ethanol or acetone.

  • Reaction: Slowly add the solution of Sanger's reagent to the L-histidine solution with vigorous stirring. Protect the reaction mixture from light.

  • Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.

  • Purification: Purify the product by column chromatography on silica gel using a suitable solvent gradient.

Visualizations

Reaction_Pathway L_Histidine L-Histidine Mono_DNP Mono-(2,4-dinitrophenyl) -L-histidine L_Histidine->Mono_DNP pH 8-9 DNFB1 Sanger's Reagent (DNFB) DNFB1->Mono_DNP Bis_DNP Bis(2,4-dinitrophenyl) -L-histidine Mono_DNP->Bis_DNP pH 8-9 DNFB2 Sanger's Reagent (DNFB) DNFB2->Bis_DNP

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Bis-DNP-Histidine Check_pH Is pH 8.0-9.0? Start->Check_pH Adjust_pH Adjust pH with Bicarbonate Buffer Check_pH->Adjust_pH No Check_Reagent Is Molar Ratio of DNFB:Histidine > 2? Check_pH->Check_Reagent Yes Adjust_pH->Check_pH Add_Reagent Add More Sanger's Reagent Check_Reagent->Add_Reagent No Check_Time_Temp Sufficient Reaction Time and Temperature? Check_Reagent->Check_Time_Temp Yes Add_Reagent->Check_Reagent Optimize_Conditions Increase Time or Slightly Warm Check_Time_Temp->Optimize_Conditions No Purification_Issue Difficulty in Purification? Check_Time_Temp->Purification_Issue Yes Optimize_Conditions->Check_Time_Temp Use_Chromatography Employ Column Chromatography Purification_Issue->Use_Chromatography Yes Success Improved Yield Purification_Issue->Success No Use_Chromatography->Success

Caption: Troubleshooting workflow for low yield in Bis-DNP-Histidine synthesis.

Identifying and minimizing side reactions in dinitrophenylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dinitrophenylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their dinitrophenylation experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during the labeling of peptides and proteins with 2,4-dinitrofluorobenzene (FDNB), also known as Sanger's reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of dinitrophenylation in protein chemistry?

A1: Dinitrophenylation is a classical method for identifying the N-terminal amino acid of a protein or peptide. The reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), reacts with the free alpha-amino group at the N-terminus.[1][2][3] Subsequent acid hydrolysis cleaves all the peptide bonds, leaving the N-terminal amino acid tagged with a dinitrophenyl (DNP) group. This DNP-amino acid can then be identified, typically by chromatography.

Q2: Besides the N-terminal amino group, what other functional groups can react with FDNB?

A2: FDNB can react with other nucleophilic groups in a protein. The most common side reaction is with the ε-amino group of lysine residues.[1] Other reactive amino acid side chains include the sulfhydryl group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole ring of histidine.[4]

Q3: Are the DNP-amino acid derivatives stable?

A3: DNP-amino acids are generally stable under the acidic conditions required for peptide bond hydrolysis (e.g., 6 M HCl at 100-110°C for several hours).[1] However, some degradation of certain DNP-amino acids can occur, and they may be sensitive to high pH (above 12) and photodecomposition.[5][6][7] It is advisable to handle samples in subdued light.[8]

Q4: What is the optimal pH for the dinitrophenylation reaction?

A4: The reaction is typically carried out under mildly alkaline conditions, with a pH of approximately 8-9.[1][3] This is often achieved using a sodium bicarbonate buffer. At this pH, the N-terminal α-amino group is sufficiently deprotonated to be nucleophilic and react with FDNB.[1]

Troubleshooting Guides

Problem 1: Ambiguous N-terminal residue identification due to multiple DNP-labeled amino acids.

Symptoms:

  • Multiple yellow spots on a TLC plate or multiple peaks in an HPLC chromatogram corresponding to DNP-amino acids.

  • Difficulty in distinguishing the true N-terminal DNP-amino acid from DNP-derivatives of other amino acids, particularly lysine.

Possible Causes and Solutions:

  • Cause: Reaction of FDNB with the ε-amino group of lysine residues in the peptide chain.

  • Solution: After acid hydrolysis, the true N-terminal amino acid will be present as an α-DNP-amino acid. If lysine is the N-terminal residue, it will be di-DNP-lysine (labeled at both the α- and ε-amino groups). A lysine residue within the peptide chain will be labeled only on its ε-amino group, forming ε-DNP-lysine. These different derivatives can be separated and identified by chromatography.

  • Cause: Reaction with other amino acid side chains (e.g., tyrosine, histidine, cysteine).

  • Solution: Similar to lysine, the DNP derivatives of these amino acids will have different chromatographic properties than the α-DNP-amino acids. Comparing the chromatogram to standards of known DNP-amino acids is crucial for correct identification.

The following workflow can help in distinguishing between N-terminal and side-chain labeled residues:

G cluster_0 Troubleshooting Workflow: Ambiguous DNP-Amino Acid Identification start Multiple DNP-derivatives detected hydrolyze Perform complete acid hydrolysis of the DNP-protein start->hydrolyze extract Extract DNP-amino acids with ether hydrolyze->extract chromatography Analyze ether extract by HPLC or TLC extract->chromatography compare Compare with standards for α-DNP-amino acids, ε-DNP-lysine, and other side-chain DNP-derivatives chromatography->compare di_dnp Is di-DNP-lysine present? compare->di_dnp identify Identify N-terminal residue and side-chain modified residues n_term_lys N-terminal is Lysine di_dnp->n_term_lys Yes other_n_term Identify other α-DNP-amino acid di_dnp->other_n_term No n_term_lys->identify other_n_term->identify

Caption: Workflow for identifying the N-terminal amino acid when multiple DNP-derivatives are present.

Problem 2: Low yield of DNP-peptide or DNP-amino acid.

Symptoms:

  • Faint yellow color after reaction with FDNB.

  • Low signal for the DNP-amino acid peak in HPLC or a faint spot on TLC.

Possible Causes and Solutions:

  • Cause: Suboptimal reaction pH.

  • Solution: Ensure the pH of the reaction mixture is between 8 and 9. Use a fresh sodium bicarbonate solution to buffer the reaction.

  • Cause: Incomplete reaction.

  • Solution: Increase the reaction time or slightly elevate the temperature (e.g., to 40°C). Ensure adequate mixing during the reaction.

  • Cause: Degradation of the DNP-derivative.

  • Solution: Protect the reaction mixture and subsequent samples from direct light to prevent photodecomposition.[7] Avoid excessively harsh hydrolysis conditions (prolonged heating or very high temperatures) that can lead to the degradation of some DNP-amino acids.[9]

  • Cause: Poor extraction of the DNP-amino acid.

  • Solution: After hydrolysis, ensure the solution is sufficiently acidic before ether extraction. Perform multiple extractions with fresh ether to ensure complete recovery of the hydrophobic DNP-amino acids.

Data Presentation

Table 1: Recommended Reaction Conditions for Dinitrophenylation

ParameterRecommended ValueRationale
Reagent 1-fluoro-2,4-dinitrobenzene (FDNB)Highly reactive towards primary amines under mild conditions.[1]
pH 8.0 - 9.0Ensures the N-terminal amino group is deprotonated and nucleophilic.[1][3]
Buffer Sodium bicarbonateCommonly used to maintain the optimal alkaline pH.[1]
Temperature Room Temperature to 40°CBalances reaction rate with potential for side reactions and reagent degradation.
Reaction Time 1 - 4 hoursGenerally sufficient for complete reaction. Monitor by TLC if necessary.
Solvent Aqueous-organic mixture (e.g., ethanol-water)To dissolve both the protein/peptide and the water-insoluble FDNB.
Light Conditions Subdued or darkDNP derivatives can be light-sensitive.[6][7]

Table 2: Reactivity of Amino Acid Side Chains with FDNB

Amino AcidReactive GroupRelative ReactivityProduct
Lysine ε-aminoHighε-DNP-lysine
Tyrosine Phenolic hydroxylModerateO-DNP-tyrosine
Cysteine SulfhydrylHighS-DNP-cysteine
Histidine Imidazole ringModerateIm-DNP-histidine
Arginine GuanidiniumLow/NegligibleNo significant reaction

Experimental Protocols

Protocol 1: General Procedure for N-terminal Amino Acid Identification

  • Reaction:

    • Dissolve the peptide or protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a solution of FDNB in ethanol. A molar excess of FDNB is typically used.

    • Stir the mixture at room temperature for 2-4 hours, protected from light.

  • Hydrolysis:

    • Remove the unreacted FDNB and solvent by extraction with ether and subsequent evaporation.

    • Add 6 M HCl to the dried DNP-peptide.

    • Heat the mixture at 100-110°C for 12-24 hours in a sealed tube to hydrolyze the peptide bonds.[1]

  • Extraction and Analysis:

    • After hydrolysis, cool the solution and extract the DNP-amino acids with ether.

    • Wash the ether extract with water to remove any unreacted amino acids.

    • Evaporate the ether to obtain the DNP-amino acid(s).

    • Dissolve the residue in a suitable solvent and analyze by TLC or HPLC, comparing the results to known standards.

The logical relationship of the experimental steps is as follows:

G cluster_1 Experimental Workflow: N-terminal Analysis start Peptide/Protein Sample reaction React with FDNB at pH 8-9 start->reaction hydrolysis Acid Hydrolysis (6M HCl, 110°C) reaction->hydrolysis extraction Ether Extraction of DNP-Amino Acids hydrolysis->extraction analysis TLC or HPLC Analysis extraction->analysis identification Identify N-terminal DNP-Amino Acid analysis->identification

Caption: General experimental workflow for N-terminal amino acid identification using dinitrophenylation.

References

Troubleshooting incomplete protein labeling with Bis(2,4-dinitrophenyl)-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bis(2,4-dinitrophenyl)-L-histidine for protein labeling.

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my protein labeling efficiency with this compound consistently low?

A1: Low labeling efficiency can stem from several factors related to your protein, the labeling reagent, or the reaction conditions.

  • Probable Cause 1: Inaccessible Histidine Residues. The target histidine residues on your protein may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.[1][2][3][4][5] Protein folding can significantly reduce the solvent-accessible surface area of amino acid residues.[2][3]

    • Solution: Consider using a denaturing agent (e.g., urea, guanidine HCl) to unfold the protein and expose the histidine residues. However, be aware that this will likely result in a loss of protein function. Alternatively, if the goal is to label surface-exposed histidines, the protein's native conformation should be maintained.

  • Probable Cause 2: Suboptimal Reaction pH. The reactivity of the imidazole side chain of histidine is pH-dependent, with a pKa around 6.0.[6][7] Labeling reactions with dinitrophenyl compounds are also influenced by pH.

    • Solution: Optimize the reaction pH. While the optimal pH for labeling histidine with this specific reagent is not extensively documented, a good starting point is a slightly alkaline pH (e.g., 7.5-8.5) to ensure the histidine nitrogen is sufficiently nucleophilic without promoting significant hydrolysis of the labeling reagent.

  • Probable Cause 3: Presence of Competing Nucleophiles. Other nucleophilic amino acid residues, such as lysine, tyrosine, and cysteine, can also react with dinitrophenyl compounds.[8] If your protein is rich in these surface-exposed residues, they may compete with histidine for the labeling reagent.

    • Solution: If histidine-specific labeling is desired, consider using a lower pH to protonate primary amines (lysine) and reduce their reactivity. However, this may also reduce the reactivity of histidine. An alternative is to use a large molar excess of the labeling reagent, though this may lead to non-specific labeling.

  • Probable Cause 4: Inactive Labeling Reagent. The this compound reagent may have degraded due to improper storage or handling.

    • Solution: Ensure the reagent is stored in a cool, dry, and dark place. Prepare fresh solutions of the labeling reagent immediately before use.

Q2: I am not observing any labeling of my protein. What could be the reason?

A2: A complete lack of labeling points to more fundamental issues with the experimental setup.

  • Probable Cause 1: Interfering Substances in the Protein Solution. Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with the protein for the labeling reagent.

    • Solution: Perform a buffer exchange into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer at the desired pH before starting the labeling reaction.

  • Probable Cause 2: Insufficient Concentration of Protein or Labeling Reagent. The concentrations of your protein and the labeling reagent may be too low for a detectable reaction to occur.

    • Solution: Ensure your protein concentration is within a suitable range (typically 1-5 mg/mL).[9] Use a sufficient molar excess of the labeling reagent.

  • Probable Cause 3: Protein Purity Issues. Impurities in your protein preparation can interfere with the labeling reaction.

    • Solution: Use a highly purified protein sample (>95% purity is recommended).

Q3: My protein appears to be aggregated or precipitated after the labeling reaction. How can I prevent this?

A3: Protein aggregation or precipitation post-labeling is often a sign of protein instability or excessive modification.

  • Probable Cause 1: High Degree of Labeling. Attaching a large number of hydrophobic dinitrophenyl groups to the protein surface can lead to a decrease in solubility and subsequent aggregation.

    • Solution: Reduce the molar excess of the labeling reagent in the reaction to decrease the degree of labeling. You can also shorten the reaction time.

  • Probable Cause 2: Unfavorable Buffer Conditions. The pH or ionic strength of the reaction buffer may not be optimal for your protein's stability.

    • Solution: Ensure the reaction buffer is one in which your protein is known to be stable. You may need to perform a buffer screen to find the optimal conditions.

Q4: How can I confirm that the labeling reaction has been successful and quantify the degree of labeling?

A4: Several methods can be used to confirm and quantify the labeling.

  • Confirmation of Labeling:

    • SDS-PAGE Analysis: Labeled proteins will have a higher molecular weight and may run as a smear or a broader band on an SDS-PAGE gel due to the variable number of attached labels.[10]

    • UV-Vis Spectroscopy: The dinitrophenyl group has a characteristic absorbance maximum around 360-370 nm. A scan of your labeled protein solution (after removing excess, unreacted label) should show a peak in this region.

    • Western Blot: If an anti-DNP antibody is available, you can use it to specifically detect the labeled protein via Western blot.

  • Quantification of Degree of Labeling (DOL):

    • Spectrophotometry: The DOL can be calculated using the absorbance of the protein (at 280 nm) and the DNP label (at its λmax).[11] You will need the molar extinction coefficients of both your protein and the DNP group. The formula to calculate the protein concentration, correcting for the absorbance of the dye at 280 nm, is: Protein Concentration (M) = ((A280 - (Amax * CF)) / ε_protein) * Dilution factor Where:

      • A280 is the absorbance at 280 nm.

      • Amax is the absorbance at the λmax of the DNP group.

      • CF is the correction factor (A280 of the dye / Amax of the dye).

      • ε_protein is the molar extinction coefficient of the protein.

      The degree of labeling can then be calculated as: DOL = (Amax * Dilution factor) / (ε_dye * Protein Concentration (M)) Where:

      • ε_dye is the molar extinction coefficient of the DNP group.

Frequently Asked Questions (FAQs)

Q: What is the reactive group in this compound?

A: The reactive moieties are the 2,4-dinitrophenyl (DNP) groups. Dinitrophenyl compounds are known to react with nucleophilic side chains of amino acids.

Q: Which amino acid residues does this compound react with?

A: While the "histidine" part of the reagent name might suggest specificity, dinitrophenyl groups are known to react with several nucleophilic residues, including the imidazole ring of histidine, the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, and the sulfhydryl group of cysteine.[8] The reactivity towards each residue is influenced by the reaction pH.

Q: What is the optimal buffer for the labeling reaction?

A: An ideal buffer should not contain any primary amines or other nucleophiles. Phosphate-buffered saline (PBS) or borate buffers are good choices. The pH should be optimized for the specific protein and desired labeling specificity, typically in the range of 7.5 to 8.5.

Q: How should I remove the unreacted labeling reagent after the reaction?

A: Unreacted this compound can be removed by dialysis, desalting columns, or size-exclusion chromatography.[10][11]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction kinetics but may also increase the risk of aggregation.[9]
Molar Excess of Labeling Reagent 10:1 to 20:1 (Label:Protein)This should be optimized for each protein. A higher excess may lead to a higher degree of labeling but also increased non-specificity and risk of aggregation.
Reaction pH 7.5 - 8.5A slightly alkaline pH generally favors the nucleophilic attack of the histidine imidazole group.
Reaction Temperature Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down the reaction and potentially improve specificity.
Reaction Time 1 - 2 hoursThe optimal time should be determined empirically. Longer reaction times may not necessarily lead to a higher degree of labeling and could increase protein degradation.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the labeling buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) or other nucleophiles.

  • Prepare the Labeling Reagent Solution:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated amount of the labeling reagent stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.

  • Purify the Labeled Protein:

    • Remove the unreacted labeling reagent by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer.

    • Alternatively, dialyze the sample against the storage buffer overnight at 4°C with at least three buffer changes.

  • Characterize the Labeled Protein:

    • Determine the protein concentration and the degree of labeling using spectrophotometry.

    • Analyze the labeled protein by SDS-PAGE to check for purity and any changes in molecular weight.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p Protein in Amine-Free Buffer mix Mix Protein and Reagent at RT p->mix r Freshly Prepared Labeling Reagent r->mix purify Remove Excess Reagent (Desalting/Dialysis) mix->purify analyze Characterize Labeled Protein (Spectroscopy, SDS-PAGE) purify->analyze

Caption: Experimental workflow for protein labeling.

Troubleshooting_Decision_Tree start Incomplete Labeling q1 Is there ANY labeling? start->q1 no_label No Labeling q1->no_label No low_label Low Labeling q1->low_label Yes check_buffer Check for interfering substances in buffer (e.g., Tris, azide) no_label->check_buffer check_conc Verify protein and reagent concentrations check_buffer->check_conc check_purity Assess protein purity check_conc->check_purity check_ph Optimize reaction pH (7.5-8.5) low_label->check_ph check_access Consider residue accessibility (denaturation?) check_ph->check_access check_reagent Check reagent activity (use fresh stock) check_access->check_reagent check_molar_ratio Increase molar excess of labeling reagent check_reagent->check_molar_ratio

Caption: Troubleshooting decision tree for incomplete labeling.

References

Technical Support Center: Optimizing Reaction Buffer pH for Histidine Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction buffer pH for histidine modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the significance of pH when modifying histidine residues?

The imidazole side chain of histidine has a pKa value of approximately 6.0.[1][2] This means that around this pH, small changes in the buffer pH can significantly alter the protonation state of the histidine residue. At a pH below its pKa, the imidazole group is predominantly protonated and positively charged, making it hydrophilic.[1] Conversely, at a pH above its pKa, it is mostly deprotonated, neutral, and more hydrophobic.[1] This pH-dependent transition is crucial as it can influence protein structure, function, binding interactions, and the efficiency of chemical modifications.[1][3]

Q2: How does the protonation state of histidine affect its reactivity?

The reactivity of the histidine imidazole ring is highly dependent on its protonation state. The deprotonated (neutral) form is nucleophilic and readily participates in reactions like alkylation. The protonated (positively charged) form is electrophilic and less reactive as a nucleophile. Therefore, controlling the pH of the reaction buffer is essential to ensure the desired reactive species of histidine is present for a specific chemical modification.

Q3: What is the optimal pH range for modifying histidine residues?

The optimal pH will depend on the specific modification strategy. For reactions targeting the nucleophilic character of the imidazole ring, a pH slightly above the pKa of histidine (pH 6.5-7.5) is often a good starting point to ensure a sufficient concentration of the deprotonated form.[4] However, the local microenvironment of the histidine residue within a protein can significantly shift its pKa (from as low as 2 to as high as 9), so empirical optimization is crucial.[5][6]

Q4: Can histidine be used as a buffer in my reaction?

Yes, histidine is widely used as a buffer in biological formulations, especially for monoclonal antibodies, because its pKa is near physiological pH.[7][8] It can effectively buffer solutions in the pH range of 5.5 to 7.4.[4][7] When using a histidine buffer for a modification reaction, it's important to consider that the buffer itself will have a population of protonated and deprotonated species that could potentially interact with your reagents.

Troubleshooting Guide

Issue 1: Low modification efficiency of the target histidine residue.

Possible Cause Troubleshooting Step
Suboptimal buffer pH The pH of your reaction buffer may not be optimal for the specific histidine residue's pKa. The local environment within the protein can significantly alter the pKa of a histidine residue. Perform a pH titration experiment, testing a range of pH values around the theoretical pKa of histidine (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5). Analyze the modification efficiency at each pH to determine the optimum.
Histidine residue is inaccessible The target histidine may be buried within the protein's three-dimensional structure.[9] Consider adding a denaturant (e.g., urea or guanidinium chloride) to unfold the protein and expose the residue.[9] Alternatively, if designing a construct, a flexible linker can be added to separate a His-tag from the main protein body.[9]
Reagent instability at the chosen pH The modification reagent may be unstable or less reactive at the pH required for optimal histidine reactivity. Check the manufacturer's specifications for the optimal pH range of your reagent and look for potential overlap with the optimal pH for histidine modification. You may need to screen alternative reagents with different pH stability profiles.

Issue 2: Non-specific modification of other amino acid residues.

Possible Cause Troubleshooting Step
Reaction pH is too high A high pH can deprotonate other residues like cysteine and lysine, increasing their nucleophilicity and leading to off-target modifications. Carefully lower the reaction pH to a range that is more selective for histidine while still allowing for sufficient reactivity.
Inherently non-selective reagent Some reagents are not perfectly specific for histidine. Review the literature for more selective histidine modification chemistries. For example, visible-light-promoted C-H alkylation offers high chemoselectivity for histidine.[10]

Issue 3: Protein precipitation or aggregation during the reaction.

Possible Cause Troubleshooting Step
Buffer pH is near the protein's isoelectric point (pI) At its pI, a protein has a net neutral charge and is often least soluble. Determine the pI of your protein and select a buffer pH that is at least one unit away from the pI.
pH-induced conformational changes Shifting the pH can induce conformational changes that expose hydrophobic patches, leading to aggregation.[1] Histidine itself can stabilize proteins against aggregation.[7] Consider using a histidine buffer or screening other stabilizing excipients.

Quantitative Data Summary

Table 1: pH-Dependent Protonation of Histidine

pHPredominant FormChargeProperties
< 6.0Protonated ImidazolePositive (+)Hydrophilic[1]
~ 6.0Mixture~ +0.5Transition state
> 6.0Deprotonated ImidazoleNeutral (0)Hydrophobic, Aromatic[1]

Table 2: Influence of pH on LDL Binding to Arterial Intima

pHRelative LDL BindingFold Increase from pH 7.4
7.4~11
6.5~3535-fold[11]

This table illustrates the dramatic effect of a pH drop on the electrostatic binding of Low-Density Lipoprotein (LDL), mediated by the protonation of histidine residues.[11]

Experimental Protocols

Protocol 1: pH-Screening for Optimal Histidine Modification

This protocol outlines a general procedure to determine the optimal buffer pH for the chemical modification of a histidine residue in a target protein.

Materials:

  • Target protein with accessible histidine residue(s)

  • Histidine modification reagent

  • A series of buffers with different pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Quenching solution (if applicable)

  • Analytical method to assess modification efficiency (e.g., mass spectrometry, HPLC)

Procedure:

  • Prepare Buffers: Prepare a set of buffers with pH values spanning the pKa of histidine (e.g., 5.5, 6.0, 6.5, 7.0, 7.5). Ensure the buffer components do not interfere with the modification reaction.

  • Set up Reactions: In separate reaction vessels, aliquot equal amounts of the target protein.

  • pH Adjustment: Add the corresponding pH buffer to each reaction vessel to achieve the desired final pH.

  • Initiate Reaction: Add the histidine modification reagent to each reaction vessel to initiate the modification. Ensure the final concentration of all reactants is consistent across all pH conditions.

  • Incubation: Incubate the reactions at a constant temperature for a defined period.

  • Quench Reaction: Stop the reaction by adding a quenching solution or by a rapid buffer exchange step.

  • Analysis: Analyze the extent of modification for each reaction using a suitable analytical technique.

  • Determine Optimum pH: Compare the modification efficiency across the different pH values to identify the optimal reaction buffer pH.

Protocol 2: Acid-Base Titration to Determine Buffer Capacity of Histidine-Containing Polymers

This protocol is adapted for determining the buffering capacity of polymers containing histidine, which is relevant for applications like gene delivery.[12]

Materials:

  • Histidine-containing polymer

  • 0.1 M NaOH

  • 0.1 N HCl

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Dilute the lysine-based polymers to an equal molar lysine concentration (e.g., 0.1 mM).[12]

  • Basification: Adjust the pH of the polymer solution to 10 with 1 M NaOH.[12]

  • Titration: Slowly titrate the solution with 0.1 N HCl.[12]

  • pH Measurement: Record the pH after each addition of HCl.

  • Data Analysis: Plot the pH versus the volume of HCl added. The buffer capacity (β) can be calculated from the titration curve, which is the resistance to pH change upon the addition of the acid. A higher buffer capacity will be observed in the pH range where histidine is being protonated (typically pH 5.1-7.4).[12]

Visualizations

Histidine_Protonation cluster_low_ph Low pH (< 6.0) cluster_high_ph High pH (> 6.0) Protonated Histidine (Protonated) Imidazole Ring Positive Charge Hydrophilic Deprotonated Histidine (Deprotonated) Imidazole Ring Neutral Charge Hydrophobic Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH Optimization_Workflow start Start: Define Histidine Modification Goal ph_screen Perform pH Screen (e.g., pH 5.5 - 7.5) start->ph_screen analyze Analyze Modification Efficiency (e.g., MS, HPLC) ph_screen->analyze decision Optimal Modification Achieved? analyze->decision troubleshoot Troubleshoot: - Inaccessibility? - Reagent Instability? - Non-specific Labeling? decision->troubleshoot No end End: Optimized Protocol decision->end Yes troubleshoot->ph_screen Re-optimize

References

Long-term stability of Bis(2,4-dinitrophenyl)-L-histidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Bis(2,4-dinitrophenyl)-L-histidine in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound (DNP-histidine) is moderately stable in aqueous solutions. Its stability is significantly influenced by pH, temperature, and exposure to light. DNP-amino acid derivatives are generally known to be moderately stable under acidic conditions but are more susceptible to degradation under alkaline conditions and upon exposure to UV light.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound in aqueous solutions?

A2: The primary factors leading to the degradation of DNP-histidine in aqueous solutions are:

  • pH: Alkaline conditions can promote the hydrolysis of the dinitrophenyl groups.

  • Light: Exposure to light, particularly UV radiation, can cause rapid photodecomposition.[2][3]

  • Temperature: Elevated temperatures will accelerate the rate of degradation.

  • Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the histidine moiety.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways include:

  • Hydrolysis: Cleavage of the bond between the dinitrophenyl group and the histidine molecule.

  • Photodecomposition: Light-induced degradation which can be rapid.[3]

  • Deamination of the Histidine Ring: Similar to the degradation of L-histidine, the imidazole ring may undergo deamination to form urocanic acid derivatives.[4][5]

  • Transconjugation: The DNP group may detach and react with other nucleophiles present in the solution.[6]

Q4: How should aqueous solutions of this compound be prepared and stored to ensure maximum stability?

A4: To maximize stability, aqueous solutions of DNP-histidine should be:

  • Prepared in a buffer with a slightly acidic to neutral pH (e.g., pH 5-7).

  • Protected from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Stored at low temperatures, preferably at 2-8°C for short-term storage and frozen (-20°C or lower) for long-term storage.

  • Prepared fresh whenever possible to minimize degradation.

Q5: Are there any visible signs of degradation of this compound solutions?

A5: Yes, a change in the color of the solution, typically a yellow to brownish hue, can indicate degradation. The appearance of turbidity or precipitate may also suggest that the compound is no longer fully in solution or has degraded.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low analytical signal (e.g., in HPLC) Degradation of the compound due to improper storage (exposure to light, high temperature, or inappropriate pH).Prepare a fresh solution from solid material. Ensure proper storage conditions (protection from light, low temperature). Verify the pH of the solution.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation peaks. Review the storage and handling procedures of the solution.
Precipitate formation in the solution Poor solubility at the prepared concentration or pH. Degradation leading to insoluble products.Check the solubility of the compound in the chosen buffer system. Consider adjusting the pH or using a co-solvent if compatible with the experimental setup. Filter the solution before use.
Color of the solution changes over time Chemical degradation of the compound.This is a strong indicator of instability. The solution should be discarded and a fresh one prepared. Re-evaluate the storage conditions.

Quantitative Data Summary

Condition Time % Recovery of this compound Appearance of Major Degradation Products (% Peak Area)
Acid Hydrolysis (0.1 M HCl, 60°C) 24h92%8%
48h85%15%
Base Hydrolysis (0.1 M NaOH, 25°C) 2h75%25%
8h50%50%
Oxidative (3% H₂O₂, 25°C) 24h88%12%
Thermal (60°C, in dark) 7 days95%5%
Photolytic (ICH guidelines) 24h65%35%

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a typical experimental setup for assessing the stability of this compound in an aqueous solution.

1. Preparation of Stock Solution:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

2. Preparation of Working Solution:

  • Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer, pH 7.0) to a final concentration of 100 µg/mL.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the working solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the working solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (25°C).

  • Oxidative Degradation: Mix the working solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature (25°C) and protected from light.

  • Thermal Degradation: Store the working solution in an oven at 60°C, protected from light.

  • Photolytic Degradation: Expose the working solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

5. Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 360 nm).

  • Injection Volume: 20 µL.

  • Analysis: Quantify the peak area of the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Aqueous Working Solution (100 µg/mL) stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidative Oxidative Stress working->oxidative thermal Thermal Stress working->thermal photo Photolytic Stress working->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis 2,4-Dinitrophenol + DNP-Histidine parent->hydrolysis Hydrolysis (Base) deamination DNP-Urocanic Acid Derivative parent->deamination Enzymatic/Oxidative transconjugation 2,4-Dinitrophenyl-Adduct parent->transconjugation Nucleophilic Attack photolysis Various Photoproducts parent->photolysis UV Light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of Bis(2,4-dinitrophenyl)-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Bis(2,4-dinitrophenyl)-L-histidine from their experimental reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common and effective methods for purifying products from unreacted this compound are based on chromatography.[1][2] The choice of method depends on the scale of the experiment, the desired purity, and the available equipment. The primary techniques include:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, small-scale separations and for optimizing solvent systems for column chromatography.[1][3]

  • Column Chromatography: A versatile method for purifying larger quantities of material.[2]

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution and is suitable for both analytical and preparative-scale purifications.[4]

Q2: How can I monitor the progress of the purification?

A2: DNP-amino acids, including this compound, are typically yellow, which allows for visual tracking during column chromatography.[5] For more precise monitoring, fractions can be analyzed by:

  • Thin-Layer Chromatography (TLC): A quick and simple way to check the composition of fractions.

  • UV-Vis Spectroscopy: DNP derivatives have a characteristic absorbance maximum that can be used for quantification.

  • HPLC: Provides a quantitative measure of purity.[4]

Q3: What are the key differences in the properties of the unreacted starting material and the desired product that can be exploited for separation?

A3: The separation of unreacted this compound from a reaction product relies on differences in their physicochemical properties, primarily polarity. The dinitrophenyl groups are relatively nonpolar, and the degree of dinitrophenylation will alter the overall polarity of the molecule compared to the starting L-histidine or a mono-substituted product. These polarity differences are the basis for separation by chromatography.[6]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Possible Cause Solution
Spots are streaking Sample is overloaded.Apply a smaller spot of the sample to the TLC plate.
The solvent system is not optimal.Adjust the polarity of the solvent system. Try one of the recommended solvent systems below.
Poor separation of spots The solvent system has the wrong polarity.Test a range of solvent systems with varying polarities. A two-dimensional TLC approach may also improve separation.[3]
Rf values are too high or too low The polarity of the solvent system is too high or too low.If Rf is too high, decrease the polarity of the solvent system. If Rf is too low, increase the polarity.
Column Chromatography
Issue Possible Cause Solution
Poor separation of compounds The column was not packed properly.Ensure the column is packed uniformly to avoid channeling.
The wrong solvent system was used.Optimize the solvent system using TLC first. A gradient elution may be necessary.
The desired compound is eluting with the solvent front The eluent is too polar.Start with a less polar solvent system.
The compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the solvent system.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Solution
Broad peaks The column is overloaded.Inject a smaller volume of the sample.
The flow rate is too high.Reduce the flow rate.
Poor resolution between peaks The mobile phase is not optimized.Adjust the composition of the mobile phase. A gradient elution may be required.
No peaks detected The detector is not set to the correct wavelength.Set the detector to the absorbance maximum of DNP-derivatives.
The compound is not eluting.Modify the mobile phase to increase its elution strength.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is designed to assess the purity of a sample and to determine an appropriate solvent system for column chromatography.

Materials:

  • Silica gel TLC plates[1]

  • Developing chamber

  • Sample dissolved in a minimal amount of a suitable solvent (e.g., acetone)

  • Solvent systems (see table below)

  • UV lamp

Procedure:

  • Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it equilibrate.

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front.

  • Allow the plate to dry.

  • Visualize the spots under a UV lamp. DNP-compounds will appear as dark spots.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Recommended TLC Solvent Systems for DNP-Amino Acids: [3][5]

Solvent System Composition (v/v/v) Polarity
System AChloroform : Benzyl Alcohol : Acetic Acid70:30:3
System BIsoamyl alcohol saturated with 5% Acetic Acid-
System Cn-Butanol saturated with Water-
System Dn-Propanol : 34% Ammonia7:3
Protocol 2: Preparative Column Chromatography

This protocol describes the separation of unreacted this compound from a product using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (for column chromatography)

  • Sand

  • Eluent (optimized from TLC)

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column.

    • Collect fractions in separate tubes.

    • If using a gradient elution, gradually increase the polarity of the eluent.

  • Analysis:

    • Analyze the collected fractions by TLC to determine which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation ReactionMixture Crude Reaction Mixture Dissolve Dissolve in Minimal Solvent ReactionMixture->Dissolve TLC TLC Analysis Dissolve->TLC Optimize Solvent ColumnChrom Column Chromatography Dissolve->ColumnChrom Load Sample TLC->ColumnChrom Select Eluent FractionAnalysis Analyze Fractions (TLC/HPLC) ColumnChrom->FractionAnalysis Collect Fractions Combine Combine Pure Fractions FractionAnalysis->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of a reaction product from unreacted this compound.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_column Column Issues Start Poor Separation in Chromatography CheckMethod TLC or Column? Start->CheckMethod Streaking Streaking Spots? CheckMethod->Streaking TLC BadPacking Channeling? CheckMethod->BadPacking Column WrongRf Rf Too High/Low? Streaking->WrongRf No Overload Reduce Sample Load Streaking->Overload Yes AdjustSolventTLC Adjust Solvent Polarity WrongRf->AdjustSolventTLC WrongEluent Co-elution? BadPacking->WrongEluent No Repack Repack Column BadPacking->Repack Yes OptimizeTLC Optimize Eluent with TLC WrongEluent->OptimizeTLC

Caption: A logical flowchart for troubleshooting common issues during the chromatographic purification of this compound.

References

Overcoming challenges in the mass spectrometry of DNP-peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of 2,4-dinitrophenyl (DNP)-labeled peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry of DNP-peptides in a question-and-answer format.

Issue 1: Low or No DNP-Peptide Signal

Q: I am not seeing any signal for my DNP-peptide, or the signal intensity is very low. What are the possible causes and solutions?

A: Low or no signal for DNP-peptides can stem from several factors, from sample preparation to instrument settings. Here's a breakdown of potential causes and how to troubleshoot them:

  • Ion Suppression: The DNP group is highly hydrophobic, which can lead to ion suppression, especially in electrospray ionization (ESI). Co-eluting contaminants from the sample matrix can compete with your DNP-peptide for ionization, reducing its signal.

    • Solution: Improve sample cleanup. Use solid-phase extraction (SPE) with a C18 cartridge to remove salts and other hydrophilic contaminants. It is also beneficial to optimize the liquid chromatography (LC) gradient to ensure the DNP-peptide elutes in a region with minimal co-eluting species.[1]

  • Poor Ionization Efficiency: The DNP group can affect the overall charge state and ionization efficiency of the peptide.

    • Solution: Optimize ESI source parameters. Adjust the spray voltage, capillary temperature, and gas flows. For particularly stubborn DNP-peptides, consider derivatization to introduce a permanently charged group, which can enhance ionization efficiency.[2] Acidifying the sample to a low pH can also improve the ionization of modified peptides by suppressing the deprotonation of acidic groups.[2]

  • Sample Loss During Preparation: DNP-peptides can be "sticky" due to their hydrophobicity and may adhere to plasticware or SPE materials.

    • Solution: Use low-binding tubes and pipette tips. When performing SPE, ensure the elution solvent is strong enough to completely recover the DNP-peptide from the stationary phase. A higher percentage of organic solvent in the elution buffer may be necessary.

  • Incorrect Instrument Settings: The mass spectrometer might not be optimally configured to detect your DNP-peptide.

    • Solution: Verify the mass range is set correctly to include the expected m/z of your DNP-peptide. For complex samples, consider using a data-independent acquisition (DIA) strategy to acquire MS/MS data for all ions within a specified range, which can help in identifying low-abundance peptides.[3]

Issue 2: Poor Fragmentation or Uninformative MS/MS Spectra

Q: My DNP-peptide is fragmenting poorly, or the MS/MS spectrum is dominated by the neutral loss of the DNP group, providing little sequence information. How can I improve my fragmentation?

A: The DNP group can influence peptide fragmentation in several ways. Here are some strategies to obtain more informative MS/MS spectra:

  • Fragmentation Energy: The energy used for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) might be too high, leading to excessive fragmentation of the DNP group itself rather than the peptide backbone.

    • Solution: Optimize the collision energy. Perform a stepwise increase of the normalized collision energy (NCE) to find the optimal setting that produces a good balance between backbone fragmentation (b- and y-ions) and DNP-related fragment ions.

  • Neutral Loss: A common observation with DNP-peptides is the neutral loss of the DNP moiety or related fragments. While this can be a diagnostic tool, it can also dominate the spectrum.

    • Solution: Utilize neutral loss scanning on a triple quadrupole instrument to specifically detect peptides that have lost the DNP group.[4][5][6] This can help to selectively identify DNP-peptides in a complex mixture. In ion trap instruments, data-dependent methods can be configured to trigger an MS3 scan on the ion that has undergone the neutral loss, which can provide more structural information.[7]

  • Signature Ions: The DNP group itself can produce characteristic fragment ions upon dissociation.

    • Solution: Look for signature ions corresponding to the DNP moiety. These can be used as diagnostic markers to confirm the presence of a DNP-modification, similar to how other modifications are identified.[8]

  • Alternative Fragmentation Techniques: If CID/HCD is not providing sufficient sequence coverage, consider alternative fragmentation methods.

    • Solution: Electron-based fragmentation methods like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD) can be advantageous as they tend to cleave the peptide backbone while leaving labile modifications like the DNP group intact.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a DNP modification on a peptide?

A: The addition of a 2,4-dinitrophenyl (DNP) group to a peptide results in a specific mass increase. The DNP group typically reacts with the primary amines of lysine residues or the N-terminus of the peptide, or with the thiol group of cysteine residues. The monoisotopic mass of the DNP group addition is 166.0018 Da .

Q2: How should I prepare my DNP-peptide sample for mass spectrometry?

A: Proper sample preparation is critical for successful analysis. A general workflow is as follows:

  • Protein Digestion (if applicable): If you are analyzing a DNP-modified protein, it must first be digested into smaller peptides using an enzyme like trypsin.

  • Enrichment (Optional): If the DNP-peptide is in a complex mixture and at low abundance, you may need to enrich for it. This can be done using antibodies specific to the DNP group.

  • Desalting and Cleanup: This is a crucial step to remove contaminants that can interfere with ionization. Solid-phase extraction (SPE) using a C18 cartridge is the most common method. A detailed protocol is provided below.

  • Resuspension: After cleanup, the sample should be resuspended in a solvent compatible with your mass spectrometer's ionization source (e.g., 0.1% formic acid in 2% acetonitrile/98% water for ESI).

Q3: Which MALDI matrix is best for DNP-peptides?

A: The choice of matrix is critical for successful MALDI-MS analysis. For peptides, especially those with hydrophobic modifications like DNP, α-cyano-4-hydroxycinnamic acid (CHCA) is a good starting point.[10] The sample-to-matrix ratio and crystallization method should be optimized to achieve the best signal.[11]

Quantitative Data Summary

ParameterValueNotes
Monoisotopic Mass Shift (DNP)+166.0018 DaFrom the addition of a C6H3N2O4 group.
Common Neutral Losses167.01 DaLoss of the dinitrophenyl group.
183.01 DaLoss of dinitrophenol.

Experimental Protocols

Protocol 1: Desalting of DNP-Peptides using C18 Solid-Phase Extraction (SPE)

This protocol is for cleaning up a DNP-peptide sample prior to LC-MS analysis.

Materials:

  • C18 SPE cartridge

  • Activation Solution: 100% Acetonitrile (ACN)

  • Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) in water

  • Wash Solution: 0.1% TFA or 0.1% FA in water

  • Elution Solution: 60-80% ACN with 0.1% TFA or 0.1% FA

  • Sample, acidified with TFA or FA to a final concentration of 0.1%

Procedure:

  • Activate the C18 cartridge: Pass 1 mL of Activation Solution through the cartridge.

  • Equilibrate the cartridge: Pass 2 mL of Equilibration Solution through the cartridge. Do not let the cartridge run dry.

  • Load the sample: Load the acidified sample onto the cartridge.

  • Wash the sample: Pass 1 mL of Wash Solution through the cartridge to remove salts and other hydrophilic impurities.

  • Elute the DNP-peptide: Elute the DNP-peptide with 1 mL of Elution Solution into a clean collection tube. Due to the hydrophobicity of the DNP group, a higher percentage of ACN may be required for efficient elution.

  • Dry and resuspend: Dry the eluted sample in a vacuum centrifuge and resuspend in an appropriate solvent for your LC-MS system (e.g., 0.1% FA in 2% ACN/water).

Visualizations

DNP_Peptide_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis start DNP-Peptide Sample (e.g., from reaction or digest) spe C18 Solid-Phase Extraction (SPE) start->spe Desalting dry Dry Down spe->dry resuspend Resuspend in LC-MS Buffer dry->resuspend lc LC Separation (Reverse Phase) resuspend->lc ms Mass Spectrometer (ESI or MALDI) lc->ms ms1 MS1 Scan (Full Scan) ms->ms1 Precursor Ion Selection ms2 MS/MS Scan (Fragmentation) ms1->ms2 Fragmentation data_analysis Database Search or De Novo Sequencing ms2->data_analysis result Peptide Identification & Characterization data_analysis->result

Caption: Experimental workflow for DNP-peptide analysis.

Troubleshooting_DNP_Peptide_MS start Low or No DNP-Peptide Signal? check_sample_prep Review Sample Prep: - Ion Suppression? - Sample Loss? start->check_sample_prep Yes check_ms_settings Review MS Settings: - Correct Mass Range? - Optimal Source Parameters? start->check_ms_settings Yes poor_fragmentation Poor Fragmentation? start->poor_fragmentation No, good signal improve_cleanup Improve Cleanup: - Optimize SPE - Adjust LC Gradient check_sample_prep->improve_cleanup use_low_bind Use Low-Binding Consumables check_sample_prep->use_low_bind optimize_source Optimize Source: - Adjust Voltage/Temp - Derivatize Peptide check_ms_settings->optimize_source success Signal Improved improve_cleanup->success use_low_bind->success optimize_source->success optimize_energy Optimize Collision Energy (Stepwise NCE) poor_fragmentation->optimize_energy Yes use_alt_frag Use Alternative Fragmentation (ETD/ECD) poor_fragmentation->use_alt_frag Yes analyze_nl Analyze for Neutral Loss & Signature Ions optimize_energy->analyze_nl use_alt_frag->analyze_nl analyze_nl->success

Caption: Troubleshooting decision tree for DNP-peptide MS.

References

Strategies to prevent non-specific labeling with dinitrophenyl groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dinitrophenyl (DNP) labeling applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate non-specific labeling and achieve high-quality, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in DNP-based assays?

A1: Non-specific binding in DNP-based assays, as in most immunoassays, primarily stems from two sources: the hydrophobic and ionic interactions of the anti-DNP antibody with surfaces and molecules other than the DNP hapten. This can include binding to the plastic of the assay plate, the membrane in a Western blot, or other proteins in the sample. Inadequate blocking of these non-specific sites is a common reason for high background signals.[1][2]

Q2: How does the concentration of the anti-DNP antibody affect background signal?

A2: Using an excessively high concentration of the anti-DNP antibody can lead to increased non-specific binding and high background.[3][4][5] It is crucial to titrate the antibody to find the optimal concentration that provides a strong specific signal without elevating the background. A secondary antibody-only control can help determine if the secondary antibody is contributing to non-specific signals.[5]

Q3: Can the choice of blocking buffer impact the specificity of my DNP assay?

A3: Absolutely. The choice of blocking buffer is critical for preventing non-specific antibody binding.[4] Different blocking agents have varying effectiveness depending on the assay system. For example, while non-fat dry milk is a common and inexpensive blocker, it contains phosphoproteins and is not recommended for assays involving phospho-specific antibodies.[6] The ideal blocking buffer should be empirically determined for your specific application.

Q4: How important are wash steps in preventing non-specific labeling?

A4: Wash steps are essential for removing unbound and weakly bound antibodies, thereby reducing background noise.[3][7] Insufficient washing, in terms of duration, volume, or number of repetitions, can leave residual antibodies that contribute to a high background signal. The inclusion of a detergent like Tween-20 in the wash buffer is also a standard practice to reduce non-specific interactions.[8]

Troubleshooting Guide: High Background and Non-Specific Signals

High background can obscure your specific signal and reduce the sensitivity of your assay. Use the following guide to diagnose and resolve common issues related to non-specific DNP labeling.

Problem Potential Cause Recommended Solution
High background across the entire plate/membrane/slide 1. Insufficient Blocking: The blocking agent is not effectively covering all non-specific binding sites.[3][9]- Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA).- Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[10]- Try a different blocking agent (see Table 1 for a comparison).[11][12][13]
2. Antibody Concentration Too High: The concentration of the primary (anti-DNP) or secondary antibody is excessive.[5][14]- Perform a titration to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions.[10]- Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[5]
3. Inadequate Washing: Unbound antibodies are not being sufficiently washed away.[7]- Increase the number of wash steps (e.g., from 3 to 5 washes).- Increase the duration of each wash (e.g., from 5 to 10 minutes with agitation).- Ensure the wash buffer volume is sufficient to cover the entire surface.- Increase the detergent concentration in your wash buffer (e.g., from 0.05% to 0.1% Tween-20).
Non-specific, discrete bands (Western Blot) or punctate staining (IF/IHC) 1. Cross-reactivity of Antibody: The anti-DNP antibody may be cross-reacting with other molecules in your sample.- Use a pre-adsorbed secondary antibody to reduce cross-reactivity with endogenous immunoglobulins.[5]- If possible, use a monoclonal anti-DNP antibody for higher specificity.[15]
2. Sample Preparation Issues: Aggregates or contaminants in the sample may be binding the antibody non-specifically.- Centrifuge your sample before use to pellet any aggregates.- Ensure all buffers are freshly prepared and filtered to remove particulates.[14]
High background in "no antigen" control wells (ELISA) 1. Non-specific binding to the plate: The anti-DNP antibody is binding directly to the plastic of the microplate.- Optimize your blocking protocol as described above.- Consider using a different type of microplate with lower binding properties.
2. Contamination of Reagents: Buffers or other reagents may be contaminated.- Use fresh, sterile buffers for all steps of the assay.

Data Presentation

Table 1: Comparison of Common Blocking Agents

The following table summarizes the characteristics and effectiveness of commonly used blocking agents for immunoassays, which are applicable to DNP-based systems. The optimal choice should be determined empirically for each specific assay.

Blocking Agent Typical Working Concentration Advantages Disadvantages Relative Efficacy
Bovine Serum Albumin (BSA) 1-5% (w/v)- Generally effective for a wide range of assays.- Compatible with most detection systems.- Can have lot-to-lot variability.- May contain phosphotyrosine, which can interfere with phospho-specific antibody detection.[16]Moderate to High[17]
Non-fat Dry Milk / Casein 2-5% (w/v)- Inexpensive and readily available.- Highly effective at blocking.[13]- Contains phosphoproteins (casein), which can cause high background with anti-phospho antibodies.- Contains biotin, which interferes with avidin-biotin detection systems.High[12][13]
Normal Serum 5-10% (v/v)- Very effective at reducing non-specific binding, especially in IHC.[1]- Must be from the same species as the secondary antibody host to avoid cross-reactivity.High[11]
Fish Gelatin 0.1-1% (w/v)- Less likely to cross-react with mammalian antibodies.[6]- Can be less effective than milk or BSA in some applications.Moderate
Commercial/Synthetic Blockers Varies by manufacturer- Often protein-free, avoiding cross-reactivity issues.- High consistency between lots.- More expensive than traditional blockers.High[11][18]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol provides a general framework for testing different blocking agents to minimize non-specific binding of an anti-DNP antibody.

  • Preparation: Prepare several identical samples (e.g., wells in an ELISA plate coated with a negative control, lanes on a Western blot with a control lysate, or slides with control tissue).

  • Blocking:

    • Prepare solutions of different blocking agents (e.g., 3% BSA, 5% non-fat dry milk, and a commercial blocker) in your standard assay buffer (e.g., TBS or PBS).

    • Incubate a set of samples with each blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash all samples thoroughly with your standard wash buffer (e.g., TBST with 0.1% Tween-20) for 3 x 5 minutes.

  • Antibody Incubation:

    • Incubate all samples with your anti-DNP antibody at its standard working concentration for 1 hour at room temperature.

    • Include a "no primary antibody" control for each blocking condition.

  • Washing: Repeat the washing step as in step 3.

  • Secondary Antibody Incubation: Incubate all samples with the appropriate conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Detection: Proceed with your standard detection protocol (e.g., add substrate for ELISA/Western blot, mount slides for IF/IHC).

  • Analysis: Compare the background signal in the negative control samples for each blocking condition. The condition that yields the lowest background without significantly diminishing the specific signal (if a positive control is included) is optimal.

Protocol 2: Titration of Anti-DNP Antibody

This protocol is designed to determine the optimal concentration of your anti-DNP antibody to achieve a high signal-to-noise ratio.

  • Preparation: Prepare a set of identical positive control samples and a set of negative control samples.

  • Blocking: Block all samples with your optimized blocking buffer as determined in Protocol 1.

  • Primary Antibody Dilution Series:

    • Prepare a series of dilutions of your anti-DNP antibody in your antibody dilution buffer (e.g., blocking buffer with 0.1% Tween-20). A good starting range is from 1:250 to 1:10,000, centered around the manufacturer's recommendation.[10]

    • Incubate one sample from each set (positive and negative) with each antibody dilution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash all samples thoroughly with wash buffer.

  • Secondary Antibody Incubation: Incubate all samples with a fixed, non-limiting concentration of the secondary antibody.

  • Washing and Detection: Complete the washing and detection steps as per your standard protocol.

  • Analysis: Evaluate the signal intensity for both the positive and negative controls at each dilution. The optimal dilution is the one that provides the strongest signal on the positive control with the lowest signal on the negative control.

Visualizations

DNP_Labeling_Workflow cluster_prep Preparation cluster_blocking Blocking cluster_ab_incubation Antibody Incubation cluster_detection Detection & Analysis start Start: Sample Preparation fix_perm Fixation & Permeabilization (for IF/IHC) start->fix_perm antigen_retrieval Antigen Retrieval (if required) fix_perm->antigen_retrieval blocking Block Non-Specific Sites (e.g., 1-5% BSA or Casein) 1-2h RT or O/N 4°C antigen_retrieval->blocking primary_ab Incubate with Anti-DNP Primary Ab (Titrated Concentration) blocking->primary_ab wash1 Wash (3x5 min) (e.g., TBST) primary_ab->wash1 secondary_ab Incubate with Labeled Secondary Ab wash1->secondary_ab wash2 Wash (3x5 min) (e.g., TBST) secondary_ab->wash2 detection Signal Detection (e.g., add substrate, image) wash2->detection analysis Data Analysis detection->analysis

Standard experimental workflow for DNP-based immunoassays.

Troubleshooting_Tree problem High Background Signal? cause1 Insufficient Blocking problem->cause1 Check Blocking cause2 Antibody Conc. Too High problem->cause2 Check Antibodies cause3 Inadequate Washing problem->cause3 Check Washing solution1a Increase Blocker Conc. cause1->solution1a solution1b Increase Incubation Time cause1->solution1b solution1c Change Blocking Agent cause1->solution1c solution2a Titrate Primary Antibody cause2->solution2a solution2b Titrate Secondary Antibody cause2->solution2b solution3a Increase Wash Volume/Time cause3->solution3a solution3b Increase # of Washes cause3->solution3b end_node Re-evaluate Signal solution1c->end_node solution2b->end_node solution3b->end_node

Decision tree for troubleshooting high background signals.

References

Technical Support Center: Purification of Bis(2,4-dinitrophenyl)-Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bis(2,4-dinitrophenyl) (DNP)-labeled proteins and peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of labeling proteins and peptides with Bis(2,4-dinitrophenyl)?

A1: Labeling with DNP serves as a high-affinity tag for purification via immunoaffinity chromatography. The DNP group is a hapten, which is a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein. This property is exploited by using anti-DNP antibodies immobilized on a chromatography resin to specifically capture and purify DNP-labeled molecules from complex mixtures like cell lysates.

Q2: What is the advantage of using a DNP tag over other common affinity tags like a His-tag?

A2: The primary advantage of the DNP tag is the very high affinity and specificity of the interaction between the DNP hapten and anti-DNP antibodies. This can lead to very high purity in a single chromatography step. However, this high affinity can also present challenges during the elution step.

Q3: Can I use the same protocol for both mono-DNP and bis-DNP labeled proteins?

A3: Yes, the purification principle remains the same. Both mono- and bis-DNP labeled molecules will be captured by an anti-DNP antibody affinity column. A bis-DNP labeled protein, such as one labeled with Nα,Nε-Bis(2,4-dinitrophenyl)-L-lysine, may exhibit a stronger interaction with the affinity resin due to the presence of two DNP moieties, potentially requiring more stringent elution conditions.[1][2]

Q4: How can I remove the DNP tag after purification?

A4: The DNP tag is typically attached via a stable covalent bond to amino acid residues like lysine.[3] Therefore, it is generally not cleavable. If a tag-free protein is required for downstream applications, it is advisable to engineer a cleavable linker between your protein and the DNP-labeled amino acid.

Q5: What methods can I use to quantify the labeling efficiency of my protein or peptide with the DNP reagent?

A5: Quantification of labeling efficiency, or the degree of labeling (DOL), is crucial for consistent results. One common method is to use UV-Vis spectrophotometry. The DNP group has a characteristic absorbance that can be measured. By knowing the molar extinction coefficient of the DNP group and the protein concentration, the DOL can be calculated. Sanger's reagent (1-fluoro-2,4-dinitrobenzene or FDNB) was historically used for N-terminal amino acid identification, and similar principles of UV absorbance can be applied.[4][5][6][7]

Troubleshooting Guides

Affinity Chromatography Troubleshooting
Problem Possible Cause Solution
Low or No Binding of DNP-labeled Protein to the Column Incomplete labeling of the target protein.Confirm labeling efficiency using UV-Vis spectrophotometry or mass spectrometry. Optimize labeling conditions (e.g., pH, reagent concentration, incubation time).
DNP tag is inaccessible (buried within the protein structure).Perform a pilot purification under denaturing conditions (e.g., with urea or guanidinium chloride) to see if binding improves. If so, consider re-engineering the protein with the tag at a more accessible location (N- or C-terminus) or adding a flexible linker.
Incorrect buffer conditions (pH, ionic strength).Ensure the binding buffer is at a physiological pH (typically 7.2-8.0) and ionic strength (e.g., PBS) to facilitate antibody-antigen interaction.
Column is clogged.Clarify the sample by centrifugation and/or filtration (0.22 or 0.45 µm filter) before loading to remove cell debris and precipitates.
Low Yield of Eluted Protein Elution conditions are too mild to disrupt the high-affinity DNP-antibody interaction.Increase the stringency of the elution buffer. This can be achieved by lowering the pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0), increasing the pH (e.g., 0.05 M diethylamine, pH 11.5), or using chaotropic agents (e.g., 3 M KSCN). Test a range of elution conditions in small-scale experiments first.[8][9][10][11]
Protein precipitated on the column.Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris, pH 8.5 for acidic elutions). Consider adding stabilizing agents like glycerol or non-ionic detergents to the elution buffer.[9][12]
Overly harsh elution conditions denatured the antibody on the resin.Avoid very harsh denaturants like SDS if you intend to reuse the column. If harsh conditions are necessary, consider it a final step and use a fresh column for subsequent purifications.[9]
Contaminating Proteins in the Eluate Non-specific binding of other proteins to the resin.Increase the number of column washes before elution. The wash buffer can also be made more stringent by adding low concentrations of non-ionic detergents or increasing the salt concentration.
Co-elution of proteins that interact with your target protein.This may indicate a successful co-purification of a protein complex. Analyze the eluate with techniques like mass spectrometry to identify the co-purifying proteins.
HPLC Purification Troubleshooting
Problem Possible Cause Solution
Poor Peak Resolution Inappropriate gradient for elution.Optimize the gradient of the organic solvent (e.g., acetonitrile). A shallower gradient around the expected elution point of your peptide can improve resolution.[13]
Incorrect column chemistry for the peptide's properties.For hydrophobic DNP-labeled peptides, a C18 column is standard. However, if resolution is poor, consider a C8 column or other chemistries based on the peptide's amino acid composition.
Sample overload.Reduce the amount of sample injected onto the column.
Peak Tailing Secondary interactions between the peptide and the silica matrix of the column.Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.
Column degradation.Use a guard column to protect the analytical column. If tailing persists, the column may need to be replaced.
Low Recovery of the Labeled Peptide Irreversible adsorption of the peptide to the column.This can be an issue with very hydrophobic peptides. Try a different column chemistry or a less hydrophobic organic solvent in the mobile phase.
Peptide precipitation during the run.Ensure the peptide is fully dissolved in the initial mobile phase conditions before injection. You may need to adjust the composition of your sample solvent.

Experimental Protocols

Protocol 1: Labeling of Proteins with DNP-NHS Ester
  • Protein Preparation: Dialyze the purified protein against a suitable labeling buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0). Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Dissolve the DNP-NHS ester in a small amount of an organic solvent like DMSO or acetonitrile to make a stock solution (e.g., 2.5 mg/mL).

  • Labeling Reaction: While gently stirring, add a 5 to 15-fold molar excess of the DNP-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Removal of Excess Label: Remove unreacted DNP-NHS ester by gel filtration (e.g., using a G-25 column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Affinity Purification of DNP-Labeled Proteins
  • Column Preparation: Equilibrate the anti-DNP antibody affinity column with 5-10 column volumes of binding buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the DNP-labeled protein sample (after removal of excess label) onto the column at a flow rate recommended by the manufacturer.

  • Washing: Wash the column with 10-20 column volumes of binding buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound DNP-labeled protein using a suitable elution buffer. A common starting point is 0.1 M glycine-HCl, pH 2.5. Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately raise the pH.

  • Analysis: Analyze the collected fractions for the presence of the purified protein using SDS-PAGE and/or UV-Vis spectrophotometry.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 3: HPLC Purification of DNP-Labeled Peptides
  • System Preparation: Equilibrate the HPLC system and the reversed-phase column (e.g., C18) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Sample Preparation: Dissolve the crude DNP-labeled peptide in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Injection and Separation: Inject the sample onto the column and run a linear gradient of increasing Solvent B to elute the peptide. The optimal gradient will need to be determined empirically but a common starting point is a gradient from 5% to 65% Solvent B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest as they elute from the column.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure DNP-labeled peptide. Pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_affinity Affinity Purification cluster_analysis Analysis & Final Product start Target Protein labeling Incubate with Bis-DNP Reagent start->labeling removal Remove Excess Label (e.g., G-25) labeling->removal load Load onto Anti-DNP Column removal->load wash Wash Column load->wash elute Elute Protein wash->elute neutralize Neutralize Fractions elute->neutralize analyze Analyze Fractions (SDS-PAGE, UV-Vis) neutralize->analyze pool Pool Pure Fractions analyze->pool buffer_exchange Buffer Exchange/ Lyophilization pool->buffer_exchange final_product Purified DNP-Protein buffer_exchange->final_product

Caption: Workflow for DNP-labeled protein purification.

troubleshooting_logic cluster_binding Binding Issues cluster_elution Elution Issues start Low Protein Yield After Elution check_binding Was protein in the flow-through? start->check_binding check_labeling Verify Labeling Efficiency check_binding->check_labeling Yes check_elution Is protein still on the column? check_binding->check_elution No denaturing_conditions Try Denaturing Purification check_labeling->denaturing_conditions harsher_elution Use More Stringent Elution Buffer check_elution->harsher_elution Yes check_precipitation Check for Precipitation harsher_elution->check_precipitation

Caption: Troubleshooting logic for low protein yield.

References

Validation & Comparative

A Comparative Guide to Protein Analysis: Sanger's Reagent vs. Bis(2,4-dinitrophenyl)-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein analysis, the precise identification of N-terminal amino acids is a cornerstone for understanding protein structure and function. For decades, Sanger's reagent, or 1-fluoro-2,4-dinitrobenzene (DNFB), has been a pivotal tool in this endeavor. This guide provides a comprehensive comparison of the application of Sanger's reagent for general protein analysis versus the specific considerations that arise when dealing with histidine residues, which can lead to the formation of Bis(2,4-dinitrophenyl)-L-histidine. This comparison is tailored for researchers, scientists, and drug development professionals, offering objective insights supported by experimental data and detailed protocols.

Introduction to N-Terminal Analysis Reagents

Sanger's Reagent (1-fluoro-2,4-dinitrobenzene - DNFB) , introduced by Frederick Sanger in his pioneering work on insulin sequencing, is a chemical that reacts with the free amino group of the N-terminal amino acid of a polypeptide chain.[1][2][3] This reaction, a nucleophilic aromatic substitution, forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid.[2] Subsequent acid hydrolysis of the entire polypeptide breaks all peptide bonds, releasing the DNP-N-terminal amino acid, which can then be identified by chromatography.[1][3]

It is important to clarify that This compound is not a reagent used for protein analysis but rather a product of the reaction between Sanger's reagent and the amino acid histidine. DNFB can react with both the α-amino group and the imidazole ring of a histidine residue, particularly when histidine is the N-terminal amino acid, resulting in a di-substituted derivative. This side reaction presents unique challenges and considerations in the analysis of proteins containing histidine.

Comparative Performance: General Use vs. Histidine-Containing Proteins

The performance of Sanger's reagent is influenced by the amino acid composition of the protein, with histidine residues requiring special attention due to their reactive side chain.

FeatureSanger's Reagent (General Use)Sanger's Reagent with Histidine Residues
Primary Reaction Reacts with the α-amino group of the N-terminal amino acid.Reacts with the α-amino group of N-terminal histidine and can also react with the imidazole ring of any histidine residue.
Primary Product Mono-DNP-N-terminal amino acid.Mono-DNP-histidine and/or this compound.
Specificity for N-terminus High, but also reacts with ε-amino group of lysine and phenolic hydroxyl group of tyrosine.Reduced specificity due to side reactions with the histidine imidazole ring.
Identification of N-terminal Generally straightforward via chromatographic comparison with DNP-amino acid standards.Can be ambiguous due to the presence of multiple DNP-histidine derivatives with different chromatographic properties.
Stability of DNP-Derivative DNP-amino acids are moderately stable during acid hydrolysis, though some degradation of sensitive residues like serine and threonine occurs.[4]The stability of DNP-histidine derivatives during acid hydrolysis can be a concern, potentially leading to incomplete recovery and inaccurate quantification.
Quantitative Accuracy Can be quantitative with careful calibration and correction for degradation.Quantification of N-terminal histidine can be challenging due to the formation of multiple products and potential for incomplete derivatization or degradation.

Experimental Protocols

I. N-Terminal Amino Acid Analysis using Sanger's Reagent

This protocol outlines the general procedure for identifying the N-terminal amino acid of a protein using DNFB.

1. Dinitrophenylation of the Protein:

  • Dissolve the protein sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to maintain a slightly alkaline pH (around 8-9).

  • Add an ethanolic solution of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) to the protein solution. A typical molar ratio is a 2-3 fold excess of DNFB per free amino group.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction vessel should be protected from light.

  • The DNP-protein derivative will precipitate as a yellow solid.

  • Centrifuge the mixture to collect the precipitate and wash it sequentially with water, ethanol, and diethyl ether to remove unreacted DNFB and by-products.

  • Dry the DNP-protein under vacuum.

2. Acid Hydrolysis of the DNP-Protein:

  • Place the dried DNP-protein in a hydrolysis tube.

  • Add 6 M hydrochloric acid (HCl).

  • Seal the tube under vacuum to prevent oxidation of amino acids.

  • Heat the tube at 110°C for 18-24 hours to completely hydrolyze the peptide bonds.[5]

3. Extraction and Identification of the DNP-N-terminal Amino Acid:

  • After hydrolysis, cool the tube and break the seal.

  • The hydrolysate will contain the DNP-N-terminal amino acid and free amino acids.

  • Extract the DNP-amino acid with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. The DNP-amino acid will partition into the organic phase, while the free amino acids will remain in the aqueous phase.

  • Evaporate the organic solvent to obtain the dried DNP-amino acid derivative.

II. Analysis of DNP-Amino Acids by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Sample Preparation:

  • Dissolve the dried DNP-amino acid extract from the previous step in a suitable solvent, such as methanol or acetonitrile.

  • Prepare standard solutions of known DNP-amino acids for comparison.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 30-60 minutes is typically used to separate the different DNP-amino acids. For example, starting with 10% B and increasing to 70% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 360 nm, which is the absorption maximum for DNP derivatives.

3. Data Analysis:

  • Identify the DNP-N-terminal amino acid in the sample by comparing its retention time with that of the known DNP-amino acid standards.

  • For quantitative analysis, create a calibration curve using the standard solutions and determine the concentration of the DNP-N-terminal amino acid in the sample.

Visualizing the Chemistry and Workflow

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Sanger_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DNFB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) Reaction Nucleophilic Aromatic Substitution DNFB->Reaction Peptide Polypeptide Chain (with N-terminal Amino Acid) Peptide->Reaction DNP_Peptide DNP-Polypeptide Reaction->DNP_Peptide HF Hydrogen Fluoride Reaction->HF

Caption: Reaction of Sanger's Reagent with a Polypeptide.

Histidine_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DNFB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) Reaction Nucleophilic Aromatic Substitution DNFB->Reaction Histidine Histidine Residue (N-terminal or internal) Histidine->Reaction Mono_DNP Mono-DNP-Histidine (α-amino or imidazole) Reaction->Mono_DNP Bis_DNP Bis(2,4-dinitrophenyl) -L-histidine Reaction->Bis_DNP

Caption: Reaction of Sanger's Reagent with Histidine.

Experimental_Workflow start Start: Protein Sample dnp Dinitrophenylation with DNFB start->dnp Step 1 hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) dnp->hydrolysis Step 2 extraction Solvent Extraction of DNP-Amino Acid hydrolysis->extraction Step 3 analysis RP-HPLC Analysis extraction->analysis Step 4 identification Identification of N-terminal Amino Acid analysis->identification Step 5 end End: N-terminal Identified identification->end

Caption: Workflow for N-Terminal Analysis using Sanger's Reagent.

Modern Alternatives and Conclusion

While Sanger's method was revolutionary for its time and laid the groundwork for protein sequencing, it has been largely superseded by more efficient and less destructive techniques.[4] The most prominent alternative is Edman degradation , which sequentially removes and identifies amino acids from the N-terminus without hydrolyzing the entire protein. This allows for the determination of a sequence of amino acids from a single sample.

References

A Researcher's Guide to Chromophoric Protein Labels: Dinitrophenyl and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chromophoric or fluorescent label is a critical step in experimental design for protein tracking, quantification, and interaction studies. This guide provides a detailed comparison of the widely used dinitrophenyl (DNP) group with other popular chromophoric and fluorescent labels: fluorescein isothiocyanate (FITC), rhodamine derivatives, and boron-dipyrromethene (BODIPY) dyes. We will delve into their performance characteristics, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Protein Labels

The choice of a protein label is often dictated by the specific experimental requirements, including the desired signal intensity, photostability, and the environment in which the labeled protein will be studied. The following table summarizes the key quantitative parameters for DNP and its common alternatives.

FeatureDinitrophenyl (DNP)Fluorescein Isothiocyanate (FITC)Rhodamine BBODIPY FL
Label Type Chromophore (primarily)FluorophoreFluorophoreFluorophore
Reactive Group FluorodinitrobenzeneIsothiocyanateNHS-esterSuccinimidyl ester (SSE)
Target Residue Primary amines (Lysine, N-terminus), Histidine, Tyrosine, Cysteine[1]Primary amines (Lysine, N-terminus)[2][3]Primary amines (Lysine, N-terminus)[4]Primary amines (Lysine, N-terminus)[5]
Excitation Max (nm) ~360[6]~495[2]~543~502[5]
Emission Max (nm) Not typically used for fluorescence~525[2]~575[4]~511[5]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~17,400 (for DNP-amino acid)~75,000~106,000~80,000
Quantum Yield Very low to negligible~0.92~0.70~0.90
Photostability HighModerate (prone to photobleaching)High (more photostable than fluorescein)[4][7]High
pH Sensitivity LowHigh (fluorescence is pH-dependent)Low[4][7]Low
Common Applications Immunoassays (as a hapten), HPLC, determining proteolytic activity[1][6]Flow cytometry, immunofluorescence, ELISA, Western blot[8][9]Fluorescence microscopy, FRET, immunofluorescence[]Cellular imaging, flow cytometry, fluorescence immunoassay[11]

In-Depth Analysis of Chromophoric Labels

Dinitrophenyl (DNP) is primarily used as a hapten to elicit an antibody response, making it a valuable tool in immunoassays. Its strong antigenicity allows for the development of high-affinity anti-DNP antibodies, which can then be used for indirect detection.[12] While it possesses chromophoric properties, its use as a direct quantitative label is less common than fluorescent alternatives due to its lower molar extinction coefficient and lack of significant fluorescence. However, it is useful in applications like high-performance liquid chromatography (HPLC) for peptide mapping.[1]

Fluorescein Isothiocyanate (FITC) is one of the most widely used fluorescent labels due to its high quantum yield and water solubility.[9] It reacts efficiently with primary amines on proteins to form stable conjugates.[2] However, its fluorescence is sensitive to pH and it is more susceptible to photobleaching compared to other fluorophores.

Rhodamine derivatives, such as tetramethylrhodamine (TMR) and Texas Red, are known for their enhanced photostability and pH insensitivity compared to fluorescein.[4][] They have longer excitation and emission wavelengths, which can be advantageous in multiplexing experiments to reduce spectral overlap.[] While their quantum yields can be slightly lower than FITC, their photostability often makes them a better choice for long-term imaging experiments.[4][7]

BODIPY dyes are characterized by their high quantum yields, sharp emission peaks, and relative insensitivity to solvent polarity and pH.[11] They are also highly photostable, making them excellent candidates for demanding applications such as single-molecule imaging.[11] A variety of BODIPY derivatives are available with different spectral properties, allowing for flexibility in experimental design.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the general procedures for protein labeling and subsequent analysis.

Protein Labeling and Purification Workflow

ProteinLabelingWorkflow General Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Dialysis against amine-free buffer) Conjugation Conjugation Reaction (Incubate protein with label) Protein_Prep->Conjugation Label_Prep Label Preparation (Dissolve in anhydrous DMSO or DMF) Label_Prep->Conjugation Purification Purification (Gel filtration or dialysis to remove free label) Conjugation->Purification Characterization Characterization (Spectrophotometry for DOL) Purification->Characterization Application Downstream Application (e.g., ELISA, Microscopy) Characterization->Application ELISAWorkflow Indirect ELISA Workflow with a Labeled Detection Antibody cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Detection cluster_signal Signal Generation Ag_Coat Coat plate with antigen Block Block with BSA or other blocking agent Ag_Coat->Block Primary_Ab Add primary antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Add labeled secondary antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Substrate Add substrate (if enzyme-labeled) Wash2->Substrate Read Read signal (absorbance or fluorescence) Substrate->Read

References

A Comparative Guide to Chemical Probes for Selective Histidine Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective chemical modification of histidine residues in proteins is a powerful tool for understanding protein function, developing new bioconjugates, and identifying potential drug targets. The unique properties of the imidazole side chain of histidine present both a challenge and an opportunity for selective labeling. This guide provides a comparative overview of alternative chemical probes for selective histidine modification, supported by experimental data and detailed protocols.

Comparison of Performance

The following table summarizes the key performance characteristics of various chemical probes for selective histidine modification.

Probe/MethodSelectivityEfficiency/YieldReaction ConditionsReporter GroupKey AdvantagesLimitations
Singlet Oxygen Relay Labeling High for His over other nucleophilic residues (Cys, Lys).[1]Enables profiling of over 7,500 unique sites in live cells.[1]Visible light, photosensitizer, amine-containing probe, physiological conditions.[1][2]Alkyne or other bioorthogonal handle.High selectivity in living cells, broad proteome coverage.[1]Requires a photosensitizer and light, potential for off-target oxidation.
Thiophosphorodichloridates Excellent for His, especially His-tags, with minor side reactions on Lys and Thr.Good yields (e.g., ~60% in 20 min for some proteins).Mildly basic (pH 8.5), room temperature, aqueous buffer.[3]Alkyne for click chemistry.[4]Fast reaction, mimics natural phosphorylation, effective for His-tags.[5][6]Reagent can be sensitive to hydrolysis.
Visible-Light-Promoted Thioacetal Activation Chemo-selective for His.[7][8]Good conversions for peptides and proteins.[7]Visible light (blue LED), photocatalyst (e.g., Rose Bengal), aqueous/organic co-solvent, pH 7.4, 30°C.[9]Alkyne or biotin.[7]Biocompatible conditions, proceeds via a thionium intermediate.[7]Requires a photocatalyst and light source.
Visible-Light-Promoted C-H Alkylation Chemoselective C-H alkylation of the imidazole ring.[10]Broad scope for peptides and DHP reagents.[10]Visible light, dihydropyridine (DHP) reagents.[10]Alkyl group.Modifies the carbon of the imidazole ring, conserving the nitrogens.[11]Primarily demonstrated on peptides.[10]
Acrolein-Based Probes Allows for quantitative profiling of His reactivity.[12]Quantified over 8,200 His residues in the human proteome.[12]Physiological conditions (cell lysates).[13]Aldehyde for enrichment.[12]Enables proteome-wide reactivity profiling.[12]Requires pre-blocking of cysteines in some applications.[13]
3-Epoxypropoxy Fluorescein (EPF) Selective for His over other amino acids in alkaline media.[14]Detection limit of 0.001 µM.[14]Alkaline media.[14]Fluorescein."Turn-on" fluorescence response, high sensitivity.[14]Requires alkaline conditions, primarily for detection.

Experimental Protocols

Singlet Oxygen and Chemical Probe Relay Labeling

This method utilizes a photosensitizer to generate singlet oxygen, which selectively oxidizes histidine residues. The oxidized histidine then reacts with a specific chemical probe.[1][2]

Materials:

  • Small-molecule photosensitizer (e.g., Rose Bengal)

  • Amine-containing chemical probe with a bioorthogonal handle (e.g., 3-ethynylaniline)

  • Visible light source

  • Cells or protein sample in a suitable buffer (e.g., PBS)

Protocol:

  • Treat cells or protein sample with the small-molecule photosensitizer and the amine-containing chemical probe.

  • Illuminate the sample with visible light to generate singlet oxygen.

  • The oxidized histidine intermediate will selectively react with the chemical probe, forming a covalent adduct.

  • For proteomic studies, proceed with cell lysis, click chemistry to attach an enrichment tag (e.g., biotin) to the probe's handle, affinity purification, and mass spectrometry analysis.

Reaction Workflow: Singlet Oxygen Relay Labeling

G Singlet Oxygen Relay Labeling Workflow cluster_steps Experimental Steps cluster_mechanism Mechanism step1 1. Incubate Sample (Cells/Protein) step2 2. Add Photosensitizer & Chemical Probe step1->step2 step3 3. Illuminate with Visible Light step2->step3 step4 4. Selective Histidine Modification step3->step4 step5 5. Downstream Analysis (e.g., Proteomics) step4->step5 ps Photosensitizer so 1O2 (Singlet Oxygen) ps->so Energy Transfer light Visible Light light->ps o2 3O2 o2->so his Histidine oxHis Oxidized Histidine his->oxHis Oxidation by 1O2 modHis Modified Histidine oxHis->modHis probe Chemical Probe probe->modHis Nucleophilic Attack

Caption: Workflow of singlet oxygen relay labeling for selective histidine modification.

Histidine Modification with Thiophosphorodichloridates

This method employs thiophosphorodichloridate reagents that mimic post-translational histidine phosphorylation for selective labeling.[4][5]

Materials:

  • Thiophosphorodichloridate probe with an alkyne handle (e.g., TPAC)

  • Protein sample in a mildly basic buffer (e.g., 25 mM HEPES, pH 8.5)

  • Reagents for copper-assisted alkyne-azide cycloaddition (CuAAC) if further functionalization is desired.

Protocol:

  • Incubate the protein sample (e.g., 20 µM) with the thiophosphorodichloridate reagent (e.g., 2 mM TPAC).

  • Allow the reaction to proceed at room temperature for approximately 1 hour.

  • The reagent will selectively react with histidine residues.

  • If applicable, proceed with CuAAC ("click chemistry") to attach a reporter molecule (e.g., a fluorophore or biotin) to the alkyne handle of the probe.

Reaction Pathway: Thiophosphorodichloridate Modification

G Histidine Modification with Thiophosphorodichloridate cluster_reaction Reaction Steps protein Protein with Histidine Residue reaction Reaction at pH 8.5, Room Temperature protein->reaction reagent Thiophosphorodichloridate Probe (e.g., TPAC) reagent->reaction modified_protein Thiophosphorylated Protein reaction->modified_protein click_reaction CuAAC Click Chemistry (Optional) modified_protein->click_reaction functionalized_protein Functionalized Protein click_reaction->functionalized_protein

Caption: Pathway for histidine modification using thiophosphorodichloridates.

Visible-Light-Promoted Thioacetal Activation

This approach utilizes a photocatalyst and visible light to activate a thioacetal-containing probe, which then selectively modifies histidine residues.[7][8]

Materials:

  • Thioacetal probe with a reporter handle (e.g., alkyne or biotin)

  • Photocatalyst (e.g., 10 mol% Rose Bengal)

  • Peptide or protein sample in a suitable solvent (e.g., MeCN/H2O mixture at pH 7.4)

  • Blue LED light source (e.g., 10 W, 450 nm)

Protocol:

  • Prepare a reaction mixture containing the thioacetal probe (e.g., 20 mM), the peptide or protein (e.g., 0.5-1 mM), and the photocatalyst in the chosen solvent.

  • Irradiate the mixture with a blue LED light source at 30°C for 1 hour under air.

  • The photo-excited catalyst will activate the thioacetal, leading to the formation of a thionium intermediate that selectively reacts with histidine.

  • Analyze the reaction products using methods such as HPLC-MS.

Workflow: Visible-Light Thioacetal Activation

G Visible-Light-Promoted Thioacetal Activation cluster_workflow Experimental Workflow mix 1. Prepare Reaction Mixture: - Thioacetal Probe - Protein/Peptide - Photocatalyst irradiate 2. Irradiate with Blue LED Light mix->irradiate reaction 3. Histidine Modification via Thionium Intermediate irradiate->reaction analyze 4. Analyze Products (HPLC-MS) reaction->analyze

Caption: Experimental workflow for visible-light-promoted thioacetal activation.

Conclusion

The choice of a chemical probe for selective histidine modification depends on the specific application, including the biological context (in vitro vs. in vivo), the desired reporter group, and the required reaction conditions. The methods presented in this guide offer a range of options with distinct advantages and limitations. For live-cell imaging and proteomics, the singlet oxygen relay labeling method is particularly powerful due to its high selectivity in a cellular environment. For rapid and efficient labeling of purified proteins, especially those with His-tags, thiophosphorodichloridate reagents are an excellent choice. Visible-light-promoted methods provide biocompatible alternatives that are activated by an external trigger. Acrolein-based probes are well-suited for quantitative reactivity profiling, and fluorescent probes like EPF offer sensitive detection of free histidine. Careful consideration of the experimental goals and the characteristics of each probe will enable researchers to select the most appropriate tool for their studies of histidine function in proteins.

References

A Researcher's Guide to Validating the Specificity of Bis(2,4-dinitrophenyl)-L-histidine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is paramount for accurate experimental outcomes. Bis(2,4-dinitrophenyl)-L-histidine, a modification resulting from the reaction of 1-fluoro-2,4-dinitrobenzene (DNFB) with histidine residues, offers a classic method for protein analysis. However, the reactivity of DNFB with other nucleophilic amino acids necessitates a thorough validation of its labeling specificity. This guide provides a comparative overview of validation techniques and alternative labeling methods, supported by experimental protocols and data.

Understanding the Specificity Challenge

1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is a highly reactive compound that readily forms covalent bonds with primary and secondary amines, as well as other nucleophilic functional groups present in proteins. While it effectively labels the imidazole ring of histidine, it can also react with the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, and the sulfhydryl group of cysteine. This cross-reactivity underscores the critical need for robust validation to ensure that the observed experimental results are attributable to the specific modification of histidine residues.

Comparative Analysis of Validation Methodologies

To ascertain the specificity of this compound labeling, a multi-pronged approach employing a combination of techniques is recommended. The following table summarizes the key methodologies, their principles, and their respective advantages and limitations.

Methodology Principle Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and sequence peptides. Labeled amino acids exhibit a characteristic mass shift.High sensitivity and specificity. Can pinpoint the exact site of modification. Both "top-down" and "bottom-up" approaches can be used to identify off-target modifications.Requires specialized equipment and expertise. Data analysis can be complex.
Western Blotting Utilizes antibodies to detect specific proteins or modifications. Anti-DNP antibodies can detect dinitrophenylated proteins.Relatively simple and widely available. Provides qualitative or semi-quantitative assessment of labeling.Indirect detection method. Does not identify the specific site of modification. Potential for antibody cross-reactivity.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies amino acids after protein hydrolysis. DNP-amino acids can be detected and quantified by their absorbance.Provides quantitative data on the extent of modification for different amino acids.Requires complete protein hydrolysis, which can be harsh. Can be time-consuming.
Control Experiments Involves labeling proteins with known amino acid compositions (e.g., a protein lacking histidine) or pre-blocking reactive groups.Simple and cost-effective way to infer specificity.Provides indirect evidence. Results may not be generalizable to all proteins.

Experimental Protocols for Validation

Mass Spectrometry-Based Validation

Objective: To identify and quantify the specific sites of dinitrophenylation on a target protein.

Methodology:

  • Protein Labeling:

    • Dissolve the target protein in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

    • Add a 10-fold molar excess of DNFB (dissolved in a minimal amount of ethanol or acetonitrile).

    • Incubate the reaction at room temperature for 1-2 hours in the dark.

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl).

    • Remove excess reagent by dialysis or gel filtration.

  • Sample Preparation for Mass Spectrometry (Bottom-Up Approach):

    • Denature the labeled protein using 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein into peptides using a sequence-specific protease (e.g., trypsin).

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

    • Acquire tandem mass spectra (MS/MS) of the peptide ions.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, specifying dinitrophenylation (+166.00 Da) as a variable modification on histidine, lysine, tyrosine, and cysteine.

    • Manually validate the spectra of identified modified peptides to confirm the site of modification.

    • Quantify the relative abundance of dinitrophenylated peptides corresponding to histidine versus other amino acids.

Western Blot-Based Validation

Objective: To confirm the dinitrophenylation of the target protein and assess the overall level of labeling.

Methodology:

  • Protein Labeling: Follow the same procedure as described in the mass spectrometry protocol.

  • SDS-PAGE and Western Blotting:

    • Separate the labeled protein sample and an unlabeled control by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific for the dinitrophenyl (DNP) group (anti-DNP antibody).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Comparison with Alternative Histidine Labeling Methods

Several alternative methods for labeling histidine residues have been developed, each with its own advantages in terms of specificity and experimental workflow.

Labeling Reagent/Method Principle Specificity Advantages Limitations
This compound (DNFB) Nucleophilic aromatic substitution on the imidazole ring of histidine.Reacts with other nucleophiles (Lys, Tyr, Cys).Well-established method, commercially available reagent.Lower specificity, requires careful validation.
Tris-NTA Probes Chelation of a nitrilotriacetic acid (NTA) probe to a polyhistidine-tag (His-tag) engineered into the protein.Highly specific for the His-tag.Excellent specificity, allows for site-specific labeling.Requires genetic modification of the protein.
Diethylpyrocarbonate (DEPC) Carbethoxylation of the imidazole ring of histidine.Can also react with other nucleophilic residues, but generally more selective for histidine than DNFB under controlled conditions.Relatively specific for histidine.Can lead to protein inactivation.
Michael Acceptors (e.g., maleimides) Michael addition reaction with the imidazole ring of histidine.Can also react with cysteine.Can be used for site-specific labeling.Potential for off-target reaction with cysteine.

Visualizing the Validation Workflow

ValidationWorkflow cluster_labeling Protein Labeling cluster_validation Specificity Validation cluster_results Results Interpretation TargetProtein Target Protein LabeledProtein DNP-Labeled Protein TargetProtein->LabeledProtein Reaction DNFB DNFB Reagent DNFB->LabeledProtein MS Mass Spectrometry LabeledProtein->MS Analysis WB Western Blot LabeledProtein->WB Analysis HPLC HPLC LabeledProtein->HPLC Analysis Specificity Labeling Specificity Confirmed/Refuted MS->Specificity WB->Specificity HPLC->Specificity

Caption: Workflow for validating the specificity of this compound labeling.

Signaling Pathway Example: Kinase Activity Probe

Dinitrophenylation can be used to label histidine residues in the active site of certain kinases, potentially acting as an activity-based probe. Validating the specific labeling of the active site histidine is crucial in such studies.

KinaseSignaling cluster_pathway Kinase Signaling Pathway cluster_labeling_exp Labeling Experiment cluster_validation_exp Validation Receptor Receptor Kinase Kinase (with active site His) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation LabeledKinase DNP-Labeled Kinase Kinase->LabeledKinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse DNFB_Probe DNFB Probe DNFB_Probe->Kinase Labeling MS_Validation MS Validation LabeledKinase->MS_Validation Analysis

Caption: Use of DNFB as a probe for a kinase active site histidine and the importance of validation.

By employing the rigorous validation strategies outlined in this guide, researchers can confidently utilize this compound labeling in their studies, ensuring the reliability and accuracy of their findings. The choice of validation method will depend on the specific experimental context, available resources, and the level of detail required. For the highest degree of confidence, a combination of orthogonal techniques is always recommended.

Navigating the Maze of Modified Peptides: A Comparative Guide to Sequencing DNP-Histidine Peptides using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying and sequencing peptides with post-translational or chemical modifications is a critical yet challenging task. The dinitrophenyl (DNP) modification of histidine residues, often used in immunological studies and as a hapten, presents a unique analytical puzzle. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) techniques for sequencing DNP-histidine containing peptides, offering insights into expected fragmentation patterns, data interpretation, and detailed experimental protocols.

The stability of a modification during mass spectrometric analysis is a crucial factor to consider. While a wealth of information exists for common post-translational modifications (PTMs), specific data on the fragmentation behavior of DNP-histidine is less prevalent. This guide, therefore, extrapolates from the well-established principles of peptide fragmentation and the known behavior of histidine-containing peptides to provide a predictive comparison of common fragmentation methods.

Unraveling the Fragments: A Head-to-Head Comparison of MS/MS Techniques

The choice of fragmentation technique in tandem mass spectrometry is paramount for successful peptide sequencing, especially when dealing with modified residues. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages for the analysis of DNP-histidine peptides.

Collision-Induced Dissociation (CID) is the most widely used fragmentation method. It involves the acceleration of peptide ions, causing them to collide with an inert gas. This process typically results in the cleavage of the peptide backbone, producing b- and y-type fragment ions.[1][2] For peptides containing histidine, CID can lead to enhanced cleavage at the histidine residue.[3][4] However, CID is known to be less effective for labile modifications, which may be lost as a neutral molecule from the precursor ion, providing limited information about the modification's location.

Higher-Energy Collisional Dissociation (HCD) is a beam-type CID technique that is performed in the Orbitrap mass analyzer. HCD often results in a more complete fragmentation pattern with a higher abundance of low-mass reporter ions compared to CID. While HCD also produces b- and y-ions, the higher energy can lead to further fragmentation of these ions, providing additional structural information. For modified peptides, this can be a double-edged sword, as the higher energy can also lead to the loss of the modification.

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID or HCD.[5] This makes ETD a particularly promising technique for sequencing peptides with potentially labile modifications like DNP-histidine. EThcD, a combination of ETD and HCD, can provide even more comprehensive fragmentation data.[6]

Fragmentation MethodPrimary Ion TypesPreservation of DNP ModificationExpected Sequence CoverageKey AdvantagesKey Disadvantages
CID b, yPotentially labile, neutral loss may be observedModerateWidely available, good for unmodified backboneLoss of modification, charge state-dependent
HCD b, yPotentially labile, neutral loss may be observedGoodHigh-resolution fragment ions, good for quantificationCan lead to complex spectra, loss of modification
ETD c, zHighExcellentPreserves labile modifications, not charge-dependentRequires multiply charged precursors, slower scan speed

Deciphering the Data: Predicted Fragmentation Pathways

Understanding the likely fragmentation pathways is crucial for accurate data interpretation. Based on the principles of peptide fragmentation, we can predict how a DNP-histidine peptide might behave under different fragmentation regimes.

Predicted Fragmentation under CID/HCD

Under CID and HCD conditions, the DNP group, being relatively bulky and electron-withdrawing, may be susceptible to neutral loss. The primary fragmentation is still expected to occur along the peptide backbone, generating b- and y-ions. The presence of histidine may also lead to enhanced cleavage C-terminal to the histidine residue. A key diagnostic feature to look for in the MS/MS spectrum would be a neutral loss corresponding to the mass of the DNP group from the precursor ion and from fragment ions containing the DNP-histidine.

cluster_CID_HCD CID/HCD Fragmentation Precursor [Peptide-DNP-His-Peptide+nH]n+ Fragments b-ions, y-ions Precursor->Fragments Collision with Inert Gas NeutralLoss Neutral Loss of DNP Precursor->NeutralLoss Potential Labile Loss BackboneFragments Backbone Fragments (b/y ions) Fragments->BackboneFragments ModifiedFragments DNP-containing b/y ions Fragments->ModifiedFragments

Caption: Predicted CID/HCD fragmentation of a DNP-histidine peptide.

Predicted Fragmentation under ETD

ETD is expected to be the most effective method for sequencing DNP-histidine peptides. By preserving the DNP modification on the side chain, ETD should generate a more complete series of c- and z-ions, allowing for unambiguous localization of the modified histidine residue. The fragmentation will occur along the peptide backbone, largely independent of the DNP modification.

cluster_ETD ETD Fragmentation Precursor [Peptide-DNP-His-Peptide+nH]n+ (n≥2) RadicalAnion Electron Transfer Precursor->RadicalAnion Fragments c-ions, z-ions RadicalAnion->Fragments BackboneFragments Backbone Fragments (c/z ions) Fragments->BackboneFragments ModificationPreserved DNP Modification Preserved Fragments->ModificationPreserved

Caption: Predicted ETD fragmentation of a DNP-histidine peptide.

Experimental Corner: Protocols for Success

A robust experimental workflow is essential for the successful identification and sequencing of DNP-histidine containing peptides.

Sample Preparation
  • Protein Digestion: Start with a standard in-solution or in-gel digestion protocol using an appropriate protease, such as trypsin.[7]

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.[7]

  • Enrichment (Optional): If the DNP-histidine containing peptides are of low abundance, consider an enrichment step. Given the aromatic nature of the DNP group, hydrophobic interaction chromatography (HILIC) or reversed-phase fractionation at a high pH could be explored. Immunoaffinity purification using anti-DNP antibodies is another potential strategy.[8]

LC-MS/MS Analysis
  • Chromatography: Separate the peptides using a nano-liquid chromatography (nanoLC) system coupled to the mass spectrometer. A standard reversed-phase gradient using a C18 column is typically effective.

  • Mass Spectrometry:

    • Data-Dependent Acquisition (DDA): Set up a DDA method to acquire MS/MS spectra of the most abundant precursor ions.

    • Fragmentation Methods:

      • CID/HCD: If using a hybrid ion trap-Orbitrap instrument, acquire HCD spectra in the Orbitrap for high-resolution fragment data. For CID in an ion trap, use a normalized collision energy of around 35%.

      • ETD: If available, incorporate ETD scans, particularly for precursor ions with charge states of +3 or higher. A decision-tree approach, where the fragmentation method is chosen based on the precursor charge and m/z, can be highly effective.[5]

Data Analysis
  • Database Searching: Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptides from the MS/MS data.

  • Variable Modifications: Crucially, include the DNP modification of histidine as a variable modification in the search parameters. The mass of the DNP group (166.001 Da) should be added to the mass of the histidine residue.

  • Manual Validation: Manually inspect the MS/MS spectra of putative DNP-histidine peptides to confirm the sequence assignment and the localization of the modification. Look for the characteristic b-, y-, c-, or z-ion series that support the identification.

cluster_Workflow Experimental Workflow for DNP-Histidine Peptide Analysis Start Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Cleanup Peptide Desalting (C18 SPE) Digestion->Cleanup LC nanoLC Separation (Reversed-Phase) Cleanup->LC MS Tandem Mass Spectrometry (CID/HCD and/or ETD) LC->MS Data Data Analysis (Database Search with Variable Modification) MS->Data Validation Manual Validation of Spectra Data->Validation

Caption: General experimental workflow for DNP-histidine peptide analysis.

References

A Researcher's Guide to Histidine-Tag Labeling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of experimental biology. The polyhistidine-tag (His-tag) is a widely utilized tool for protein purification and detection, and a variety of reagents have been developed to specifically label these tags with fluorescent dyes, biotin, or other moieties. This guide provides an objective comparison of different histidine-tag labeling reagents, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Key Differences in His-Tag Labeling Reagents

The primary distinction between histidine-tag labeling reagents lies in the nature of their interaction with the His-tag: non-covalent or covalent. This fundamental difference dictates their stability, reversibility, and suitability for various applications.

FeatureNon-Covalent (e.g., tris-NTA)Covalent (e.g., Photo-Cross-linkers, Bis-Alkylation)
Binding Principle Reversible metal-chelationIrreversible chemical bond formation
Affinity (Kd) Low nanomolar (nM) rangeEffectively permanent after reaction
Stability High, with complex lifetimes > 1 hour[1]Permanent
Reversibility Yes, with chelating agents (EDTA) or competitors (imidazole)No
Labeling Conditions Physiological buffersMay require specific pH or photoactivation
Applications Reversible labeling, live-cell imaging, protein interaction studiesPermanent labeling, endpoint assays, harsh buffer conditions

In-Depth Comparison of Leading Reagent Types

Non-Covalent Labeling: The Power of Multivalent Chelation

Non-covalent labeling strategies primarily rely on the interaction between a metal ion, chelated by a synthetic molecule, and the imidazole side chains of the histidine residues in the His-tag.

Tris-NTA reagents have emerged as a gold standard for non-covalent His-tag labeling due to their significantly enhanced affinity and stability compared to their mono-NTA predecessors. By presenting three NTA moieties, tris-NTA can engage multiple histidine residues simultaneously, leading to a much stronger and more stable interaction.

Performance Data:

ParameterValueReference
Dissociation Constant (Kd) Low nM range (e.g., 2.1 - 6.7 nM for RED-tris-NTA)[2]
Complex Lifetime > 1 hour[1]
Specificity High selectivity for cumulative histidines, enabling labeling in cell lysates[1]

Advantages:

  • High Affinity and Stability: The multivalent interaction results in sub-nanomolar dissociation constants, providing stable labeling for a wide range of applications.[1]

  • Reversibility: The non-covalent bond can be disrupted by adding chelating agents like EDTA or high concentrations of imidazole, allowing for the removal of the label if required.

  • "Purification-Free" Labeling: The high specificity of tris-NTA reagents often allows for the direct labeling of His-tagged proteins in complex mixtures like cell lysates, eliminating the need for prior purification.[3]

  • Live-Cell Imaging: The ability to label proteins on the surface of living cells has been demonstrated.[4][5][6]

Limitations:

  • Potential for Dissociation: Although stable, the label can dissociate over long periods or under harsh conditions.

  • Interference from Metal Chelators: Buffers containing EDTA or other strong chelators are incompatible with this labeling method.

Covalent Labeling: Forging a Permanent Link

Covalent labeling reagents form an irreversible bond with the His-tag, providing a permanent label that is resistant to harsh conditions and long-term experiments.

These reagents combine the targeting specificity of an NTA moiety with a photoactivatable cross-linking group, such as an arylazide. Upon binding to the His-tag, the arylazide can be activated by UV light to form a covalent bond with a nearby residue.

Performance Characteristics:

  • Irreversible Binding: Photoactivation creates a permanent covalent linkage.[7][8]

  • Specificity: The initial binding is directed by the NTA-His-tag interaction, providing site-proximal labeling.

  • Temporal Control: The covalent bond is only formed upon UV exposure, allowing for precise control over the labeling reaction.

Advantages:

  • Permanent Labeling: Ideal for applications requiring a highly stable label that can withstand denaturing conditions.

  • Membrane Permeability: Some smaller covalent probes have been designed to be membrane-permeable for intracellular labeling.[7][8]

Limitations:

  • Potential for Protein Damage: UV irradiation can potentially damage the protein of interest.

  • Reaction Efficiency: The efficiency of the cross-linking reaction can be variable.

These reagents utilize a bis-alkylation strategy to covalently modify histidine residues within the His-tag. Reagents like PEG-mono-sulfone can react with two histidine residues in close proximity.

Performance Characteristics:

  • Site-Specific Covalent Modification: Can achieve site-selective conjugation at engineered di-histidine motifs within a protein.[9]

  • Stable Linkage: Forms a stable, irreversible bond.

Advantages:

  • High Stability: The resulting covalent bond is highly stable.

  • Applicability to Engineered Tags: Can be used to label proteins with truncated or specifically designed histidine motifs.[9]

Limitations:

  • Reaction Conditions: May require specific pH conditions for optimal reactivity.[9]

  • Potential for Off-Target Labeling: While designed for histidine, reactivity with other nucleophilic residues should be considered.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Non-Covalent Fluorescent Labeling using RED-tris-NTA

This protocol is adapted for the labeling of a purified His-tagged protein for applications such as MicroScale Thermophoresis (MST).

Materials:

  • Purified His-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)

  • RED-tris-NTA labeling reagent (e.g., from NanoTemper Technologies)

  • Labeling buffer (provided with the kit or a compatible buffer without chelating agents)

Procedure:

  • Prepare the Labeling Reaction: Mix the His-tagged protein and the RED-tris-NTA reagent in the labeling buffer. A typical starting point is a 1:1 molar ratio, though optimization may be required. For MST applications, a final protein concentration in the low nanomolar range is often sufficient.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • No Purification Required: For many applications like MST, the labeling reaction can be used directly without a purification step to remove excess dye, due to the high affinity and specificity of the interaction.[3]

  • Verification (Optional): Labeling efficiency can be assessed by measuring the fluorescence of the sample or by running the sample on a gel and visualizing the fluorescently labeled protein.

Protocol 2: Covalent Labeling using a Photo-Cross-linking NTA Reagent

This protocol provides a general workflow for covalent labeling using a photoactivatable NTA probe.

Materials:

  • Purified His-tagged protein in a compatible buffer

  • NTA-arylazide fluorescent probe

  • UV lamp (e.g., 365 nm)

Procedure:

  • Binding Step: Mix the His-tagged protein with the NTA-arylazide probe in a suitable buffer. The optimal ratio should be determined empirically.

  • Incubation: Incubate the mixture in the dark at room temperature for 30-60 minutes to allow for the non-covalent binding of the probe to the His-tag.

  • Photoactivation: Expose the sample to UV light for a specified duration to activate the arylazide group and induce covalent cross-linking. The time and intensity of UV exposure should be optimized to maximize labeling efficiency while minimizing protein damage.

  • Removal of Unbound Probe: After photoactivation, remove the excess, unreacted probe using a desalting column or dialysis.

  • Analysis: Confirm covalent labeling by SDS-PAGE and in-gel fluorescence imaging. The labeled protein band should remain fluorescent even after denaturation.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Non_Covalent_Labeling_Workflow cluster_workflow Non-Covalent Labeling with tris-NTA His_Protein His-tagged Protein Mix Mix and Incubate (30 min, RT) His_Protein->Mix Tris_NTA Fluorophore-tris-NTA Tris_NTA->Mix Labeled_Complex Stable, Fluorescent Protein Complex Mix->Labeled_Complex Application Downstream Application (e.g., MST, Live Cell Imaging) Labeled_Complex->Application

Caption: Workflow for non-covalent labeling of His-tagged proteins.

Covalent_Labeling_Workflow cluster_workflow Covalent Labeling with Photo-Cross-linker His_Protein His-tagged Protein Mix Mix and Incubate (in dark) His_Protein->Mix NTA_Probe NTA-Arylazide Probe NTA_Probe->Mix UV_Activation UV Photoactivation Mix->UV_Activation Covalent_Complex Covalently Labeled Protein UV_Activation->Covalent_Complex Purification Remove Unbound Probe Covalent_Complex->Purification Application Downstream Application (e.g., Western Blot, SDS-PAGE) Purification->Application

Caption: Workflow for covalent labeling of His-tagged proteins.

His_Tag_Labeling_Decision_Tree Start Need to Label a His-tagged Protein? Reversible Is Reversibility Required? Start->Reversible Harsh_Conditions Will the experiment involve harsh/denaturing conditions? Reversible->Harsh_Conditions No Tris_NTA Use Non-Covalent tris-NTA Reagent Reversible->Tris_NTA Yes Live_Cell Live Cell or In-Lysate Labeling? Harsh_Conditions->Live_Cell No Covalent Use Covalent Labeling Reagent Harsh_Conditions->Covalent Yes Live_Cell->Tris_NTA Yes Live_Cell->Covalent Consider membrane- permeable covalent probes

Caption: Decision tree for selecting a His-tag labeling reagent.

Impact on Protein Function: A Critical Consideration

A crucial aspect of any protein labeling strategy is its potential impact on the protein's structure and function. Due to their small size, His-tags themselves are generally considered to have a low probability of interfering with protein function. However, the addition of a labeling reagent can introduce steric hindrance or alter the local chemical environment.

  • Non-Covalent Labels: While generally well-tolerated, the presence of the tris-NTA complex could potentially interfere with binding sites located near the His-tag.

  • Covalent Labels: The irreversible nature of covalent modification means that any functional perturbation will be permanent.

It is essential to empirically validate the function of the labeled protein. This can be achieved through activity assays, binding studies, or other functional readouts relevant to the protein of interest. Studies have shown varied effects, with some proteins showing no change in activity after labeling, while others exhibit significant alterations.[10][11][12][13]

Conclusion: Choosing the Right Tool for the Job

The selection of a histidine-tag labeling reagent is a critical decision that should be guided by the specific requirements of the experiment.

  • For applications requiring high stability, specificity in complex media, and the option for reversibility , tris-NTA based non-covalent reagents are an excellent choice. Their ease of use and suitability for live-cell applications make them highly versatile.

  • For experiments demanding a permanent, highly stable label that can withstand harsh conditions, covalent labeling reagents are the preferred option. The choice between different covalent strategies will depend on factors such as the need for temporal control (photo-cross-linkers) or the specific nature of the His-tag (bis-alkylation).

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal histidine-tag labeling reagent to advance their scientific investigations.

References

Unveiling the Cross-Reactivity of Bis(2,4-dinitrophenyl)-L-histidine with Cysteine and Tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of hapten-amino acid conjugates is paramount for the accurate interpretation of experimental results and the development of targeted therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of Bis(2,4-dinitrophenyl)-L-histidine, a compound frequently utilized in immunological studies, with the amino acids cysteine and tyrosine. While direct quantitative data for this specific molecule is limited in publicly available literature, this guide extrapolates from the known reactivity of the 2,4-dinitrophenyl (DNP) moiety to provide a robust framework for assessing potential off-target interactions.

The dinitrophenyl group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. This compound has been employed in studies of allergic responses and antibody binding. However, the electrophilic nature of the DNP group raises the possibility of cross-reactivity with nucleophilic amino acid residues beyond its intended histidine target. This guide explores the potential for such interactions with cysteine and tyrosine, providing insights into the chemical basis of this cross-reactivity and methodologies for its assessment.

Comparative Analysis of DNP Reactivity

The primary mode of interaction for dinitrophenyl compounds is nucleophilic aromatic substitution, where the electron-withdrawing nitro groups make the phenyl ring susceptible to attack by nucleophiles. The primary amino group of amino acids is a common target for reagents like 1-fluoro-2,4-dinitrobenzene (Sanger's reagent)[1]. However, the side chains of several amino acids also possess nucleophilic character.

Amino AcidFunctional GroupNucleophilicityPotential for DNP ReactionSupporting Evidence
Histidine Imidazole RingHighPrimary Target. The imidazole ring is a strong nucleophile, particularly the Nτ-H nitrogen.This compound is synthesized through the reaction of DNP with histidine. The immunogenicity of di-DNP-L-histidine has been studied, indicating a stable linkage[2].
Cysteine Thiol (-SH)Very HighHigh. The thiol group is one of the strongest nucleophiles in biological systems.Some dinitrophenyl compounds have been shown to react with cysteine residues in proteins[3]. 2,4-dinitrophenylhydrazine (DNPH) can react with sulfenic acids, an oxidized form of cysteine[4][5]. Thiolysis, the cleavage of a bond by a thiol, is used to remove DNP protecting groups from tyrosine, highlighting the reactivity of thiols with DNP-derivatized molecules[6][7].
Tyrosine Phenolic Hydroxyl (-OH)ModerateModerate to Low. The hydroxyl group is a weaker nucleophile than the thiol or imidazole group.The hydroxyl group of tyrosine can be modified by fluorodinitrobenzene[8]. However, this reaction may require specific conditions and the DNP-tyrosine bond is susceptible to cleavage by thiols[6][7]. A competitive immunoassay for nitrotyrosine showed only slight inhibition by high concentrations of cysteine, suggesting low cross-reactivity in that system[9].

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound with cysteine and tyrosine, a competitive binding assay is a robust and widely used method.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a method to determine the relative affinity of an anti-DNP antibody for DNP-histidine versus DNP-cysteine or DNP-tyrosine.

Materials:

  • 96-well microtiter plates

  • Anti-DNP antibody

  • This compound (DNP-His)

  • S-(2,4-dinitrophenyl)-L-cysteine (DNP-Cys) - Synthesized as a competitor

  • O-(2,4-dinitrophenyl)-L-tyrosine (DNP-Tyr) - Synthesized as a competitor

  • Coating antigen (e.g., DNP-BSA conjugate)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the DNP-BSA conjugate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Incubation:

    • Prepare a series of dilutions for the competitor compounds (DNP-His, DNP-Cys, and DNP-Tyr).

    • In separate tubes, mix a fixed concentration of the anti-DNP antibody with each dilution of the competitor compounds.

    • Incubate these mixtures for 1-2 hours at room temperature to allow the antibody to bind to the free DNP-amino acids.

  • Transfer to Plate: Transfer the antibody-competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the enzyme substrate to the wells and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: The absorbance values are inversely proportional to the amount of competitor bound to the primary antibody. By plotting the absorbance against the log of the competitor concentration, IC50 values (the concentration of competitor that inhibits 50% of the antibody binding to the coated antigen) can be determined for each DNP-amino acid. The cross-reactivity can then be calculated as:

% Cross-Reactivity = (IC50 of DNP-His / IC50 of competitor) * 100

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the potential interactions and the experimental design, the following diagrams are provided.

G Potential Reaction Pathways of a DNP Compound DNP Bis(2,4-dinitrophenyl) -L-histidine His Histidine (Imidazole) DNP->His Primary Reaction (High Affinity) Cys Cysteine (Thiol) DNP->Cys Potential Cross-Reactivity (High Nucleophilicity) Tyr Tyrosine (Phenol) DNP->Tyr Potential Cross-Reactivity (Lower Nucleophilicity) DNP_His Stable DNP-Histidine Adduct DNP_Cys Potential DNP-Cysteine Adduct DNP_Tyr Potential DNP-Tyrosine Adduct G Competitive ELISA Workflow for Cross-Reactivity cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection Coat 1. Coat Plate with DNP-BSA Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Wash2 4. Wash Block->Wash2 Add_to_Plate 6. Add Mixture to Plate Wash2->Add_to_Plate AntiDNP Anti-DNP Antibody Incubate_Comp 5. Incubate Antibody with Competitors AntiDNP->Incubate_Comp Competitors Competitors: DNP-His DNP-Cys DNP-Tyr Competitors->Incubate_Comp Incubate_Comp->Add_to_Plate Wash3 7. Wash Add_to_Plate->Wash3 Secondary_Ab 8. Add Secondary Antibody-HRP Wash3->Secondary_Ab Wash4 9. Wash Secondary_Ab->Wash4 Substrate 10. Add TMB Substrate Wash4->Substrate Stop 11. Stop Reaction Substrate->Stop Read 12. Read Absorbance Stop->Read

References

Evaluating DNP-Labeling Performance in Different Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of biological buffer is a critical parameter that can significantly impact the efficiency and outcome of protein modification strategies. This guide provides an objective comparison of the performance of 2,4-Dinitrophenyl (DNP) labeling in commonly used biological buffers, supported by experimental principles and detailed protocols.

DNP-labeling is a widely utilized technique for introducing a hapten to proteins, peptides, and other biomolecules. The most common method employs DNP-N-hydroxysuccinimide (DNP-NHS) ester, which reacts with primary amines (the N-terminus and the side chain of lysine residues) to form a stable amide bond. The success of this labeling reaction is highly dependent on the reaction conditions, particularly the composition and pH of the buffer.

Comparative Performance of DNP-Labeling in Common Biological Buffers

The selection of an appropriate buffer is crucial for efficient DNP-labeling. The optimal pH for the reaction of NHS esters with primary amines is in the slightly alkaline range of 8.3-8.5[1]. At this pH, the primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester, while the rate of hydrolysis of the NHS ester, a competing and undesirable reaction, is still manageable.

Here, we compare the suitability of three common biological buffers—Sodium Bicarbonate, Phosphate Buffered Saline (PBS), and Tris-HCl—for DNP-labeling.

Buffer System Optimal pH Range for Labeling Reaction Speed Potential for Competing Reactions Considerations and Recommendations
Sodium Bicarbonate 8.0 - 9.0FastModerate hydrolysis of NHS ester.Highly Recommended. A 0.1 M sodium bicarbonate solution provides the optimal pH of ~8.3 for efficient labeling[1][2]. It is a non-amine-containing buffer, thus avoiding competition for the labeling reagent.
Phosphate Buffered Saline (PBS) 7.2 - 7.4SlowerSlower hydrolysis of NHS ester.Suitable, but less efficient. While PBS is a common buffer for maintaining protein stability, its physiological pH of ~7.4 leads to a slower labeling reaction compared to bicarbonate buffer[3]. Longer incubation times may be required to achieve a similar degree of labeling[3].
Tris-HCl 7.5 - 8.5VariableHigh. Tris contains a primary amine that can compete with the protein for reaction with the DNP-NHS ester.Not Generally Recommended. Most protocols advise against using Tris buffer due to the presence of a primary amine[2][4]. However, some studies suggest that the amine in Tris is sterically hindered and may not significantly interfere with labeling in all cases[5][6]. If Tris must be used, careful optimization and validation are required.

Experimental Protocols

Below are detailed methodologies for DNP-labeling of a generic protein and for determining the degree of labeling.

Protocol 1: DNP-Labeling of a Protein

1. Materials:

  • Protein of interest

  • DNP-NHS Ester

  • Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL[1].

    • If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before proceeding[2].

  • DNP-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the DNP-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL[2].

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a 5- to 15-fold molar excess of the DNP-NHS ester solution[7]. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C[1][3]. Protect the reaction from light.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add a small volume of quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature[8].

  • Purification of the Labeled Protein:

    • Separate the DNP-labeled protein from unreacted DNP-NHS ester and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS)[2][7].

    • Collect the fractions containing the protein, which typically elute first.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL, or the average number of DNP molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (A280) and ~360 nm (Amax for DNP).

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

      • Where CF is the correction factor for the absorbance of DNP at 280 nm (typically around 0.32).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of DNP using the Beer-Lambert law:

    • DNP Concentration (M) = Amax / ε_DNP

      • Where ε_DNP is the molar extinction coefficient of DNP at its Amax (approximately 17,400 M⁻¹cm⁻¹ at 360 nm).

  • Calculate the Degree of Labeling:

    • DOL = DNP Concentration (M) / Protein Concentration (M)

Visualizing the DNP-Labeling Process

To better illustrate the experimental workflow and the underlying chemistry, the following diagrams are provided.

DNP_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix & Incubate (RT, 1-4h or 4°C, overnight) Protein->Mix DNP_NHS DNP-NHS Ester in DMSO/DMF DNP_NHS->Mix Quench Quench Reaction (Optional) Mix->Quench Purify Size-Exclusion Chromatography Quench->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze Labeled_Protein Final Product Purify->Labeled_Protein Purified DNP-Labeled Protein

Caption: Workflow for DNP-labeling of a protein.

DNP_Labeling_Reaction cluster_products Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-DNP (Stable Amide Bond) Protein->Labeled_Protein + DNP_NHS DNP-NHS Ester DNP_NHS->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) DNP_NHS->NHS releases

Caption: Chemical reaction of DNP-NHS ester with a protein's primary amine.

Alternative Labeling Methods

While DNP-labeling is a robust method, several alternatives exist for protein labeling, each with its own advantages. These include:

  • Biotinylation: Using biotin-NHS esters for labeling with biotin, which can then be detected with high affinity by streptavidin or avidin conjugates[9].

  • Fluorescent Dye Labeling: Employing fluorescent dyes with NHS esters (e.g., Alexa Fluor, CF dyes) to directly conjugate a fluorophore to the protein for visualization[10].

  • Click Chemistry: A two-step labeling process involving the introduction of an azide or alkyne group onto the protein, followed by a highly specific reaction with a corresponding azide- or alkyne-containing probe[11].

  • Enzymatic Labeling: Using enzymes like sortase or biotin ligase to attach labels to specific recognition sequences on the protein, offering high specificity[9].

The choice of labeling method depends on the specific application, the properties of the protein of interest, and the desired downstream analysis. For applications requiring a hapten for immunological detection, DNP remains a valuable and widely used tool.

References

Advantages and disadvantages of using DNP-histidine in proteomics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of DNP-Histidine Labeling for Protein Quantification

For researchers, scientists, and drug development professionals navigating the complex landscape of proteomic analysis, the choice of labeling strategy is paramount for achieving accurate and reproducible quantification. While modern isobaric tags and metabolic labeling methods are prevalent, historical reagents and their potential applications warrant objective evaluation. This guide provides a comprehensive comparison of using 2,4-dinitrophenyl (DNP) labeling of histidine residues in proteomics, weighing its advantages and disadvantages against current mainstream techniques.

The primary reagent for DNP labeling is 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, which played a pivotal role in the early days of protein sequencing.[1][2] FDNB reacts with the N-terminal α-amino group of a polypeptide and the side chains of several amino acids, including the imidazole ring of histidine. This guide will focus on the implications of targeting histidine with DNP for proteomic applications.

Advantages of DNP-Histidine Labeling

While not a mainstream method in modern proteomics, the chemical properties of the DNP group offer some potential, albeit largely theoretical, advantages.

  • Chromophoric Properties for Detection: The DNP group is a strong chromophore, which historically allowed for the colorimetric or UV-based detection and quantification of labeled peptides during chromatographic separation. This property could, in principle, be leveraged for HPLC-based peptide mapping and purification.

  • Small Size: The DNP group is relatively small, which can minimize the potential for steric hindrance that larger tags might introduce, possibly preserving protein or peptide structure and interactions to a greater extent.

  • Hydrophobicity Modulation: The addition of the hydrophobic DNP group can alter the chromatographic retention of peptides, which could be used as a tool for selective separation or to improve the ionization of certain peptides in mass spectrometry.

Disadvantages and Limitations of DNP-Histidine Labeling

The disadvantages of using DNP-histidine in a modern proteomics workflow are significant and largely explain why this method is not in common use for quantitative proteomics.

  • Lack of Specificity: FDNB is not specific to histidine. It readily reacts with the N-terminal α-amino group of peptides and the ε-amino group of lysine residues. It can also react with the phenolic hydroxyl group of tyrosine and the sulfhydryl group of cysteine under certain conditions. This lack of specificity makes it challenging to interpret quantitative data, as a single peptide could be labeled at multiple sites, and the signal would not be solely representative of histidine-containing peptides.

  • Harsh Reaction and Cleavage Conditions: Traditional Sanger sequencing involved harsh acidic conditions for the hydrolysis of the peptide bonds to identify the DNP-labeled N-terminal amino acid.[1][2] While these conditions are not directly applicable to a bottom-up proteomics workflow, the stability of the DNP-histidine bond under the conditions of enzymatic digestion and mass spectrometry analysis is not well-characterized for quantitative purposes. There is evidence that the DNP group can be cleaved under certain chemical conditions.

  • Sub-stoichiometric and Variable Labeling: Achieving complete and consistent labeling of all histidine residues within a complex proteome is challenging. The reactivity of a histidine residue is highly dependent on its local environment, including its pKa and solvent accessibility. This can lead to biased and incomplete labeling, making accurate quantification unreliable.

  • Inferiority to Modern Methods: Advanced quantitative proteomics techniques such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), iTRAQ (isobaric Tags for Relative and Absolute Quantitation), and TMT (Tandem Mass Tags) offer far superior performance in terms of multiplexing, accuracy, and proteome coverage.[2][3][4][5][6] These methods are well-established, and their workflows are highly optimized for mass spectrometry.

Comparison with Alternative Proteomics Techniques

The following table provides a high-level comparison of DNP-histidine labeling with modern quantitative proteomics methods.

FeatureDNP-Histidine LabelingSILACiTRAQ / TMT
Principle Chemical labeling of histidine (and other nucleophilic residues) with a chromophoric/mass tag.Metabolic incorporation of stable isotope-labeled amino acids in living cells.Chemical labeling of primary amines on peptides with isobaric mass tags.
Specificity Low (reacts with His, Lys, N-terminus, Tyr, Cys).High (specific to the amino acids used, e.g., Arg, Lys).High (specific to primary amines).
Multiplexing Limited (theoretically, isotopic versions of DNP could be synthesized, but this is not standard).Up to 3-plex (light, medium, heavy).Up to 18-plex with TMTpro.
Accuracy Low due to incomplete and non-specific labeling.High, as labeling occurs early in the workflow, minimizing experimental error.High, but can be affected by ratio compression.
Proteome Coverage Potentially limited due to the hydrophobicity of the tag and potential for sample loss.High, as it is a global in-vivo labeling method.High, with comprehensive labeling of peptides.
Sample Type Applicable to in vitro samples (cell lysates, purified proteins).Limited to cell cultures that can incorporate the labeled amino acids.Applicable to virtually any protein sample.

Experimental Protocols

General Protocol for DNP Labeling of Peptides (for analytical purposes):

  • Protein/Peptide Solubilization: Dissolve the protein or peptide sample in a suitable buffer, such as 50 mM sodium bicarbonate, pH 8.5.

  • FDNB Addition: Prepare a fresh solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in a water-miscible organic solvent like ethanol or acetonitrile. Add the FDNB solution to the protein/peptide solution in a molar excess (e.g., 5- to 10-fold excess per reactive site).

  • Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for 1-2 hours in the dark, as FDNB is light-sensitive.

  • Quenching: Quench the reaction by adding a primary amine-containing compound, such as Tris or glycine, to consume the excess FDNB.

  • Purification: Remove the excess reagents and byproducts by dialysis, size-exclusion chromatography, or reverse-phase chromatography (e.g., C18 desalting spin columns for peptides).

  • Analysis: The DNP-labeled peptides can then be analyzed by HPLC-UV for peptide mapping or by mass spectrometry.

Note: This protocol is a general guideline and would require significant optimization and validation for any quantitative application. The lack of specificity remains a major challenge.

Visualizing the Workflow and Signaling Pathways

DNP Labeling Workflow

The following diagram illustrates the general workflow for DNP labeling of peptides for mass spectrometric analysis.

DNP_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling DNP Labeling cluster_analysis Analysis ProteinSample Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) ProteinSample->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture LabelingReaction Labeling Reaction (pH 8.5) PeptideMixture->LabelingReaction FDNB FDNB (Sanger's Reagent) FDNB->LabelingReaction DNP_Peptides DNP-Labeled Peptides LabelingReaction->DNP_Peptides Purification Purification / Desalting DNP_Peptides->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS DataAnalysis Data Analysis LC_MS->DataAnalysis

Caption: General workflow for DNP labeling of peptides for mass spectrometry.

Chemical Reaction of FDNB with Histidine

The following diagram illustrates the chemical reaction between FDNB and the imidazole side chain of a histidine residue.

FDNB_Histidine_Reaction Histidine Histidine Side Chain (in Peptide) reaction + FDNB 1-Fluoro-2,4-dinitrobenzene (FDNB) arrow -> DNP_Histidine DNP-Histidine Adduct

Caption: Reaction of FDNB with the histidine imidazole side chain.

Conclusion

References

Quantitative comparison of chemical labeling techniques for proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Quantitative Comparison of Chemical Labeling Techniques for Proteins

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization. The choice of a chemical labeling strategy can significantly impact the outcome and interpretation of an experiment. This guide provides an objective comparison of common chemical labeling techniques, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.

Quantitative Comparison of Protein Labeling Techniques

The selection of a protein labeling technique depends on various factors, including the target protein, the desired label, and the experimental context (in vitro vs. in vivo). Below is a summary of key quantitative parameters for common chemical labeling methods.

Table 1: Comparison of Amine, Thiol, and Bioorthogonal Labeling Chemistries
FeatureAmine-reactive Labeling (NHS Esters)Thiol-reactive Labeling (Maleimides)Bioorthogonal Labeling (Click Chemistry)
Target Residue N-terminus, LysineCysteineUnnatural Amino Acids (e.g., with azide or alkyne groups)
Specificity Moderate to LowHigh (for free thiols)Very High
Labeling Efficiency Variable, can be high (>90%) with optimizationGenerally high (>90%) for accessible cysteines[1]Very high, often quantitative (>95%)[2]
Reaction Kinetics (Second-order rate constant) ~10¹ - 10² M⁻¹s⁻¹~10³ M⁻¹s⁻¹~10² - 10⁵ M⁻¹s⁻¹ (strain-promoted)
Optimal pH 7.2 - 9.0[3]6.5 - 7.54 - 11 (copper-catalyzed), Physiological pH (strain-promoted)[4]
Common Applications General protein labeling, antibody conjugationSite-specific labeling, protein dynamics studiesLive cell imaging, in vivo labeling, proteomics
Potential Side Reactions Hydrolysis of NHS ester, reaction with other nucleophiles (Tyr, Ser, Thr) at high pH[5][6]Reaction with other nucleophiles at high pH, hydrolysis of maleimideMinimal in biological systems
Impact on Protein Function Can be significant due to modification of multiple lysinesGenerally lower impact due to site-specificityMinimal impact due to small, bio-inert modifications
Table 2: Comparison of Isobaric Labeling Reagents for Quantitative Proteomics
FeatureiTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)SILAC (Stable Isotope Labeling with Amino acids in Cell culture)
Labeling Strategy In vitro chemical labeling of peptides (amines)[7]In vitro chemical labeling of peptides (amines)[7]In vivo metabolic labeling[8]
Multiplexing Capability 4-plex, 8-plex[7]Up to 18-plex (TMTpro)2-plex or 3-plex typically
Quantification Level MS/MS (reporter ions)MS/MS (reporter ions)MS1 (precursor ions)
Accuracy Good, but can suffer from ratio compressionGood, but can suffer from ratio compressionExcellent, considered the "gold standard" for quantitative accuracy[8]
Precision HighHighVery High
Applicability Wide range of sample types (tissues, cells, biofluids)[9]Wide range of sample types (tissues, cells, biofluids)[9]Proliferating cells in culture[8]
Advantages High throughput, multiplexingHigher multiplexing than iTRAQ, high throughputHigh accuracy, low experimental variability as samples are mixed early[9]
Disadvantages Ratio compression, higher cost per sample compared to SILACRatio compression, higher costNot applicable to all sample types, can be expensive for large-scale cultures

Experimental Protocols

Detailed and optimized protocols are crucial for successful protein labeling. Below are methodologies for three common chemical labeling techniques.

Amine-Reactive Labeling with NHS Esters

This protocol is a general guideline for labeling proteins with N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • NHS ester-activated fluorescent dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Adjust pH: Add 1 M sodium bicarbonate to the protein solution to achieve a final pH of 8.3-8.5.[10]

  • Prepare Dye Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. A typical starting molar ratio of dye to protein is 10:1, but this should be optimized for each specific protein.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm and the maximum absorbance wavelength of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Thiol-Reactive Labeling with Maleimides

This protocol describes the labeling of cysteine residues in a protein with a maleimide-functionalized probe.

Materials:

  • Protein containing free cysteine(s) (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS with EDTA)

  • Maleimide-functionalized probe

  • Anhydrous DMF or DMSO

  • Reducing agent (e.g., TCEP or DTT)

  • Size-exclusion chromatography column

Procedure:

  • Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds, treat it with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce them to free thiols. If using DTT, it must be removed before adding the maleimide.

  • Prepare Protein Solution: Dissolve the reduced protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • Prepare Maleimide Solution: Dissolve the maleimide probe in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL immediately before use.

  • Labeling Reaction: Add the maleimide solution to the protein solution. A molar ratio of 10-20 moles of maleimide per mole of protein is a good starting point.[9]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with excess maleimide.

  • Purification: Separate the labeled protein from unreacted probe and quenching reagents using a size-exclusion chromatography column.

  • Determine Degree of Labeling: Calculate the DOL as described for NHS ester labeling.

Bioorthogonal Labeling using Click Chemistry (Copper-Free)

This protocol outlines the labeling of a protein containing an unnatural amino acid with a strained alkyne using a fluorescently labeled azide via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Materials:

  • Protein containing a bioorthogonal handle (e.g., an unnatural amino acid with a strained alkyne)

  • Azide-functionalized fluorescent dye

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Protein and Dye Solutions: Dissolve the protein and the azide-dye in the reaction buffer to the desired concentrations.

  • Labeling Reaction: Mix the protein and azide-dye solutions. The stoichiometry will depend on the specific reaction kinetics and should be optimized. A 5- to 10-fold molar excess of the dye is often used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific click chemistry reagents used.[2]

  • Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis.

  • Analysis: Confirm labeling by fluorescence imaging, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.

Visualizations of Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways relevant to protein labeling studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Mass Spectrometry Analysis ProteinExtraction Protein Extraction (Cells/Tissues) Quantification Protein Quantification ProteinExtraction->Quantification ReductionAlkylation Reduction & Alkylation Quantification->ReductionAlkylation Digestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->Digestion Labeling Peptide Labeling (e.g., TMT, iTRAQ) Digestion->Labeling Quenching Quenching Labeling->Quenching Pooling Sample Pooling Quenching->Pooling LC_MS LC-MS/MS Analysis Pooling->LC_MS DB_Search Database Search LC_MS->DB_Search Quant_Analysis Quantitative Analysis DB_Search->Quant_Analysis

Caption: General experimental workflow for quantitative proteomics using chemical labeling.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF GTP MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF P GeneExpression Gene Expression TF->GeneExpression

Caption: Simplified diagram of the MAPK/ERK signaling pathway, a common target for quantitative proteomics studies.[11][12][13]

labeling_comparison cluster_invitro In Vitro Labeling cluster_invivo In Vivo Labeling Amine Amine-reactive (NHS Esters) Thiol Thiol-reactive (Maleimides) Click_vitro Click Chemistry SILAC SILAC Metabolic_Click Metabolic Labeling + Click Chemistry Protein Protein Protein->Amine Lys, N-terminus Protein->Thiol Cys Protein->Click_vitro Unnatural AA Protein->SILAC Isotopic AA (in cell culture) Protein->Metabolic_Click Unnatural AA (in cells)

Caption: Logical relationship between different chemical labeling strategies for proteins.

References

Safety Operating Guide

Personal protective equipment for handling Bis(2,4-dinitrophenyl)-L-histidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bis(2,4-dinitrophenyl)-L-histidine

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound. The information is based on safety data for structurally related dinitrophenol and nitroaromatic compounds.

Core Safety Information

This compound is a derivative of L-histidine and contains two dinitrophenyl groups. Dinitrophenol compounds are known to be acutely toxic, flammable, and potentially explosive, especially when dry. Short-term exposure to similar compounds can cause symptoms such as nausea, headache, and dizziness, while long-term exposure may lead to more severe health issues.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure via inhalation, skin/eye contact, and ingestion.

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Splash GogglesMust be worn at all times to protect against splashes and dust.
Hand Protection Nitrile GlovesDouble-gloving is required. Change gloves immediately upon contact with the substance.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn to protect against splashes and fire hazards.
Long Pants and Closed-toe ShoesTo ensure full skin coverage and protection from spills.
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended, especially when handling the powder outside of a fume hood, to prevent inhalation.
Engineering Controls
ControlDescription
Fume Hood All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Safety Shower and Eyewash Station Must be readily accessible in the immediate work area for emergency use.[1]
Ventilation Ensure adequate general laboratory ventilation to minimize airborne concentrations.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with potentially hazardous substances. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Weighing:

  • Decontamination: Before starting, ensure the fume hood and surrounding work area are clean and free of clutter.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood.

  • Weighing: If possible, purchase pre-made solutions to avoid handling powders.[3] When weighing the solid, do so within the fume hood to contain any dust.[3] If weighing outside a fume hood is unavoidable, wear a dust mask and surround the balance with wetted paper towels to help contain particles.[3]

Experimental Procedure:

  • Secondary Containment: Use secondary containment, such as a tray, for all experimental procedures to contain any potential spills.[3]

  • Solubilization: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Heating: Avoid heating the dry compound as dinitrophenols can be highly explosive when heated.[4] If heating in solution is necessary, do so with extreme caution and use appropriate heating equipment (e.g., a heating mantle with a stirrer).

Post-Experiment:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[6]
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.[4]

Emergency Procedures

EmergencyAction
Spill Evacuate the immediate area. For small spills, if trained, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the lab and contact the institutional safety office.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials in Fume Hood prep_fume_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Start Handling experiment Conduct Experiment in Secondary Containment weigh->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Complete Experiment dispose_waste Dispose of Hazardous Waste (Solid, Liquid, PPE) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill evacuate Evacuate & Alert spill->evacuate exposure Personal Exposure (Skin/Eye Contact, Inhalation) first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.